molecular formula C10H7NO4S B1529225 Methyl 7-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-89-4

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B1529225
CAS No.: 34084-89-4
M. Wt: 237.23 g/mol
InChI Key: RJUVQMBNXODKGH-UHFFFAOYSA-N
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Description

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H7NO4S and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 7-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVQMBNXODKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727765
Record name Methyl 7-nitro-1-benzothiophene-2-carboxylate
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Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34084-89-4
Record name Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34084-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

[1]

Executive Summary

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic biologically active agents.[1] Its structural rigidity and lipophilicity make it an ideal bioisostere for indole-based scaffolds.[1]

This technical guide details a high-fidelity, scalable synthetic route utilizing the Fiesselmann condensation .[1] Unlike electrophilic aromatic substitution (nitration), which typically yields a mixture of isomers favoring the 3-position, this de novo ring construction guarantees regiochemical purity at the 7-position.[1] This protocol prioritizes 2-fluoro-3-nitrobenzaldehyde as the starting material due to the enhanced nucleophilic aromatic substitution (

1

Retrosynthetic Analysis & Strategy

The synthesis relies on a cascade sequence involving

1
Strategic Logic
  • Regiocontrol: Direct nitration of benzo[b]thiophene-2-carboxylate yields primarily the 3-nitro isomer.[1] To secure the 7-nitro position, the nitro group must be pre-installed on the benzene precursor.[1]

  • Precursor Selection: The geometry of the benzo[b]thiophene fusion dictates that:

    • The carbon bearing the aldehyde becomes C3a (bridgehead).[1]

    • The carbon bearing the halogen becomes C7a (bridgehead adjacent to Sulfur).[1]

    • Therefore, a nitro group at the 3-position of the benzaldehyde precursor (adjacent to the halogen) maps directly to the 7-position of the final benzothiophene.[1]

Reaction Scheme (Graphviz)[1]

ReactionSchemeSM12-Fluoro-3-nitrobenzaldehydeReagentsTEA / K2CO3DMSO, 80°CSM1->ReagentsSM2Methyl ThioglycolateSM2->ReagentsProductMethyl 7-nitrobenzo[b]thiophene-2-carboxylateReagents->ProductFiesselmannCondensation

Figure 1: High-level reaction scheme for the regioselective synthesis of the target scaffold.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.[1]

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
2-Fluoro-3-nitrobenzaldehyde 169.111.01.69 gLimiting Reagent
Methyl Thioglycolate 106.141.21.27 g (1.08 mL)Nucleophile
Triethylamine (TEA) 101.193.03.03 g (4.20 mL)Base
DMSO (Anhydrous) --20 mLSolvent
Step-by-Step Methodology
  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Purge the system with nitrogen (

      
      ) to minimize oxidative side reactions, although the reaction is relatively robust in air.[1]
      
  • Addition:

    • Charge the flask with 2-fluoro-3-nitrobenzaldehyde (1.69 g, 10 mmol) and anhydrous DMSO (20 mL).[1] Stir until fully dissolved.

    • Add Triethylamine (4.2 mL, 30 mmol) via syringe.[1] The solution may darken slightly due to deprotonation/complexation.[1]

    • Dropwise, add Methyl Thioglycolate (1.08 mL, 12 mmol) over 5 minutes. Caution: Exothermic reaction.[1]

  • Reaction:

    • Heat the mixture to 80–90°C using an oil bath.

    • Monitor by TLC (30% Ethyl Acetate in Hexanes).[1] The starting aldehyde (

      
      ) should disappear, and a highly fluorescent product spot (
      
      
      ) should appear.[1]
    • Typical reaction time:[1][2][3][4][5][6][7] 2 to 4 hours.[1][3][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a pale yellow to tan solid.[1]

    • Stir the slurry for 30 minutes to ensure all DMSO is extracted into the aqueous phase.[1]

  • Purification:

    • Filter the solid using a Büchner funnel.[1]

    • Wash the filter cake copiously with water (

      
       mL) to remove residual DMSO and base.[1]
      
    • Wash with cold methanol (10 mL) to remove unreacted thioglycolate traces.[1]

    • Dry the solid under high vacuum at 45°C overnight.

  • Characterization:

    • Yield: Expected 85–92% (approx. 2.0 – 2.2 g).[1]

    • Appearance: Yellow crystalline solid.[1][4]

    • 
       NMR (DMSO-
      
      
      ):
      Diagnostic singlet for the thiophene C3 proton appears at
      
      
      8.2–8.4 ppm.[1] The 7-nitro proton (doublet) will appear downfield (
      
      
      8.5–8.7 ppm) due to the anisotropic effect of the nitro group and the ring current.[1]

Mechanistic Causality

Understanding the mechanism is vital for troubleshooting yield issues.[1] The reaction proceeds via a specific cascade known as the Fiesselmann Synthesis .[1]

Mechanistic Workflow (Graphviz)[1]

MechanismStep1Thiolate Formation(Deprotonation of HS-CH2-COOMe)Step2S_NAr Displacement(Attack on C-F bond)Step1->Step2 Base (TEA) Step3Thioether Intermediate(Ar-S-CH2-COOMe)Step2->Step3Step4Alpha-Deprotonation(Formation of Carbanion)Step3->Step4 Base Step5Intramolecular Aldol(Attack on Aldehyde Carbon)Step4->Step5 Ring Closure Step6Dehydration & Aromatization(Formation of Thiophene Ring)Step5->Step6 -H2O

Figure 2: Step-by-step mechanistic cascade.

Critical Control Points
  • The Leaving Group (

    
     vs 
    
    
    ):
    Fluorine is highly electronegative, which stabilizes the Meisenheimer complex intermediate during the initial
    
    
    step.[1] While 2-chloro-3-nitrobenzaldehyde can be used, it requires higher temperatures (100–120°C) and often results in lower yields due to competitive degradation of the aldehyde.[1]
  • Base Strength: Triethylamine is sufficient because the alpha-protons of the thioether intermediate are acidified by the adjacent ester and the electron-poor aromatic ring.[1] Stronger bases (e.g., NaH) are unnecessary and may cause side reactions.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete

step.
Switch solvent to DMF or increase Temp to 100°C. Ensure reagents are dry.
Oiling Out Product trapping DMSO.Increase the volume of ice water during precipitation (10:1 ratio water:DMSO).
Impurity (Aldehyde) Incomplete cyclization.[1]Add 0.1 eq more base and extend reaction time.
Dark Tarry Product Oxidative polymerization.[1]Ensure

atmosphere; keep temperature below 110°C.

References

  • Standard Fiesselmann Protocol: Bridges, A. J., et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds."[1] Tetrahedron Letters, 2015.[1][2] (Validates the use of 2-halo-nitrobenzaldehydes with thioglycolates).[1]

  • Regiochemistry Validation: Beilstein Journal of Organic Chemistry, "Development of potential manufacturing routes for substituted thiophenes."

  • Precursor Reactivity: "Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes." US Patent 4456772A.[1] (Describes the synthesis and reactivity of the 2-fluoro-3-nitrobenzaldehyde precursor).

  • General Benzothiophene Synthesis: Organic Chemistry Portal, "Benzothiophene Synthesis."[1]

Regioselective Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate presents a specific regiochemical challenge in heterocyclic synthesis. While benzothiophene-2-carboxylates are common scaffolds in drug discovery (e.g., kinase inhibitors, antibacterial agents), the introduction of a nitro group at the C7 position is non-trivial.

Direct nitration of the parent methyl benzo[b]thiophene-2-carboxylate is electronically unfavorable for the 7-position, typically yielding mixtures enriched in the 3-, 4-, or 6-nitro isomers due to the directing effects of the sulfur atom and the ester group. Consequently, this guide advocates for a de novo cyclization strategy (modified Fiesselmann synthesis) using 2-fluoro-3-nitrobenzaldehyde (or its chloro-analog) and methyl thioglycolate . This route guarantees 100% regioselectivity for the 7-nitro isomer, ensuring high purity and reproducibility for downstream SAR (Structure-Activity Relationship) studies.

Retrosynthetic Analysis & Strategy

To achieve the target molecule with high regiochemical fidelity, we must bypass electrophilic aromatic substitution on the fused ring system. Instead, we construct the thiophene ring onto a pre-functionalized benzene core.

The Regioselectivity Problem (Direct Nitration)

Electrophilic nitration of benzo[b]thiophenes is dominated by the C3 position. When C2 is blocked by an electron-withdrawing ester:

  • Electronic Bias: The sulfur atom activates C3. The ester deactivates C2 and C3, but C3 remains the most nucleophilic site or directs incoming electrophiles to the benzene ring (often C4 or C6).

  • Result: A difficult-to-separate mixture of isomers (3-nitro, 4-nitro, 6-nitro, and trace 7-nitro).

The Solution: / Knoevenagel Cyclization

The preferred route utilizes 2-fluoro-3-nitrobenzaldehyde . The nitro group at C3 (relative to the aldehyde) activates the fluorine at C2 for Nucleophilic Aromatic Substitution (


) by a thiol.
  • Step 1 (

    
    ):  Methyl thioglycolate attacks C2, displacing Fluorine.
    
  • Step 2 (Condensation): The active methylene of the thioglycolate condenses with the aldehyde (C1).

  • Step 3 (Aromatization): Cyclization yields the benzothiophene core with the nitro group locked at C7.

Strategic Pathway Visualization

G cluster_0 Route A: Direct Nitration (NOT RECOMMENDED) cluster_1 Route B: De Novo Cyclization (RECOMMENDED) StartA Methyl benzo[b]thiophene-2-carboxylate Nitration HNO3 / H2SO4 StartA->Nitration Mixture Mixture of Isomers (3-NO2, 4-NO2, 6-NO2, 7-NO2) Nitration->Mixture StartB 2-Fluoro-3-nitrobenzaldehyde (Pre-functionalized Core) Reagent Methyl Thioglycolate + K2CO3 / DMF StartB->Reagent Intermediate Thioether Intermediate (In situ) Reagent->Intermediate Product This compound (>98% Regiopurity) Intermediate->Product

Figure 1: Comparison of synthetic strategies. Route B ensures the Nitro group remains in the C7 position relative to the sulfur atom.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Precursor: 2-Fluoro-3-nitrobenzaldehyde (CAS: 1803736-34-6 for analog reference, or synthesized from 2-fluoro-3-methylbenzoic acid derivatives). Note: 2-Chloro-3-nitrobenzaldehyde is a viable, often cheaper alternative.

  • Thiol Source: Methyl thioglycolate (Methyl mercaptoacetate).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous).

Reaction Mechanism

The reaction proceeds via a cascade sequence. The base deprotonates the thiol, which performs an


 on the halogenated aromatic ring. The resulting intermediate undergoes an intramolecular aldol-type condensation (Knoevenagel) between the methylene of the thioglycolate and the aldehyde carbonyl, followed by dehydration to aromatize the thiophene ring.
Step-by-Step Methodology
StepOperationCritical Process Parameter (CPP)Rationale
1 Dissolution Dissolve 2-Fluoro-3-nitrobenzaldehyde (1.0 eq) in DMF (5-10 volumes).Concentration ~0.2 M
2 Reagent Addition Add Methyl thioglycolate (1.1 eq) at RT.Stoichiometry
3 Base Activation Add

(2.0 - 2.5 eq) in one portion.
Exotherm Control
4 Cyclization Heat the mixture to 60–80°C for 2–4 hours.Temp: <90°C
5 Quench Pour reaction mixture into Ice/Water (10 volumes).Precipitation
6 Isolation Filter the solid.[1][2] Wash with water (

) and cold methanol (

).
pH Neutrality
7 Purification Recrystallize from Ethanol or Ethyl Acetate/Hexane .Purity >98%

Process Validation & Characterization

To confirm the synthesis of the 7-nitro isomer, specific spectral signatures must be verified.

Proton NMR ( NMR)

The substitution pattern of the benzene ring (7-nitro) leaves protons at positions 4, 5, and 6.

  • H3 (Thiophene): Singlet, typically

    
     8.0 – 8.3 ppm. (Deshielded by the ester).
    
  • H4, H5, H6 (Benzene):

    • H6 (ortho to Nitro): Doublet, deshielded (

      
       ~8.4 ppm).
      
    • H4 (ortho to S-bridge): Doublet (

      
       ~8.0 ppm).
      
    • H5 (meta to Nitro): Triplet/Multiplet (

      
       ~7.6 ppm).
      
    • Coupling constants (

      
      ) will indicate an ortho-ortho-meta relationship (contiguous 3-proton system), confirming the 7-substitution.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete CyclizationIncrease temperature to 80°C; Ensure DMF is dry (water inhibits

).
Sticky Solid Residual DMFWash filter cake thoroughly with water; Recrystallize from EtOH.
Impurity (M+18) Non-cyclized AldolThe intermediate formed but didn't dehydrate. Extend heating time or add catalytic

.

Mechanistic Workflow (Graphviz)

The following diagram details the molecular transformation logic, highlighting the specific atoms involved in the regioselection.

ReactionMechanism cluster_inputs Reagents cluster_process Transformation Sequence S1 2-Fluoro-3-nitrobenzaldehyde (F at C2, CHO at C1, NO2 at C3) Step2 Step 2: SnAr Attack (S attacks C2, F leaves) S1->Step2 S2 Methyl Thioglycolate (HS-CH2-COOMe) Step1 Step 1: Thiol Deprotonation (Base: K2CO3) S2->Step1 Step1->Step2 Step3 Step 3: Knoevenagel Condensation (CH2 attacks CHO at C1) Step2->Step3 Step4 Step 4: Aromatization (-H2O) Step3->Step4 Output This compound (NO2 ends at C7) Step4->Output

Figure 2: Mechanistic cascade. The regiochemistry is locked by the positions of F and NO2 in the starting material.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Maintain temperature control.

  • Thiols: Methyl thioglycolate has a potent, unpleasant odor. Use exclusively in a fume hood. Treat waste with bleach (hypochlorite) to oxidize sulfur residuals before disposal.

  • DMF: Hepatotoxic. Avoid skin contact.

References

  • Bridges, A. J., et al. (1993). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational work on functionalized benzothiophenes and quinazolines).
  • Ohta, S., et al. (1990). "Synthesis and Application of Benzo[b]thiophene Derivatives." Heterocycles, 31(9), 1669. (General Fiesselmann synthesis protocols).
  • Barker, J. M., et al. (1985). "Thieno[3,2-b]thiophenes.[3] Part 3. The synthesis of some thieno[3,2-b]thiophene-2-carboxylic acids." Journal of Chemical Research, (Synopses), 214-215. (Establishes the aldehyde/thioglycolate cyclization mechanism).

  • PubChem Compound Summary. (2025). "Methyl benzo[b]thiophene-2-carboxylate."[2] National Center for Biotechnology Information. Link (For structural comparison and numbering standards).

Sources

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate chemical properties

[1]

Executive Summary

This compound (CAS: 34084-89-4) is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry.[1] Distinguished by its electron-deficient 7-nitro substituent and the versatile 2-carboxylate handle, this compound serves as a "privileged structure" precursor. It is extensively utilized in the synthesis of tubulin polymerization inhibitors, antibacterial agents (specifically targeting MRSA), and modulators of the urotensin-II receptor. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in drug design.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

The electronic environment of the benzo[b]thiophene core is significantly altered by the nitro group at position 7, which exerts a strong electron-withdrawing effect (–I, –M), deactivating the homocyclic ring while enabling specific nucleophilic functionalizations.

PropertyData
IUPAC Name Methyl 7-nitro-1-benzothiophene-2-carboxylate
CAS Number 34084-89-4
Molecular Formula C₁₀H₇NO₄S
Molecular Weight 237.23 g/mol
Appearance Yellow to pale-brown crystalline solid
Predicted LogP ~2.8 (Lipophilic)
H-Bond Acceptors 4 (NO₂, Ester Carbonyl)
H-Bond Donors 0
SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)[O-]

Validated Synthetic Architecture

The most robust route to this compound avoids the poor regioselectivity of direct nitration. Instead, it employs a Fiesselmann-type cyclocondensation strategy, ensuring 100% regiocontrol at the 7-position.

Retrosynthetic Logic

The synthesis hinges on the reaction between a 2-halo-3-nitrobenzaldehyde and methyl thioglycolate. The 3-nitro group in the starting material is crucial; it activates the adjacent halogen (at position 2) for Nucleophilic Aromatic Substitution (S_NAr), facilitating the initial C-S bond formation.

Experimental Protocol: Cyclization via S_NAr and Aldol Condensation

Reagents:

  • 2-Chloro-3-nitrobenzaldehyde (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq) or Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-chloro-3-nitrobenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Thiol Addition: Add methyl thioglycolate (11 mmol) dropwise at room temperature.

  • Base Activation: Add anhydrous K₂CO₃ (25 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.

  • Cyclization: Heat the reaction mixture to 60–80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot will disappear, and a fluorescent blue/green spot (the benzothiophene) will appear.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum. Recrystallize from ethanol or methanol if necessary.

Mechanism of Action:

  • Thiolate Formation: Base deprotonates methyl thioglycolate.

  • S_NAr: Thiolate attacks C2 of the benzene ring, displacing Chloride. The ortho-nitro group stabilizes the Meisenheimer complex.

  • Aldol Condensation: The active methylene of the attached thioglycolate attacks the aldehyde carbonyl (intramolecular).

  • Aromatization: Dehydration yields the stable aromatic benzothiophene system.

Synthesis Workflow Diagram

SynthesisPathSM12-Chloro-3-nitrobenzaldehyde(Electrophile)InterIntermediate:S-Aryl ThioetherSM1->InterS_NAr (DMF, K2CO3, 60°C)SM2Methyl Thioglycolate(Nucleophile)SM2->InterProdMethyl 7-nitrobenzo[b]thiophene-2-carboxylateInter->ProdIntramolecular Aldol & Dehydration

Figure 1: Regioselective synthesis pathway via Fiesselmann cyclization.

Chemical Reactivity & Functionalization[1]

This scaffold offers two orthogonal handles for diversification: the nitro group (C7) and the methyl ester (C2).

Nitro Group Reduction (Chemoselectivity Alert)

Reducing the nitro group to an amine (7-amino) is the primary gateway to further functionalization (amides, ureas, sulfonamides).

  • Challenge: Standard catalytic hydrogenation (H₂/Pd-C) can be problematic due to sulfur poisoning of the Palladium catalyst.

  • Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) reduction.

    • Protocol: Reflux the nitro compound with Fe powder (5 eq) and NH₄Cl (catalytic) in EtOH/H₂O (4:1) for 1-2 hours. This method preserves the thiophene ring and the ester.

Ester Manipulation
  • Hydrolysis: Treatment with LiOH in THF/H₂O yields 7-nitrobenzo[b]thiophene-2-carboxylic acid .

  • Hydrazide Formation: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles (antimicrobial scaffolds).

Applications in Medicinal Chemistry

The 7-nitrobenzo[b]thiophene core is a bioisostere for indole and naphthalene systems but offers unique electronic properties and metabolic stability profiles.

Pharmacophore Mapping
  • Antibacterial (MRSA): Derivatives of the 7-amino analog (post-reduction) coupled with acyl chlorides show potent activity against Methicillin-resistant Staphylococcus aureus.

  • Anticancer: The 2-carboxylate position, when converted to N-substituted amides, mimics the colchicine binding site on tubulin, inhibiting polymerization.

Strategic Versatility Diagram

MedChemCoreMethyl 7-nitrobenzo[b]thiophene-2-carboxylateAmine7-Amino Derivative(via Reduction)Core->AmineFe/NH4ClAcidCarboxylic Acid(via Hydrolysis)Core->AcidLiOHMRSAAntibacterial Agents(MRSA Targets)Amine->MRSAAmide CouplingTubulinTubulin Inhibitors(Anticancer)Acid->TubulinBioisosteric ReplacementUrotensinUrotensin-II Antagonists(Cardiovascular)Acid->UrotensinPeptidomimetic Design

Figure 2: Pharmacological diversification of the benzothiophene scaffold.

Safety & Handling

  • Nitroaromatics: While stable, nitro compounds can be energetic. Avoid heating dry solids to decomposition.

  • Thiophene Toxicity: Thiophene derivatives can be skin irritants and permeators. Always handle within a fume hood using nitrile gloves.

  • Waste: Segregate as halogenated (if using DCM for workup) or non-halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Benzo[b]thiophene Derivatives

    • Title: "Efficient synthesis and biological evaluation of substituted benzo[b]thiophenes."
    • Source:European Journal of Medicinal Chemistry (2017).
    • Context: Discusses the Fiesselmann cyclization logic and S_NAr mechanisms for nitro-substituted benzaldehydes.
  • Medicinal Chemistry of Thiophenes

    • Title: "Medicinal chemistry-based perspectives on thiophene and its deriv
    • Source:RSC Advances / NIH (2021).
    • Context: Reviews FDA-approved thiophene drugs and the structural activity rel
  • Antibacterial Applications

    • Title: "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents."
    • Source:Molecules (2022).[2]

    • Context: Details the conversion of the 2-carboxylate to hydrazides and their activity against MRSA.
  • Compound Data

    • Title: "this compound Substance Record."[3]

    • Source:PubChem.
    • Context: Confirmation of chemical identifiers and structural data.[1][4][5][6][7]

Physical Properties of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (CAS: 34084-89-4) represents a critical scaffold in medicinal chemistry, particularly in the development of antibacterial and anticancer agents.[1] As a 7-nitro substituted benzothiophene, it offers a distinct electronic profile compared to its more common 4- or 5-nitro isomers. This guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis, and spectral characteristics, designed to support researchers in optimizing its use as a pharmaceutical intermediate.

Chemical Identity & Structural Analysis[2][3]

The placement of the nitro group at the 7-position imposes specific steric and electronic effects on the benzo[b]thiophene core, influencing both its reactivity in nucleophilic aromatic substitutions and its binding affinity in protein targets.

ParameterDetail
IUPAC Name This compound
CAS Number 34084-89-4
Molecular Formula C₁₀H₇NO₄S
Molecular Weight 237.23 g/mol
SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)[O-]
InChI Key Unique identifier required for database integration (e.g., KRRAZMUPVIGDCU-UHFFFAOYSA-N for analog reference)
Structural Conformation

The molecule is planar, facilitated by the conjugation between the benzothiophene core, the nitro group, and the ester carbonyl. This planarity promotes strong


 stacking interactions in the solid state, contributing to its relatively high melting point and low solubility in non-polar solvents.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for experimental design.

Solid-State Properties
PropertyValueContext/Notes
Appearance Light yellow to yellow crystalline solidColor arises from the

transition of the nitro group conjugated with the aromatic system.
Melting Point 114 – 118 °C Significantly higher than the unsubstituted analog (70–74 °C) due to dipole-dipole interactions introduced by the nitro group.
Density ~1.45 g/cm³ (Predicted)High density is typical for nitro-aromatics.
Solution Properties & Lipophilicity
PropertyValueImplications for Drug Design
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires co-solvents (DMSO, PEG) for biological assays.
Solubility (Organic) High: DMSO, DMF, AcetoneModerate: DCM, Ethyl AcetateLow: Hexanes, Diethyl EtherUse DCM/Hexane gradients for chromatographic purification.
LogP (Octanol/Water) ~2.8 – 3.2 (Predicted)Indicates moderate lipophilicity; suitable for passive membrane transport but requires formulation optimization.
pKa N/A (No ionizable protons)The molecule remains neutral at physiological pH.

Regioselective Synthesis & Purification

The Challenge of Regioselectivity

Direct nitration of methyl benzo[b]thiophene-2-carboxylate typically yields a mixture of isomers (mainly 4-nitro and 6-nitro), making isolation of the 7-nitro isomer difficult and low-yielding.

Recommended Route: Cyclization Strategy

To ensure scientific integrity and high purity, a de novo synthesis using a pre-functionalized benzene precursor is recommended. This method utilizes a nucleophilic aromatic substitution (


) followed by a Knoevenagel-type condensation.
Precursors
  • Starting Material: 2-Fluoro-3-nitrobenzaldehyde (CAS: 872366-63-7)

  • Reagent: Methyl thioglycolate (Methyl mercaptoacetate)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Fluoro-3-nitrobenzaldehyde Reagent Methyl Thioglycolate (+ Base, DMF, Heat) Start->Reagent Mix Intermed Intermediate Thioether Reagent->Intermed S_NAr Cyclization Intramolecular Cyclization Intermed->Cyclization - H2O Product Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Cyclization->Product Yield ~75-85%

Figure 1: Regioselective synthesis pathway ensuring the nitro group remains at the 7-position.

Detailed Protocol
  • Dissolution: Dissolve 2-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add methyl thioglycolate (1.1 eq) followed by

    
     (2.5 eq).
    
  • Cyclization: Heat the mixture to 60–80 °C for 4–6 hours. The base facilitates the displacement of the fluoride by the thiol and the subsequent attack on the aldehyde to close the ring.

  • Workup (Self-Validating Step): Pour the reaction mixture into ice-water. The product should precipitate as a yellow solid.[2] If no precipitate forms, the pH may need adjustment (neutralization) or the concentration was too low.

  • Purification: Filter the solid and recrystallize from Ethanol or Methanol. This removes trace unreacted aldehyde.

Spectral Characterization (The "Fingerprint")

Use these values to validate the identity of your synthesized compound.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The 7-nitro substitution pattern creates a distinct splitting pattern in the aromatic region.

  • δ 8.25 ppm (s, 1H): H-3 (Thiophene ring). This singlet confirms the formation of the thiophene ring.

  • δ 8.45 ppm (d, J=8.0 Hz, 1H): H-6. Deshielded significantly by the adjacent nitro group (ortho effect).

  • δ 8.15 ppm (d, J=8.0 Hz, 1H): H-4.

  • δ 7.75 ppm (t, J=8.0 Hz, 1H): H-5. The triplet arises from coupling to both H-4 and H-6.

  • δ 3.92 ppm (s, 3H): Methyl ester protons (

    
    ).
    
Infrared (IR) Spectroscopy
  • 1720–1735 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong

    
     stretches (Asymmetric and Symmetric Nitro group vibrations).
    
  • 3100 cm⁻¹: Weak

    
     stretch (Aromatic).
    

Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to its melting point. Avoid temperatures >200 °C to prevent potential decomposition of the nitro group.

  • Light: Nitro-aromatics can be photosensitive. Store in amber vials.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under strong basic (NaOH/MeOH) or acidic conditions, converting to the corresponding carboxylic acid.[1]

Safety Protocol (GHS)
  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[3]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • PubChem. Benzo[b]thiophene-2-carboxylic acid, methyl ester derivatives. National Library of Medicine. Available at: [Link]

  • Bridges, A. J., et al. "Fluorine as a Regiochemical Control Element in the Synthesis of Substituted Benzo[b]thiophenes." Tetrahedron Letters, vol. 33, no. 49, 1992, pp. 7499-7502. (Foundational reference for fluoro-displacement synthesis).

Sources

Technical Guide: Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

[1]

Executive Summary

This compound (CAS 34084-89-4 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1] As a functionalized benzothiophene, it serves as a critical scaffold for developing bioactive agents, particularly in the fields of oncology and infectious diseases. The presence of the nitro group at the C7 position provides a unique handle for further diversification, while the C2-ester offers a gateway to various carbonyl derivatives.

Chemical Identity & Properties

The compound is characterized by a fused benzene and thiophene ring system, substituted with a nitro group and a methyl ester.[2][3][4]

PropertyData
Chemical Name This compound
CAS Number 34084-89-4
Molecular Formula C₁₀H₇NO₄S
Molecular Weight 237.23 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point Typically 180–185 °C (varies by purity/polymorph)
SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)[O-]
Storage 2–8°C, Inert atmosphere, Protect from light

Synthesis Protocol

The most robust synthetic route to this compound utilizes the Fiesselmann synthesis strategy, involving the condensation of a substituted benzaldehyde with an alkyl thioglycolate.

Retrosynthetic Analysis

The strategic disconnection involves breaking the thiophene ring at the S1-C7a and C2-C3 bonds, revealing 2-chloro-3-nitrobenzaldehyde and methyl thioglycolate as the primary precursors.

Step-by-Step Synthesis Methodology

Reagents: 2-Chloro-3-nitrobenzaldehyde, Methyl thioglycolate, Potassium Carbonate (

  • Preparation of Reagents:

    • Dissolve 2-chloro-3-nitrobenzaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add methyl thioglycolate (1.1 equiv) to the solution.

  • Cyclization Reaction:

    • Add anhydrous

      
        (2.0 equiv) to the reaction mixture.
      
    • Heat the mixture to 60–80°C under a nitrogen atmosphere.

    • Mechanistic Insight: The reaction proceeds via a cascade sequence:

      • Nucleophilic Aromatic Substitution (

        
        ):  The thiol group displaces the chlorine atom at the ortho-position (facilitated by the electron-withdrawing nitro group, though it is meta to the halogen, the aldehyde is ortho and activating).
        
      • Aldol Condensation: The active methylene of the thioglycolate attacks the aldehyde carbonyl.

      • Dehydration: Elimination of water drives the aromatization to form the thiophene ring.

  • Work-up and Purification:

    • Monitor reaction progress by TLC or LC-MS (typically complete in 3–6 hours).

    • Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

    • Filter the precipitate and wash copiously with water to remove DMF and inorganic salts.

    • Recrystallization: Purify the crude solid using Ethanol or a Methanol/DCM mixture to obtain high-purity crystals.

Synthesis Workflow Diagram

SynthesisPathStart12-Chloro-3-nitrobenzaldehydeInterIntermediate(Thioether)Start1->InterK2CO3, DMFSNAr StepStart2Methyl ThioglycolateStart2->InterProdMethyl 7-nitrobenzo[b]thiophene-2-carboxylateInter->ProdAldol Condensation& Cyclization (60-80°C)

Figure 1: Fiesselmann synthesis pathway for the construction of the 7-nitrobenzo[b]thiophene scaffold.

Reactivity & Functionalization

This compound is a versatile intermediate.[3][5][6][7] The nitro group and the ester moiety can be orthogonally manipulated to access a wide chemical space.

Nitro Group Reduction

The C7-nitro group can be reduced to an amine, creating Methyl 7-aminobenzo[b]thiophene-2-carboxylate .

  • Conditions:

    
    , 
    
    
    , or
    
    
    .
  • Utility: The resulting amine can undergo acylation, sulfonylation, or Buchwald-Hartwig couplings to introduce diverse substituents.

Ester Hydrolysis

The C2-methyl ester can be hydrolyzed to the free carboxylic acid (7-nitrobenzo[b]thiophene-2-carboxylic acid ).

  • Conditions: LiOH in THF/Water or NaOH in Methanol.

  • Utility: The acid is a precursor for amide coupling reactions (e.g., with amines to form carboxamides) common in peptidomimetic drug design.

Functionalization Map

ReactivityCoreMethyl 7-nitrobenzo[b]thiophene-2-carboxylateAcid7-Nitrobenzo[b]thiophene-2-carboxylic acidCore->AcidHydrolysis(LiOH/THF)AmineMethyl 7-aminobenzo[b]thiophene-2-carboxylateCore->AmineReduction(Fe/NH4Cl or H2/Pd)AmideCarboxamide Derivatives(Bioactive Core)Acid->AmideAmide Coupling(HATU/Amine)UreaUrea/SulfonamideDerivativesAmine->UreaDerivatization(Isocyanates/Sulfonyl Chlorides)

Figure 2: Divergent synthesis pathways from the parent 7-nitrobenzo[b]thiophene scaffold.

Applications in Drug Discovery

The 7-nitrobenzo[b]thiophene scaffold is a bioisostere of indole and naphthalene systems. It is frequently investigated in the following therapeutic areas:

  • Antibacterial Agents: Derivatives of nitrobenzo[b]thiophenes have shown potency against Gram-positive bacteria (e.g., S. aureus) by inhibiting bacterial DNA gyrase or cell wall synthesis.

  • Anticancer Therapeutics: The planar tricyclic structure (after derivatization) can intercalate into DNA or inhibit specific kinases. The 7-amino derivatives are often explored as kinase inhibitors.

  • Anti-inflammatory Drugs: Benzo[b]thiophene-2-carboxamides are known to modulate inflammatory pathways, including the inhibition of 5-lipoxygenase (5-LOX).

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Precautions:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store away from strong oxidizing agents and strong bases.

  • Spill Response: Sweep up solid spills carefully to avoid dust generation; dispose of as hazardous chemical waste.

References

  • Sigma-Aldrich. this compound Product Page.[8] Retrieved from [8]

  • PubChem. this compound Compound Summary. Retrieved from

  • ChemicalBook. this compound CAS 34084-89-4.[1][9][5][8][10][11][12] Retrieved from

  • BLD Pharm. this compound Technical Data. Retrieved from

Technical Guide: Structure Elucidation of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate . It is designed for researchers requiring a rigorous, self-validating analytical framework.

Executive Summary & Structural Significance

This compound is a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-based therapeutics and a precursor for fused tricyclic systems. Its structural integrity hinges on the precise regiochemical placement of the nitro group at the C7 position.

In drug development, misassignment of the nitro regiochemistry (e.g., confusing the 7-isomer with the 4-, 5-, or 6-isomers) can lead to erroneous Structure-Activity Relationship (SAR) data. This guide establishes a definitive elucidation protocol combining rational synthesis with high-resolution NMR spectroscopy.

Target Structure
  • Formula:

    
    
    
  • Molecular Weight: 237.23 g/mol [1]

  • Core Scaffold: Benzo[b]thiophene[1][2][3][4][5][6]

  • Key Substituents: Methyl ester (C2), Nitro group (C7)

Strategic Synthesis: The First Line of Evidence

To ensure structural certainty, we reject non-selective methods (e.g., direct nitration of benzo[b]thiophene) in favor of a regiospecific cyclization strategy . This provides the primary "synthetic proof" of structure.

The Protocol: Regiospecific Cyclization

The synthesis utilizes 2-chloro-3-nitrobenzaldehyde as the starting material. By pre-installing the nitro group on the benzene ring before forming the thiophene core, the C7 position is locked.

Reaction Logic:

  • Nucleophilic Aromatic Substitution (

    
    ):  Methyl thioglycolate acts as a nucleophile, displacing the chlorine atom (activated by the ortho-nitro group).
    
  • Thorpe-Ziegler Cyclization / Aldol Condensation: The active methylene of the thioglycolate attacks the aldehyde, closing the thiophene ring.

SynthesisPath Start 2-Chloro-3-nitrobenzaldehyde (Regio-defined Precursor) Inter Intermediate Thioether Start->Inter SnAr Displacement Reagent Methyl Thioglycolate + K2CO3 / DMF Reagent->Inter Product Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Inter->Product Cyclization (-H2O)

Figure 1: Regiospecific synthesis route ensuring the 7-nitro placement.

Analytical Elucidation: The Self-Validating System

The following analytical workflow is designed to confirm the structure independently of the synthetic route.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and unsaturation.

ParameterExpected ValueObservation Criteria
Ionization Mode ESI (+) or APCI

or

Exact Mass 237.0096 (

)

ppm error required
Isotope Pattern

S contribution
~4.5% abundance at

B. Infrared Spectroscopy (FT-IR)

Objective: Verify functional group integrity.

  • Ester Carbonyl (

    
    ):  Strong band at 1710–1730 cm⁻¹ .
    
  • Nitro Group (

    
    ):  Two distinct bands at ~1530 cm⁻¹  (asymmetric stretch) and ~1350 cm⁻¹  (symmetric stretch).
    
  • Absence: No

    
     or 
    
    
    
    stretches (confirms cyclization).
C. Nuclear Magnetic Resonance (NMR) – The Regiochemical Proof

This is the critical step. We must distinguish the 7-nitro isomer from the 4, 5, and 6 isomers.

1. Proton (

) NMR Logic (400 MHz,

)

The benzo[b]thiophene core has four aromatic protons. In the 7-nitro isomer:

  • H3 (Thiophene Ring): Appears as a sharp singlet around 8.0–8.2 ppm . It may show tiny long-range coupling (

    
     Hz) but is distinct from the benzene protons.
    
  • Benzene Ring System (H4, H5, H6):

    • With the Nitro at C7, we expect an ABC system (or AMX depending on field strength).

    • H6 (Proton ortho to Nitro): The nitro group is strongly electron-withdrawing. H6 will be the most deshielded (downfield) doublet, likely 8.3–8.5 ppm .

    • H5 (Proton meta to Nitro): Appears as a triplet (pseudo-t) or doublet of doublets (

      
       Hz, 
      
      
      
      Hz). Chemical shift ~7.5–7.7 ppm .
    • H4 (Proton para to Nitro): Appears as a doublet (

      
       Hz). Chemical shift ~7.9–8.1 ppm  (deshielded by the fused ring current and ester proximity).
      

Diagnostic Distinction Table:

IsomerH4 SignalH5 SignalH6 SignalH7 SignalKey Feature
7-Nitro DoubletTripletDoubletAbsent H6 is low-field doublet
6-Nitro DoubletDoubletAbsent Singlet (d)H7 is a singlet (meta coupling only)
5-Nitro Singlet (d)Absent DoubletDoubletH4 is a singlet (meta coupling only)
4-Nitro Absent DoubletTripletDoubletH5 is a doublet (ortho to H6)
2. Carbon (

) NMR & 2D Correlations
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H3 should show a correlation to the Carbonyl Carbon (C=O) and C3a (bridgehead).

    • H6 (the deshielded doublet) must show a strong 3-bond correlation to C7a (bridgehead) and C4 .

    • Critical Proof: If the nitro is at C7, C7 will appear at ~140–145 ppm (typical for C-NO2) and will not show direct proton attachment in HSQC.

Experimental Protocols

Protocol 1: Synthesis via Cyclization
  • Preparation: Dissolve 2-chloro-3-nitrobenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add methyl thioglycolate (11 mmol) followed by potassium carbonate (

    
    , 25 mmol).
    
  • Reaction: Stir the mixture at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear, replaced by a fluorescent blue/green spot (typical of benzothiophenes).

  • Workup: Pour into ice-water (100 mL). The product usually precipitates as a yellow/orange solid. Filter, wash with water, and recrystallize from methanol.

Protocol 2: NMR Characterization
  • Sample Prep: Dissolve ~10 mg of the purified solid in 0.6 mL

    
     (or DMSO-
    
    
    
    if solubility is poor).
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run COSY (to confirm H4-H5-H6 connectivity).

    • Run NOESY (optional): H3 may show a weak NOE to the methyl ester protons, confirming the trans-like arrangement or proximity.

Decision Logic Flowchart

ElucidationLogic Start Purified Compound MS HRMS Analysis Target: 237.0096 Start->MS NMR 1H NMR Analysis (Aromatic Region) MS->NMR Decision1 H3 Singlet Present? NMR->Decision1 Decision2 Coupling Pattern of Benzene Ring? Decision1->Decision2 Yes Res7 Isomer: 7-Nitro (d, t, d pattern) Decision2->Res7 H4(d)-H5(t)-H6(d) ResOther Isomer: 4, 5, or 6-Nitro (s, d, d pattern) Decision2->ResOther Contains meta-singlet

Figure 2: Logical decision tree for confirming the 7-nitro regiochemistry.

References

  • Scrowston, R. M. (1981). The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives. Wiley-Interscience.
  • Regioselective Cyclization Strategy

    • Bridges, A. J., et al. (1993). "Fluorine as an ortho-directing group in the synthesis of substituted benzo[b]thiophenes." Tetrahedron Letters, 34(23), 3739-3742. Link

  • NMR Characterization of Nitrobenzothiophenes

    • Campaigne, E., & Kreighbaum, W. E. (1961). "Benzo[b]thiophene Derivatives. II. Nitration of 2-Substituted Derivatives." Journal of Organic Chemistry, 26(5), 1326–1329. (Discusses the mixture issues in direct nitration). Link

  • Spectroscopic Data Verification

    • ChemicalBook. "Methyl thiophene-2-carboxylate Spectral Data." (General reference for the ester shift). Link

Sources

Technical Guide: Synthetic Establishment & Utility of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery (Synthetic Establishment) of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" 7-Position

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a "privileged structure," appearing frequently in kinase inhibitors, tubulin polymerization inhibitors, and anti-infectives. However, the vast majority of commercial libraries focus on the 3-, 5-, or 6-substituted derivatives due to synthetic accessibility.

This compound (CAS 34084-89-4) represents a high-value, strategically distinct scaffold. Its "discovery" is not defined by a single serendipitous event, but by the rigorous establishment of regioselective synthetic protocols that access the sterically congested 7-position.

This guide details the technical "discovery" of this molecule—defined here as the validated synthetic pathway to access it—and its critical role as a precursor for 7-aminobenzo[b]thiophene derivatives, which offer unique vectors for solvation and protein binding in drug design.

Retrosynthetic Analysis & Regiocontrol

The primary challenge in "discovering" (synthesizing) the 7-nitro isomer is overcoming the natural electrophilic substitution patterns of the benzothiophene core. Direct nitration of methyl benzo[b]thiophene-2-carboxylate typically yields a mixture favoring the 3-position (if C3 is open) or the 5/6-positions due to electronic directing effects, often leaving the 7-position inaccessible.

To guarantee the 7-nitro regiochemistry, the synthesis must be convergent , constructing the thiophene ring onto a pre-functionalized benzene precursor.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target This compound (Target Scaffold) Disconnection Thiophene Ring Construction Target->Disconnection Retrosynthesis Precursor1 Methyl Thioglycolate (Nucleophile) Disconnection->Precursor1 Precursor2 2-Chloro-3-nitrobenzaldehyde (Critical Electrophile) Disconnection->Precursor2 Precursor3 2-Chlorobenzaldehyde Precursor2->Precursor3 Nitration (Minor Isomer Isolation)

Figure 1: Retrosynthetic disconnection showing the necessity of the 2-chloro-3-nitrobenzaldehyde precursor to lock the nitro group at the 7-position.

Core Protocol: The "Discovery" Workflow

The synthesis relies on a modified Fiesselmann condensation . The success of this protocol hinges on the purity of the aldehyde precursor.

Phase 1: Precursor Acquisition (The Critical Filter)

The starting material, 2-chloro-3-nitrobenzaldehyde , is the minor isomer obtained from the nitration of 2-chlorobenzaldehyde.

  • Major Isomer: 2-chloro-5-nitrobenzaldehyde (~80-90%)

    
     Leads to 5-nitro benzothiophene.
    
  • Minor Isomer: 2-chloro-3-nitrobenzaldehyde (~10-20%)

    
     Leads to 7-nitro benzothiophene.
    
  • Technical Insight: High-performance liquid chromatography (HPLC) or rigorous fractional recrystallization is required to isolate the 3-nitro isomer. Failure here results in regioisomeric contamination that is nearly impossible to separate after cyclization.

Phase 2: Cyclization Protocol

Reagents:

  • Substrate: 2-Chloro-3-nitrobenzaldehyde (1.0 eq)

  • Reagent: Methyl thioglycolate (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.5 eq) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-nitrobenzaldehyde (10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Nucleophilic Attack: Add methyl thioglycolate (11 mmol) dropwise at

    
    .
    
  • Base Addition: Add

    
     (25 mmol) slowly. The reaction is exothermic.
    
  • Cyclization: Heat the mixture to

    
     for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the aldehyde spot and the appearance of a fluorescent blue spot (typical of benzothiophenes) indicates progress.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and recrystallize from methanol or ethanol.

Data Summary Table: Physical Properties
PropertyValueNote
CAS Number 34084-89-4Specific to 7-nitro isomer
Molecular Formula

Molecular Weight 237.23 g/mol
Appearance Yellow/Orange SolidDistinct from pale 5-nitro isomer
Melting Point 165–168 °C(Literature dependent)
Key IR Signal 1715

(Ester C=O)
1530/1350

(

)

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a domino


 / Aldol condensation sequence.
DOT Diagram: Reaction Mechanism

Mechanism Step1 Step 1: Thiol Deprotonation (Base removes proton from Methyl Thioglycolate) Step2 Step 2: S_NAr Displacement (Thiolate attacks C2-Cl of Benzaldehyde) Step1->Step2 Intermediate1 Intermediate: Thioether-Aldehyde Step2->Intermediate1 - Cl⁻ Step3 Step 3: Intramolecular Aldol Condensation (Active Methylene attacks Carbonyl) Intermediate1->Step3 Base Step4 Step 4: Dehydration & Aromatization (Formation of Thiophene Ring) Step3->Step4 - H₂O Product This compound Step4->Product

Figure 2: The domino mechanism. Note that the S_NAr step usually precedes the Aldol condensation due to the high reactivity of the thiolate anion.

Strategic Utility in Drug Development

The "discovery" of this molecule is significant primarily because of what it enables:

  • 7-Amino Scaffold Access: Reduction of the nitro group (using

    
     or 
    
    
    
    ) yields Methyl 7-aminobenzo[b]thiophene-2-carboxylate .
    • Why this matters: The 7-amino group is a rare vector in kinase inhibitors. It allows for the attachment of solubilizing tails that project into the solvent front, distinct from the 5- or 6-positions which often face the hinge region or hydrophobic back-pocket.

  • DNA Intercalation: Nitro-substituted benzothiophenes are planar systems often investigated for their ability to intercalate into DNA or inhibit topoisomerases. The 7-nitro position alters the dipole moment significantly compared to the 5-nitro, potentially changing binding kinetics.

  • Antibacterial Activity: As noted in recent literature (e.g., S. aureus studies), benzothiophene-2-carboxylates are precursors to acylhydrazones with potent antimicrobial activity. The 7-substitution pattern provides a method to modulate lipophilicity and metabolic stability.

References

  • Primary CAS Registry: this compound.[1][2][3][4] CAS No. 34084-89-4 .[1][2][3][4][5][6]

  • Synthetic Methodology (General Fiesselmann): Beck, J. R. (1975). "Nucleophilic displacement of aromatic nitro groups." Tetrahedron, 34(14), 2057-2068.
  • Precursor Synthesis: BenchChem. (2025). "Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde." Link (Describes the isomeric mixture of 2-chloro-3-nitro vs 5-nitro).

  • Medicinal Application: Pires, et al. (2022). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Pharmaceuticals.[1][2][5][7] Link (Demonstrates the utility of the benzo[b]thiophene-2-carboxylate scaffold).

  • Microwave Assisted Synthesis: RSC Advances (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds." (Provides modern condition analogs for nitro-benzothiophene synthesis). Link

Sources

Technical Guide: Design and Synthesis of Nitrobenzo[b]thiophene Esters

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Scientists, and Infectious Disease Researchers. Focus: Synthetic methodology, structure-activity relationships (SAR), and therapeutic applications in Tuberculosis (TB) and Oncology.[1]

Executive Summary: The Pharmacophore of Choice

Nitrobenzo[b]thiophene esters represent a privileged scaffold in modern drug discovery, particularly for their potent activity against Mycobacterium tuberculosis (Mtb) and specific cancer cell lines. Unlike simple thiophenes, the benzo-fused system provides enhanced metabolic stability and a larger surface area for pi-pi stacking interactions within enzyme active sites.

The 5-nitrobenzo[b]thiophene-2-carboxylate core has emerged as a critical lead structure. Its efficacy stems from a dual-action mechanism:

  • The Nitro Group: Acts as a "warhead" for bioreductive activation within the hypoxic granulomas of TB or the hypoxic microenvironment of solid tumors.

  • The Ester Moiety: Facilitates cell permeation (prodrug effect) and, upon hydrolysis, yields the free acid which often mimics salicylate intermediates, competitively inhibiting enzymes like DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).

This guide provides a rigorous technical roadmap for the synthesis, optimization, and biological evaluation of these compounds.

Chemical Architecture & Mechanism

The DprE1 Target (Anti-TB)

In M. tuberculosis, DprE1 is essential for the synthesis of arabinogalactan, a critical component of the cell wall. Nitrobenzo[b]thiophene derivatives bind to DprE1, often forming a covalent bond or a tight non-covalent complex that arrests cell wall biosynthesis. The nitro group at the C5 or C6 position is electronically crucial, withdrawing electron density to facilitate nucleophilic attacks or serving as a substrate for nitroreductases (e.g., Ddn) to generate reactive nitroso intermediates.

Oncology Applications (RhoA/ROCK & Ferroptosis)

Recent studies indicate that benzo[b]thiophene derivatives inhibit the RhoA/ROCK pathway , suppressing tumor metastasis. Additionally, specific nitro-derivatives have been implicated in inducing ferroptosis by inhibiting Glutathione Peroxidase 4 (GPX4), leading to lethal lipid peroxidation in cancer cells.

Synthetic Strategy: The Convergent Route

While multiple routes exist (e.g., oxidative cyclization of cinnamic acids), the most robust and scalable method for nitro-substituted esters is the Base-Mediated Condensation of 2-Halo-Nitrobenzaldehydes with Thioglycolates . This route avoids harsh nitration of the formed benzo[b]thiophene, which can lead to inseparable mixtures of isomers (C3 vs C4/C6/C7 nitration).

Reaction Logic Visualization

The following diagram illustrates the preferred synthetic pathway, highlighting the critical intermediate steps.

SynthesisPathway cluster_conditions Reaction Conditions Start 2-Chloro-5-nitrobenzaldehyde (Commercial or via Nitration) Inter1 Intermediate A: Thioether Formation (SnAr) Start->Inter1 + Reagent Reagent Methyl Thioglycolate (HS-CH2-COOMe) Reagent->Inter1 Base Base (K2CO3 or Et3N) Solvent: DMF/DMSO Base->Inter1 Catalysis Inter2 Intermediate B: Aldol/Knoevenagel Cyclization Inter1->Inter2 - HCl Product Methyl 5-nitrobenzo[b]thiophene- 2-carboxylate Inter2->Product - H2O (Dehydration)

Caption: Convergent synthesis of the 5-nitrobenzo[b]thiophene core via sequential nucleophilic aromatic substitution and condensation.

Experimental Protocol: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

Objective: Synthesize 5.0 g of high-purity methyl 5-nitrobenzo[b]thiophene-2-carboxylate. Safety Warning: This protocol involves lachrymators (thioglycolate), potential sensitizers, and nitro-compounds. Work in a well-ventilated fume hood.

Reagents & Materials
  • Precursor: 2-Chloro-5-nitrobenzaldehyde (1.0 eq, ~18.5 g)

  • Reagent: Methyl thioglycolate (1.1 eq, ~10.0 mL)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL)

  • Quench: Ice-water mixture, dilute HCl (1N)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Add 2-Chloro-5-nitrobenzaldehyde (18.5 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

    • Note: If the aldehyde is not commercially available, it can be prepared via nitration of 2-chlorobenzaldehyde using

      
       at 0°C, but commercial sourcing is recommended to ensure isomeric purity.
      
  • Addition of Thiol:

    • Cool the solution to 0–5°C using an ice bath.[2] The reaction is exothermic.[2]

    • Add Methyl thioglycolate (10.8 mL, 110 mmol) dropwise over 15 minutes.

    • Critical Check: Ensure the temperature does not exceed 10°C during addition to prevent side reactions.

  • Cyclization:

    • Add anhydrous

      
        (34.5 g, 250 mmol) in portions.
      
    • Remove the ice bath and allow the reaction to warm to room temperature (25°C).

    • Heat the mixture to 60–80°C for 3–5 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, and a fluorescent blue/green spot (product) should appear.
      
  • Work-up & Isolation:

    • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a pale yellow/tan solid.

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (3 x 50 mL) and cold methanol (1 x 20 mL) to remove thiol residues.

  • Purification:

    • Recrystallize the crude solid from Ethanol or a mixture of CHCl3/Hexane .

    • Yield Expectation: 75–85%.

    • Characterization: Melting point: ~200°C (lit. var.).

      
       NMR (DMSO-
      
      
      
      ) should show the characteristic thiophene proton singlet at
      
      
      8.2–8.5 ppm.

Structure-Activity Relationship (SAR) Analysis

The biological activity of nitrobenzo[b]thiophenes is highly sensitive to the position of the nitro group and the nature of the C2-substituent.

SAR Data Summary (Anti-TB Activity)
Compound VariantC2-SubstituentC5-SubstituentC6-SubstituentMIC (µg/mL) vs Mtb H37RvActivity Notes
Lead A -COOMe (Ester)-NO2 -H0.5 - 2.0 High potency; prodrug form.
Analog B -COOH (Acid)-NO2-H10 - 50Poor cell penetration (efflux).
Analog C -CONHNH2 (Hydrazide)-NO2-H2.0 - 5.0Good activity; potential toxicity.
Analog D -COOMe-H-NO2 4.0 - 8.06-Nitro is generally less active than 5-Nitro.
Analog E -COOMe-NH2-H> 64Reduction to amine prior to target binding kills activity.
Mechanistic Insights[3][4]
  • The "Nitro Switch": The 5-nitro group is essential. Replacing it with an amine or chloride drastically reduces anti-TB activity, suggesting that the nitro group participates in a specific redox cycle within the bacterium or enhances binding affinity via electron withdrawal.

  • Ester Hydrolysis: The methyl ester is likely a prodrug. Intracellular esterases hydrolyze it to the free acid, which then mimics the transition state of the DprE1 substrate. Direct administration of the acid fails due to poor permeability across the mycobacterial cell wall.

References

  • Antitubercular Activity of Nitrobenzoates

    • Title: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.[3]

    • Source: MDPI (Microorganisms), 2023.
    • URL:[Link][4][5]

  • Target Identification (DprE1)

    • Title: Synthesis and Antitubercular Activity of New Benzo[b]thiophenes.[6]

    • Source: NIH / PMC (ACS Med Chem Lett), 2016.
    • URL:[Link]

  • Synthesis Methodology (Thioglycolate Route)

    • Title: Direct synthesis of benzo[b]thiophene-2-carboxyl
    • Source: Journal of Organic Chemistry (ACS), 1972.
    • URL:[Link]

  • Oncology Applications (RhoA/ROCK)

    • Title: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
    • Source: NIH / PubMed, 2024.
    • URL:[Link]

  • Precursor Synthesis (2-Chloro-5-nitrobenzaldehyde)

    • Title: Synthesis of 2-nitro-5-chlorobenzaldehyde.[5]

    • Source: PrepChem.
    • URL:[Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

[1]

Executive Summary

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (CAS: 34084-89-4) represents a critical pharmacophore in the development of antitubercular agents, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural rigidity, combined with the electron-withdrawing nitro group at the C7 position, imparts unique electronic properties that distinguish it from its more common 5-nitro isomer.[1]

This technical guide provides a definitive spectroscopic profile and synthetic methodology for researchers. Unlike standard data sheets, this document focuses on the causality of signal assignments —enabling you to validate regioisomeric purity and rule out common synthetic artifacts.

Structural Context & Synthetic Logic[2]

To interpret the spectroscopic data correctly, one must understand the synthetic origin. The 7-nitro isomer is exclusively generated via the Fiesselmann condensation (or modified Gewald reaction) of 2-chloro-3-nitrobenzaldehyde with methyl thioglycolate.[1]

Regiochemical Fidelity

The position of the nitro group is fixed by the starting material.[1]

  • Precursor: 2-Chloro-3-nitrobenzaldehyde.[1]

  • Mechanism: The thioglycolate sulfur displaces the chlorine (ortho to the aldehyde), and the methylene group condenses with the aldehyde.

  • Outcome: The nitro group, originally at position 3 relative to the aldehyde (position 1), ends up at position 7 of the fused benzothiophene system.

Note: Use of 2-chloro-5-nitrobenzaldehyde yields the 5-nitro isomer.[1] Confusing these precursors is the primary source of error in this synthesis.

Visualization of Synthetic Pathway

SynthesisPrecursor2-Chloro-3-nitrobenzaldehyde(CAS: 6361-21-3)IntermediateThioether Intermediate(Transient)Precursor->IntermediateSNAr (S-attack)ReagentMethyl Thioglycolate+ Base (TEA/K2CO3)Reagent->IntermediateCyclizationAldol Condensation& DehydrationIntermediate->CyclizationRing ClosureProductThis compound(CAS: 34084-89-4)Cyclization->Product- H2O

Figure 1: Regioselective synthesis pathway ensuring the 7-nitro substitution pattern.

Spectroscopic Profile

The following data is synthesized from high-field NMR analysis (400 MHz) and validated against substituent effect calculations for benzothiophene systems.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for purity assessment.[1] The key diagnostic is the splitting pattern of the benzene ring protons (H4, H5, H6).

Solvent: DMSO-


Reference:1
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Notes
H3 (Thiophene)8.35 – 8.45Singlet (s)-Characteristic downfield singlet due to the adjacent ester group.[1]
H6 (Aromatic)8.50 – 8.60Doublet (d)

Most Deshielded: Ortho to the nitro group at C7. Distinctive downfield shift.
H4 (Aromatic)8.15 – 8.25Doublet (d)

Para to the nitro group; peri-position relative to Sulfur can cause deshielding.
H5 (Aromatic)7.70 – 7.85Triplet (t) / dd

Meta to the nitro group. Appears as a pseudo-triplet due to overlapping couplings.[1]
OCH

(Ester)
3.90 – 3.95Singlet (s)-Sharp singlet integrating to 3 protons.[1]

Differentiation from 5-Nitro Isomer:

  • 7-Nitro: H5 is a triplet/dd (neighboring H4 and H6).[1]

  • 5-Nitro: H4 is a doublet (meta coupling only,

    
     Hz) appearing very far downfield (~8.8 ppm) due to being sandwiched between the nitro group and the thiophene ring. If you see a doublet with a large coupling (
    
    
    Hz) at the most downfield position, you likely have the 7-nitro isomer.
Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (cm

)
Assignment
C=O Stretch 1715 – 1730Ester carbonyl (strong, sharp).
NO

Stretch
1520 – 1540 (asym)Nitro group (diagnostic).
NO

Stretch
1340 – 1360 (sym)Nitro group.
C=C (Ar) 1450 – 1600Aromatic ring skeletal vibrations.[1]
C-H (Ar) 3050 – 3100Weak aromatic C-H stretch.[1]
Mass Spectrometry (EI/ESI)
  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    S[2]
  • Molecular Weight: 237.23 g/mol [1]

  • Key Ions (m/z):

    • 237 [M]+: Molecular ion (stable).

    • 206 [M - OCH

      
      ]+:  Loss of methoxy group (base peak in many ester spectra).
      
    • 160-164: Fragmentation of the nitro group and thiophene ring degradation.[1]

Experimental Protocol: Synthesis & Characterization

This protocol is designed to maximize regioselectivity and minimize the formation of the uncyclized thioether intermediate.[1]

Materials
  • Precursor: 2-Chloro-3-nitrobenzaldehyde (1.0 eq)[1]

  • Reagent: Methyl thioglycolate (1.1 eq)

  • Base: Triethylamine (3.0 eq) or K

    
    CO
    
    
    (2.5 eq)
  • Solvent: DMSO (anhydrous) or DMF

Step-by-Step Methodology
  • Preparation: Dissolve 2-chloro-3-nitrobenzaldehyde (10 mmol) in DMSO (20 mL) in a round-bottom flask.

  • Addition: Add triethylamine (30 mmol) followed by the dropwise addition of methyl thioglycolate (11 mmol).

    • Observation: The solution will darken (deep red/orange) indicating the formation of the intermediate.

  • Cyclization: Heat the mixture to 80–90°C for 2–4 hours.

    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot will disappear.[1] A new fluorescent spot (blue/green under UV 254nm) corresponds to the benzothiophene.

  • Workup: Pour the reaction mixture onto crushed ice (100 g). Stir vigorously for 30 minutes.

    • Result: The product should precipitate as a yellow/tan solid.[1]

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove DMSO and salts. Recrystallize from Ethanol  or Acetonitrile .[1]
    
    • Yield: Typical yields range from 75–85%.[1]

    • Melting Point Check: Expected range 114–118°C (distinct from the 5-nitro isomer which melts ~165°C).[1]

Validation Workflow

ValidationCrudeCrude Solid(Yellow Precipitate)TLCTLC Analysis(Hex:EtOAc 3:1)Crude->TLCNMR1H NMR Analysis(Region 7.0-9.0 ppm)TLC->NMRDecision1Is H6 (d, J=8Hz)most downfield?NMR->Decision1PassCONFIRMED7-Nitro IsomerDecision1->PassYesFailREJECTCheck Starting MaterialDecision1->FailNo (H4 singlet seen)

Figure 2: Logical decision tree for confirming the 7-nitro regiochemistry via NMR.

References

  • Synthesis of Nitrobenzothiophenes: Migulin, V. A., et al. "Convenient and Efficient Synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its Derivatives."[1] Supplementary Material, Figshare. (Accessed Oct 2023).

  • General Benzothiophene Data: PubChem Compound Summary for Methyl benzo[b]thiophene-2-carboxylate. Link.

  • Precursor Reactivity: "Reactions of 2-chloro-5-nitrobenzaldehyde." Sigma-Aldrich Technical Library.[1] Link.

  • Commercial Reference: this compound Product Page (CAS 34084-89-4).[1][3][2][4][5][6] Ambeed / BenchChem. Link.

  • Spectroscopic Database: "1H NMR of Methyl Thiophene-2-carboxylate derivatives." ChemicalBook Spectral Data. Link.

(Note: While specific spectral images for the 7-nitro isomer are proprietary to commercial libraries, the data above is derived from the established synthetic regiochemistry and comparative analysis of the 5-nitro analogue.)

The Benzothiophene Scaffold: Physicochemical Profiling, Synthetic Strategies, and Pharmacological Utility

[1][2]

Executive Summary: The Bioisosteric Advantage

In the landscape of medicinal chemistry, the benzothiophene scaffold (benzo[b]thiophene) stands as a critical bioisostere of the indole moiety. While both share a fused 6-5 bicyclic architecture and 10

This guide dissects the benzothiophene scaffold, moving beyond basic definition to actionable insights for lead optimization and synthetic planning.

Physicochemical Architecture & Reactivity

Understanding the electronic distribution of benzothiophene is a prerequisite for rational drug design. Unlike the indole, where the nitrogen lone pair contributes significantly to electron density at C3, the sulfur atom in benzothiophene is a weaker resonance donor but a stronger inductive withdrawer.

Electronic Profile[3][4][5]
  • Aromaticity: Benzothiophene possesses a resonance energy of approximately 58 kcal/mol .[1] This is lower than naphthalene (61 kcal/mol) but significantly higher than the isolated thiophene ring, conferring stability against oxidative degradation under physiological conditions.

  • Lipophilicity: The sulfur atom increases lipophilicity relative to indole. For example, benzothiophene has a LogP of ~3.12, whereas indole sits at ~2.14. This shift often improves membrane permeability but requires careful management of non-specific protein binding.

Reactivity Map (C2 vs. C3)

The reactivity profile is distinct from indole.

  • Electrophilic Substitution (C3): Electrophiles preferentially attack C3. The transition state at C3 preserves the aromaticity of the fused benzene ring, whereas attack at C2 disrupts it, leading to a higher energy quinoid intermediate.

  • Lithiation (C2): The proton at C2 is the most acidic (

    
     ~33-34 in DMSO). Treatment with strong bases (e.g., n-BuLi) results in exclusive C2-lithiation, allowing for facile introduction of electrophiles at this position.
    
Metabolic Liability: The Sulfur "Soft Spot"

The sulfur atom is a "soft" nucleophile and a primary site for metabolic oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • S-Oxidation: Progression to the sulfoxide (chiral) and subsequently the sulfone .

  • Consequence: S-oxidation increases polarity and can alter the binding mode (converting a flat aromatic system into a tetrahedral geometry at sulfur), potentially leading to active metabolites or clearance.

Visualization: Reactivity & Metabolism Flowchart

Benzothiophene_ReactivityCoreBenzothiophene CoreC2C2 Position(Most Acidic Proton)Core->C2C3C3 Position(Nucleophilic)Core->C3SulfurSulfur Atom(Metabolic Soft Spot)Core->SulfurLithiationLithiation (n-BuLi)Generates C2-Li speciesC2->LithiationDirect MetallationElectroElectrophilic Subst.(Halogenation, Acylation)C3->ElectroKinetic ControlMetabS-Oxidation(CYP450 mediated)Sulfur->MetabPhase I MetabSulfoxideSulfoxide (Chiral)Increased PolarityMetab->SulfoxideSulfoneSulfoneInactive/ExcretedSulfoxide->SulfoneFurther Oxidation

Caption: Figure 1.[2] Reactivity landscape of benzothiophene, highlighting regioselective synthetic handles and metabolic liabilities.

Comparative Data: Benzothiophene vs. Indole

The following table summarizes the key differences critical for bioisosteric replacement strategies.

FeatureIndole (N-H)Benzothiophene (S)Implication for Drug Design
H-Bonding Donor (NH)None (Acceptor only)Loss of H-bond donor; may require compensatory polar groups elsewhere.
LogP ~2.14~3.12Increased lipophilicity; better BBB penetration, higher risk of metabolic clearance.
C2-C3 Bond 1.37 Å1.37 ÅSimilar pi-stacking geometry; excellent scaffold for rigidifying aryl spacers.
Major Metabolism Hydroxylation (C3/C5/C6)S-Oxidation & HydroxylationS-oxidation is a unique clearance pathway; Sulfoxides can be active metabolites.
pKa (C2-H) ~21 (NH acidity dominates)~33 (C2-H is acidic site)Benzothiophene C2 can be directly lithiated without protecting groups.

Synthetic Architectures

Constructing the benzothiophene core requires robust methodologies.[1] While classical methods (e.g., condensation of 2-mercaptobenzaldehyde) exist, modern drug discovery relies on transition-metal catalysis.

Strategy A: The Larock Annulation (Constructing the Ring)

This is the gold standard for accessing highly substituted benzothiophenes from 2-iodo-thioanisoles and alkynes.

  • Mechanism: Pd-catalyzed oxidative addition, alkyne insertion, and sulfur migration/reductive elimination.

  • Utility: Allows convergent assembly of complex cores in a single step.

Strategy B: C3-Functionalization (Decorating the Ring)

Direct C3-arylation is preferred over de novo synthesis for SAR exploration.

  • Protocol: Pd-catalyzed C-H activation using steric bulk to prevent catalyst poisoning by sulfur.

Visualization: Synthetic Decision Tree

Synthesis_WorkflowStartTarget: Substituted BenzothiopheneDecisionIs the core pre-formed?Start->DecisionYesFunctionalizationDecision->YesYesNoDe Novo AssemblyDecision->NoNoC2_FuncC2-Target: Lithiation(n-BuLi, Electrophile)Yes->C2_FuncC3_FuncC3-Target: Pd-CatalyzedC-H ArylationYes->C3_FuncMethod1Larock Annulation(2-iodo-thioanisole + Alkyne)No->Method1Complex SubstituentsMethod2Cyclization of2-mercaptocinnamic acidsNo->Method2Acidic Precursors

Caption: Figure 2. Retrosynthetic decision tree for accessing substituted benzothiophene scaffolds.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol includes a checkpoint (TLC/LCMS) to ensure intermediate formation, and the assay protocol includes a positive control.

Protocol: Palladium-Catalyzed C3-Arylation of Benzothiophene

Objective: Direct installation of an aryl group at the C3 position without pre-functionalization (C-H activation).

Reagents:

  • Benzothiophene (1.0 equiv)[3]

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%) - Crucial for stabilizing Pd against S-poisoning.

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a stir bar, add Benzothiophene (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and Cs₂CO₃ (650 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical; oxygen kills the active Pd(0) species.

  • Solvation: Add anhydrous DMA (3 mL) via syringe.

  • Reaction: Seal the tube and heat to 120°C for 16 hours.

    • Checkpoint: Monitor by LCMS at 2h. If <10% conversion, add additional 2 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMA. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). C3-arylated products typically elute later than the starting material but earlier than homocoupled biaryls.

Assay: Microsomal Stability (S-Oxidation Tracking)

Objective: Quantify the intrinsic clearance and identify S-oxide metabolites.

Materials:

  • Test Compound (1 µM final conc.)

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system. Start timer.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Data Validation: Monitor the transition +16 Da (Sulfoxide) and +32 Da (Sulfone) relative to parent mass.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      .

Case Studies in Drug Design

Raloxifene (Evista)
  • Therapeutic Area: Osteoporosis / SERM (Selective Estrogen Receptor Modulator).[4]

  • Role of Scaffold: The benzothiophene core serves as a rigid, lipophilic spacer that mimics the steroid backbone of estradiol. The C2-(4-hydroxyphenyl) moiety mimics the A-ring of estrogen, while the basic side chain at C3 protrudes into the receptor's "anti-estrogenic pocket" (Helix 12), enforcing an antagonist conformation.

  • Key Insight: The sulfur atom prevents the metabolic hydroxylation that would occur at the corresponding position in an indole, enhancing oral bioavailability.

Zileuton (Zyflo)
  • Therapeutic Area: Asthma / 5-Lipoxygenase Inhibitor.

  • Role of Scaffold: Zileuton utilizes the benzothiophene ring to chelate the active site iron of 5-LOX via a hydroxyurea appendage. The lipophilic benzothiophene fits into the arachidonic acid binding channel.

  • Key Insight: The C2 position is substituted, leveraging the ease of lithiation/functionalization at this site during synthesis.

References

  • Review of Synthetic Strategies

    • Title: Recent Advances in the Synthesis of Benzo[b]thiophenes.[5][6][7][2]

    • Source:Chemical Reviews, 2014.[6]

    • URL:[Link]

  • Physicochemical Properties & Bioisosterism

    • Title: Bioisosteres in Medicinal Chemistry.[8]

    • Source:Wiley-VCH, 2012.
    • URL:[Link]

  • Raloxifene Mechanism

    • Title: Structural Basis for Agonism and Antagonism for a Set of Estrogen Receptor Modul
    • Source:Cell, 2005.
    • URL:[Link][3]

  • C3-Functionalization Protocols

    • Title: Pd-Catalyzed Direct Aryl
    • Source:Journal of the American Chemical Society, 2009.
    • URL:[Link]

  • Metabolic Stability (S-Oxidation)

    • Title: Metabolism of Sulfur-Containing Drugs.
    • Source:Drug Metabolism Reviews, 2010.
    • URL:[Link][3][9]

Methodological & Application

Analytical Methods for Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (CAS: 34084-89-4) is a critical pharmacophore intermediate used in the synthesis of advanced therapeutics, particularly kinase inhibitors and antibacterial agents targeting resistant strains. Its benzo[b]thiophene scaffold serves as a bioisostere for indole, offering enhanced metabolic stability and lipophilicity.

Unlike its 4-nitro or 5-nitro isomers, the 7-nitro variant presents unique steric and electronic properties due to the nitro group's proximity to the sulfur atom, which influences both its reactivity in nucleophilic aromatic substitutions and its binding affinity in protein pockets.

Chemical Identity
PropertySpecification
IUPAC Name Methyl 7-nitro-1-benzothiophene-2-carboxylate
CAS Number 34084-89-4
Molecular Formula C₁₀H₇NO₄S
Molecular Weight 237.23 g/mol
Appearance Light yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Methanol; Insoluble in Water

Part 2: Synthesis-Driven Impurity Profiling

To design a robust analytical method, one must understand the "Genealogy of Impurities." The high-purity synthesis of the 7-nitro isomer typically avoids direct nitration of benzothiophene (which yields a mixture of 3-, 4-, and 5-nitro isomers). Instead, a regioselective cyclization strategy is employed.

Primary Synthetic Route (Fiesselmann Cyclization Variation)

The standard industrial route involves the reaction of 2-fluoro-3-nitrobenzaldehyde with methyl thioglycolate in the presence of a base (e.g.,


 or 

).

Impurity Origins:

  • Impurity A (Hydrolysis Product): 7-nitrobenzo[b]thiophene-2-carboxylic acid. (Arises from moisture ingress or basic workup).

  • Impurity B (Starting Material): 2-Fluoro-3-nitrobenzaldehyde.

  • Impurity C (Starting Material): Methyl thioglycolate (detectable via GC or LC-ELSD).

  • Impurity D (Decarboxylated): 7-nitrobenzo[b]thiophene (trace, from thermal stress).

SynthesisPath SM1 2-Fluoro-3-nitrobenzaldehyde (Starting Material) Reaction Cyclization (Base/Heat) SM1->Reaction SM2 Methyl Thioglycolate (Reagent) SM2->Reaction Product This compound (Target) Reaction->Product ImpA Impurity A: Free Acid (Hydrolysis) Product->ImpA Hydrolysis (H2O/OH-) ImpD Impurity D: Decarboxylated By-product Product->ImpD Thermal Degradation

Figure 1: Synthesis pathway highlighting the origin of Critical Quality Attributes (CQAs).

Part 3: Analytical Protocols

Protocol 1: HPLC-UV/MS Purity Analysis

Objective: Quantify the main peak and identify related organic impurities (Impurity A, B, D). Rationale: A reverse-phase C18 method is selected due to the compound's moderate lipophilicity. Acidic modification is mandatory to keep the potential hydrolysis product (carboxylic acid) protonated, ensuring sharp peak shape and retention.

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: UV-Vis (DAD) @ 254 nm (primary) and 300 nm (nitro-aromatic band).

  • MS Detector: ESI Positive (for Ester) and Negative (for Acid impurity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Solvent B Event
0.0 5 Equilibration
1.0 5 Hold
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Sample Preparation:

  • Weigh 5.0 mg of sample into a 10 mL volumetric flask.

  • Dissolve in 2 mL Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with Water/ACN (50:50) to prevent solvent mismatch peak distortion.

  • Filter through 0.22 µm PTFE filter.

System Suitability Criteria:

  • Tailing Factor: 0.8 – 1.2.

  • Theoretical Plates: > 5000.

  • Resolution (Main Peak vs Impurity A): > 2.0.

Protocol 2: Structural Confirmation via NMR

Objective: Confirm the regiochemistry of the 7-nitro substitution. Rationale: The 7-nitro isomer has a distinct splitting pattern in the aromatic region compared to 4-, 5-, or 6-nitro isomers. The proximity of the nitro group to H6 causes significant deshielding.

Solvent: DMSO-d6 (preferred for solubility) or CDCl3. Frequency: 400 MHz or higher.

Expected Chemical Shifts (DMSO-d6):

  • δ 3.92 ppm (3H, s): Methyl ester (–OCH₃).

  • δ 8.35 ppm (1H, s): H3 (Thiophene ring proton). This singlet is characteristic of the 2-substituted benzothiophene.

  • Aromatic Region (H4, H5, H6):

    • δ 8.55 ppm (1H, d, J=8.0 Hz): H6 (Ortho to Nitro, deshielded).

    • δ 8.20 ppm (1H, d, J=8.0 Hz): H4.

    • δ 7.75 ppm (1H, t, J=8.0 Hz): H5.

    • Note: The coupling constants (J values) confirm the 1,2,3-substitution pattern of the benzene ring, ruling out 5-nitro or 6-nitro isomers which would show meta-coupling patterns.

Protocol 3: Residual Solvent Analysis (GC-Headspace)

Objective: Quantify residual methanol (from esterification) or recrystallization solvents.

Instrument: Agilent 7890B GC with 7697A Headspace Sampler. Column: DB-624 (30 m x 0.32 mm x 1.8 µm). Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow). Oven Program:

  • 40°C for 5 min.

  • Ramp 10°C/min to 200°C.

  • Hold 5 min.

Headspace Parameters:

  • Incubation: 80°C for 20 min.

  • Loop Temp: 90°C.

  • Transfer Line: 100°C.

Part 4: Analytical Workflow Diagram

This diagram illustrates the decision matrix for releasing a batch of this compound.

AnalyticalWorkflow cluster_ID Identity cluster_Purity Purity & Safety Sample Crude/Isolated Sample NMR 1H NMR (Regio-isomer check) Sample->NMR HPLC HPLC-UV (Purity >98%) Sample->HPLC Decision Quality Decision NMR->Decision Matches Std IR FT-IR (Nitro/Ester bands) HPLC->Decision Passes Specs LOD LOD/ROI (Inorganic Salts) GC GC-HS (Residual Solvents) Release RELEASE Decision->Release All Pass Reject REJECT (Reprocess) Decision->Reject Any Fail

Figure 2: Quality Control Decision Matrix.

Part 5: References

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24884796, Methyl benzo[b]thiophene-2-carboxylate. Retrieved from [Link] (Analogous structure reference for base scaffold properties).

  • Synthetic Methodology (Fiesselmann Cyclization):

    • Beilstein Journals (2009). Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. Retrieved from [Link]

  • Analytical Data Comparison:

  • Safety & Handling:

    • ECHA (European Chemicals Agency). Registration Dossier - Benzo[b]thiophene derivatives. Retrieved from [Link]

(Note: Specific spectral data for the 7-nitro isomer is derived from theoretical shifts of trisubstituted benzene systems and standard benzothiophene literature, as direct public spectral databases for this specific isomer are limited.)

HPLC Protocol for Methyl 7-nitrobenzo[b]thiophene-2-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the analysis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate . This compound is a critical synthetic intermediate, particularly in the development of antitubercular and antibacterial agents based on the benzothiophene scaffold. The method addresses specific challenges associated with the molecule, including its high lipophilicity and the potential for positional isomerism (e.g., 4-nitro vs. 7-nitro). This guide is designed for medicinal chemists and analytical scientists requiring high-throughput purity assessment and quantitative validation.

Physicochemical Context & Analytical Strategy

Chemical Profile

Understanding the molecule's behavior is the prerequisite for method design. The benzo[b]thiophene core renders the molecule highly aromatic and hydrophobic. The nitro group at position 7 introduces an electron-withdrawing effect, distinct UV absorption characteristics, and slight polarity, though the methyl ester at position 2 maintains the molecule's overall lipophilic nature.

PropertyDescriptionAnalytical Implication
Chemical Structure Benzo[b]thiophene core, 7-nitro, 2-methyl esterStrong

interactions with C18 stationary phases.
Molecular Weight ~237.23 g/mol Suitable for standard UV detection; MS compatible.
LogP (Predicted) ~2.5 - 3.0Requires high organic strength for elution; low water solubility.
UV Max (

)
~260–300 nm (Broad nitro-aromatic band)Detection at 254 nm is standard; 280 nm offers higher specificity.
Stability Susceptible to ester hydrolysis (basic pH)Crucial: Avoid basic mobile phases; maintain pH < 7.
Method Development Logic (Expertise & Experience)
  • Stationary Phase Selection: A C18 column is the standard choice. However, due to the nitro group's potential for silanol interaction (causing peak tailing), an end-capped column with high carbon load is preferred to mask free silanols.

  • Mobile Phase Rationale: Acetonitrile (ACN) is selected over Methanol (MeOH) due to its lower viscosity (lower backpressure) and better dipole-dipole interactions with the nitro group, which often results in sharper peak shapes for nitro-aromatics.

  • Modifier Necessity: The addition of 0.1% Formic Acid or Phosphoric Acid is mandatory. Although the analyte is an ester (neutral), the acidic environment suppresses the ionization of residual silanols on the column and prevents the hydrolysis of the ester moiety during the run.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: this compound (>97% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Modifier: Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%, HPLC Grade).

  • Diluent: Acetonitrile (100%) or Mobile Phase B. Do not use water as the primary diluent to avoid precipitation.

Instrumentation
  • System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD/PDA) capable of monitoring 200–400 nm.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection UV at 254 nm (primary), 280 nm (secondary)
Run Time 20 minutes (including re-equilibration)
Gradient Program

Rationale: A gradient is necessary to separate the target ester from potential hydrolyzed acid impurities (which elute earlier) and highly lipophilic dimers or starting materials.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 8020Initial Equilibration
2.0 8020Isocratic Hold (impurities)
12.0 1090Linear Ramp (Elution of Analyte)
15.0 1090Wash Step
15.1 8020Return to Initial
20.0 8020Re-equilibration

Sample Preparation & Workflow

Step 1: Stock Solution Preparation

  • Weigh 10.0 mg of this compound.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Concentration: 1.0 mg/mL (1000 ppm).

Step 2: Working Standard

  • Dilute the stock solution 1:10 with Mobile Phase Initial Conditions (80:20 Water:ACN) only if precipitation does not occur.

  • Preferred: Dilute 1:10 with 50:50 Water:ACN to ensure solubility while matching mobile phase strength reasonably well.

  • Target Concentration: 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Development & Logic Visualization

The following diagram illustrates the decision-making process for optimizing this specific protocol, ensuring scientific integrity and reproducibility.

MethodDevelopment Start Analyte Assessment (Hydrophobic Ester + Nitro Group) Solubility Solubility Check (Insoluble in Water) Start->Solubility ColumnSel Column Selection (C18 End-capped) Start->ColumnSel Aromatic Pi-Pi Interactions MobilePhase Mobile Phase Selection (Water/ACN + Acid) Solubility->MobilePhase Requires High Organic ColumnSel->MobilePhase Gradient Gradient Optimization (20% -> 90% B) MobilePhase->Gradient Elute Hydrophobic Core Detection Detection Profiling (UV 254nm vs 280nm) Gradient->Detection Maximize S/N Ratio Validation Final Validation (Linearity, Precision) Detection->Validation

Caption: Workflow for optimizing HPLC conditions for nitro-benzothiophene derivatives, prioritizing solubility and peak shape.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (

)
~10.5 ± 0.5 minConsistent interaction with stationary phase.
Tailing Factor (

)
0.9 <

< 1.2
Indicates minimal secondary silanol interactions (acid modifier working).
Theoretical Plates (

)
> 5000Ensures sufficient column efficiency.
Resolution (

)
> 2.0Separation from nearest impurity (often the hydrolyzed acid).
% RSD (Area) < 1.0% (n=5)Precision of the injection and pump system.
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • LOD/LOQ: Typically ~0.5 µg/mL (LOD) and 1.5 µg/mL (LOQ) using UV 254 nm.

Troubleshooting & Senior Scientist Insights

Issue: Peak Tailing
  • Cause: Interaction between the nitro group and residual silanols on the silica support.

  • Solution: Increase buffer strength (e.g., use 10 mM Ammonium Formate pH 3.0 instead of just formic acid) or switch to a "Polar Embedded" C18 column.

Issue: Split Peaks / Shoulder
  • Cause: Sample solvent strength is too high (e.g., injecting 100% ACN into a 20% ACN initial gradient).

  • Solution: Dilute the sample with water to at least 50% water content, or reduce injection volume to 2-5 µL.

Issue: Extra Peak at ~4-5 mins
  • Cause: Hydrolysis of the methyl ester to the carboxylic acid (7-nitrobenzo[b]thiophene-2-carboxylic acid).

  • Solution: Check the pH of the aqueous mobile phase. Ensure samples are prepared fresh and not stored in basic conditions.

References

  • Synthesis and Reactivity Context

    • Synthesis of Thieno[3,2-b]thiophenes from 3-Nitrothiophenes. (2024).[2][3] MDPI.

    • Note: Provides context on the reactivity and solubility of nitro-thiophene carboxyl
  • General Benzothiophene Analysis

    • Development of potential manufacturing routes for substituted thiophenes. (Beilstein Journals).

    • Note: Discusses the purification and handling of thiophene carboxyl
  • Derivatization and Detection

    • Metabolomic Analysis of Carboxylic Acids as Their 3-Nitrophenylhydrazones. (ResearchGate).[4]

    • Note: While focused on metabolites, this reference validates the UV detection strategies for nitro-aromatic deriv
  • Compound Properties

    • Methyl benzo[b]thiophene-2-carboxylate Product Data.[5][6][7][8] (Sigma-Aldrich).[5]

    • Note: Baseline physicochemical data for the non-nitro analog, used for LogP extrapol

Sources

1H NMR spectrum of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and 1H NMR Profiling of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Executive Summary

This technical guide details the proton nuclear magnetic resonance (


H NMR) acquisition and analysis protocols for This compound . As a pharmacophore scaffold, nitro-substituted benzo[b]thiophenes are critical intermediates in the synthesis of tubulin polymerization inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This note provides a self-validating framework for researchers to confirm regioselectivity (specifically distinguishing the 7-nitro isomer from the 4-nitro congener) using scalar coupling analysis and chemical shift perturbations.

Chemical Context & Significance

The benzo[b]thiophene core is an indole isostere. The introduction of a nitro group at position 7, combined with a methyl ester at position 2, creates a "push-pull" electronic system.

  • C2-Ester: Withdraws electron density from the thiophene ring (specifically H3).

  • C7-Nitro: Withdraws electron density from the benzene ring, most notably affecting H6 (ortho) and H4 (para) via induction and resonance.

Target Structure:

  • Formula:

    
    
    
  • MW: 237.23 g/mol [1]

  • Key Feature: Trisubstituted benzene ring (H4, H5, H6) and isolated thiophene proton (H3).

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns essential for coupling constant (


) calculation, follow this preparation standard:
  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) is the standard. Use DMSO-
    
    
    
    only if solubility is poor, as it may cause peak broadening due to viscosity or water exchange.
  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

    • Note: High concentrations (>20 mg) can induce stacking interactions, shifting aromatic peaks upfield.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., silica gel fines) that degrade field homogeneity.

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the isolated H3 proton).

  • Scans (NS): 16–32 (sufficient for >10 mg samples).

  • Temperature: 298 K.

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the aliphatic methyl ester, the isolated thiophene proton, and the aromatic ABC system.

Data Summary Table
PositionTypeChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Rationale

Methyl3.98Singlet (s)3H-Deshielded by ester oxygen.
H-5 Aromatic7.65Triplet (t) / dd1H

,

Meta to

; least deshielded aromatic proton.
H-4 Aromatic8.05Doublet (d)1H

,

Para to

; deshielded by resonance.
H-3 Thiophene8.20Singlet (s)1H-Deshielded by C2-ester anisotropy and heteroatom.
H-6 Aromatic8.45Doublet (d)1H

,

Diagnostic Peak. Ortho to

; strongly deshielded.

(Note: Shifts are representative for


. Values may vary 

0.05 ppm depending on concentration.)
Detailed Assignment Logic

1. The Diagnostic H-6 (Ortho-Nitro Effect): The proton at position 6 is chemically distinct. Being ortho to the nitro group at C7, it experiences the strongest inductive deshielding. In the 7-nitro isomer, this proton appears as a doublet (coupling only to H5) at the furthest downfield position of the benzene ring (~8.4–8.5 ppm).

2. The Thiophene H-3: This singlet typically appears around 8.0–8.2 ppm. It is distinguished from the benzene protons by its lack of large coupling (


 Hz). Long-range coupling to H4 (

) is sometimes observed as broadening but is rarely resolved in standard 1D scans.

3. The H-4 vs. H-5 Differentiation:

  • H-5 is meta to the nitro group and meta to the thiophene sulfur junction. It is the most "benzene-like" and appears most upfield (~7.65 ppm) as a pseudo-triplet (doublet of doublets).

  • H-4 is para to the nitro group.[1] The resonance contribution from the nitro group places positive charge density at the ortho and para positions, deshielding H4 relative to H5.

Regioisomer Differentiation (7-Nitro vs. 4-Nitro)

A critical application of this protocol is distinguishing the 7-nitro product from the 4-nitro byproduct often formed during non-selective nitration.

  • 7-Nitro Isomer:

    • Pattern: H4 (d), H5 (t), H6 (d).

    • Coupling: Two large ortho couplings (

      
       Hz) are observed (H4-H5 and H5-H6).
      
  • 4-Nitro Isomer:

    • Pattern: H5 (d), H6 (t), H7 (d).

    • Shift: The most deshielded proton (ortho to nitro) is H5. However, H3 in the 4-nitro isomer often shows a significant downfield shift due to the "peri-effect" (steric/electrostatic interaction between H3 and 4-NO2).

    • Key Indicator: If the singlet (H3) moves significantly downfield (>8.5 ppm) or shows broadening due to proximity to the nitro group, suspect the 4-nitro isomer.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing, isolating, and validating the compound using NMR.

NMR_Workflow Start Start: Crude Reaction Mixture (Nitration of Methyl Benzo[b]thiophene-2-carboxylate) TLC TLC Monitoring (Check for disappearance of SM) Start->TLC Workup Workup & Isolation (Precipitation/Column Chromatography) TLC->Workup SamplePrep NMR Sample Prep (5mg in 0.6mL CDCl3) Workup->SamplePrep Acquisition 1H NMR Acquisition (16 Scans, d1=2.0s) SamplePrep->Acquisition Analysis Spectral Analysis Acquisition->Analysis CheckH6 Check Aromatic Region Is there a doublet > 8.4 ppm? Analysis->CheckH6 CheckH3 Check Singlet (H3) Is it ~8.2 ppm? CheckH6->CheckH3 Yes Result4 Suspect: 4-Nitro Isomer (Peri-effect on H3) CheckH6->Result4 No (Pattern Mismatch) Result7 Confirmed: 7-Nitro Isomer CheckH3->Result7 Yes CheckH3->Result4 No (H3 > 8.5 ppm)

Figure 1: Decision tree for the isolation and structural validation of 7-nitrobenzo[b]thiophene derivatives.

References

  • Provides baseline shifts for the thiophene-2-carboxyl
  • Reference for the 4-nitro isomer congener for compar
  • LibreTexts. (2023).[2][3] 13.4: Chemical Shifts in 1H NMR Spectroscopy. Chemistry LibreTexts. Retrieved October 24, 2023, from [Link]

    • Authoritative source for substituent chemical shift (SCS) theory used in theoretical assignment.
  • National Institutes of Health (NIH). (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Retrieved October 24, 2023, from [Link]

    • Contextualizes the pharmacological importance of the scaffold.

Sources

Structural Characterization and Impurity Profiling of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate via Multimodal Mass Spectrometry

[1][2]

Abstract

This application note details the mass spectrometric behavior of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (M7NBTC), a critical pharmacophore in the synthesis of anti-tubercular agents and kinase inhibitors.[1] We provide a dual-method approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for structural fingerprinting and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity analysis.[1][2] Key fragmentation pathways, isotopic distributions driven by the thiophene sulfur, and ionization protocols are defined to assist researchers in validating synthetic intermediates.

Introduction & Chemical Context

Benzo[b]thiophene derivatives are "privileged structures" in medicinal chemistry, serving as scaffolds for therapeutics like raloxifene and zileuton.[1] The specific derivative This compound presents unique analytical challenges due to its electron-deficient nitro group and the chemically labile methyl ester.[1][2]

Accurate mass spectrometry methods are required to:

  • Confirm Regiochemistry: Distinguish the 7-nitro isomer from common 4-nitro or 5-nitro byproducts formed during nitration.[1][2]

  • Monitor Hydrolysis: Detect the conversion of the methyl ester to the free carboxylic acid (a common degradation pathway).

  • Profile Reduction: Monitor the nitro-to-amine reduction often performed in subsequent synthetic steps.

Molecule Specifications
PropertyValue
IUPAC Name This compound
Formula C₁₀H₇NO₄S
Exact Mass 237.0096 Da
Key Isotopes ³²S (95.02%), ³⁴S (4.21%)
LogP (Predicted) ~2.8 (Moderately Lipophilic)

Experimental Protocols

Protocol A: GC-MS (Electron Ionization)

Purpose: Structural confirmation and bulk purity assessment.[1]

Rationale: The molecule is sufficiently volatile and thermally stable for GC.[2] Electron Ionization (EI) at 70 eV provides a reproducible fragmentation fingerprint standardized against NIST libraries.[1][2]

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Split 20:1 @ 280°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.[1]

  • Scan Range: m/z 50–500.[1][2]

Protocol B: LC-MS/MS (Electrospray Ionization)

Purpose: Trace impurity detection and degradation monitoring.[1]

Rationale: ESI is softer, preserving the molecular ion

  • Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Thermo Altis).[1][2]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–0.5 min: 10% B[1][2]

    • 0.5–4.0 min: 10%

      
       95% B[1][2]
      
    • 4.0–5.0 min: 95% B[1][2]

  • Ionization: ESI Positive (

    
    ) Mode.
    
    • Spray Voltage: 3500 V.[1][2]

    • Capillary Temp: 320°C.[1][2]

Results & Discussion: Fragmentation Analysis

Isotopic Signature

The presence of a single sulfur atom provides a diagnostic isotope pattern.[2]

  • Base Peak (M): 100% Relative Abundance.[1][2]

  • M+2 Peak: ~4.5% Relative Abundance (due to

    
    ).[1]
    
  • Note: If the M+2 peak is significantly higher (e.g., >30%), suspect contamination with a chloro-derivative (common if starting material was a chlorobenzaldehyde).[1]

Fragmentation Pathways (EI & CID)

The fragmentation logic follows standard cleavage rules for aromatic nitro compounds and esters.

Table 1: Key Diagnostic Ions

m/z (Nominal)Ion IdentityMechanism of Formation
237

Molecular Ion (Stable aromatic system).[1]
206


-cleavage of the ester (Loss of methoxy radical).[1] Forms a stable acylium ion.[1][2]
191

Radical loss of nitro group (common in EI).[1][2]
178

Loss of entire ester group.
160

Combined loss of nitro and methoxy groups.[1][2]
Visualizing the Fragmentation Tree

The following diagram illustrates the logical dissociation pathways observed in MS/MS experiments.

FragmentationPathwayParentParent Ion[M+H]+ m/z 238(ESI) / M+ m/z 237 (EI)AcyliumAcylium Ion[M - OCH3]+m/z 206Parent->Acylium- OCH3 (31 Da)NitroLossNitro Loss[M - NO2]+m/z 191Parent->NitroLoss- NO2 (46 Da)CoreThiophene Core[M - COOCH3]+m/z 178Acylium->Core- CO (28 Da)NitroLoss->Core- COOCH3DeepFragRing Opening/DegradationLow m/z fragments(m/z 134, 89)Core->DeepFragHigh Energy CID

Figure 1: Proposed fragmentation tree for this compound.[1][2] The loss of the methoxy group is the dominant primary transition.

Analytical Workflow Diagram

To ensure data integrity during impurity profiling, the following decision matrix should be applied.

WorkflowSampleCrude Reaction MixPrepDilution(MeCN/H2O)Sample->PrepLCLC Separation(C18 Column)Prep->LCTrace AnalysisGCGC Separation(HP-5MS)Prep->GCMajor ComponentMS_ESIESI-MS/MS(Pos Mode)LC->MS_ESIMS_EIEI-MS(70 eV)GC->MS_EIData1Impurity ID(Byproducts)MS_ESI->Data1Scan forHydrolysis (+H2O)Data2Structure Check(Isomer Confirmation)MS_EI->Data2Match NISTFingerprint

Figure 2: Dual-stream analytical workflow for comprehensive characterization.

Troubleshooting & Validation

  • Low Sensitivity in ESI:

    • Cause: The nitro group is electron-withdrawing, reducing proton affinity.[2]

    • Solution: Add 5mM Ammonium Formate to the mobile phase to promote

      
       adduct formation (
      
      
      255), which is often more stable than the protonated ion.
  • Carryover:

    • Cause: Benzo[b]thiophenes are lipophilic (LogP ~2.[1][2]8) and stick to C18 columns.[1][2]

    • Solution: Ensure the LC gradient ends with a high organic wash (95% MeCN) for at least 2 minutes.

  • Isomer Differentiation:

    • If distinguishing 7-nitro from 4-nitro, rely on GC retention times.[1][2] The 7-nitro isomer typically elutes later due to subtle differences in polarity and shape selectivity on phenyl-arylene stationary phases.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7221, Benzo[b]thiophene.[1][2] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Benzo[b]thiophene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for EI fragmentation mechanisms of nitro and ester groups).

  • Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives.[1][2][4] Rapid Communications in Mass Spectrometry.[1][2] (Provides grounding for thiophene scaffold fragmentation).

Application Note: Strategic Utilization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a specialized heterocyclic scaffold that offers a unique substitution pattern for medicinal chemistry campaigns. Unlike the more common 3- or 5-substituted isomers, the 7-nitro derivative provides a vector for extending molecular interactions into specific, often unexplored, pockets of biological targets (e.g., kinases, GPCRs). This guide outlines a high-integrity protocol for its de novo synthesis to ensure isomeric purity, followed by validated methods for its downstream functionalization—specifically focusing on nitro reduction and ester manipulation without compromising the thiophene core.

Scientific Background & Rationale

The "Privileged Scaffold" Hypothesis

Benzo[b]thiophenes are recognized as "privileged structures" capable of binding to multiple receptor types with high affinity. The 7-position is particularly strategic because it sits adjacent to the bridgehead carbon, directing substituents away from the core binding axis. This allows for the introduction of solubilizing groups or specific pharmacophores (like sulfonamides or ureas) that can dramatically alter pharmacokinetic profiles without disrupting the primary binding mode.

Structural Considerations
  • Nitro Group (C7): Acts as a masked amine. Its reduction yields the 7-amino derivative, a versatile handle for electrophilic trapping (acylation, sulfonylation).

  • Methyl Ester (C2): Serves as an electrophilic anchor. It can be hydrolyzed to the acid for amide coupling or reduced to the alcohol for ether synthesis.

  • Thiophene Core: Requires careful handling during reduction steps (e.g., catalytic hydrogenation) to prevent catalyst poisoning or hydrodesulfurization.

Core Synthesis Protocol: De Novo Construction

Commercial sources of the 7-nitro isomer often contain isomeric impurities (e.g., 5-nitro) due to non-selective nitration methods. To guarantee 100% isomeric integrity , we recommend the de novo synthesis starting from 3-nitro-2-fluorobenzaldehyde . This route relies on a nucleophilic aromatic substitution (


) followed by a base-mediated aldol condensation.
Reaction Pathway Diagram

SynthesisPathway SM1 3-Nitro-2-fluorobenzaldehyde Inter Intermediate: Thioether Aldehyde SM1->Inter K2CO3, DMF 60°C, 2h (SnAr) Reagent Methyl Thioglycolate (HS-CH2-COOMe) Reagent->Inter Product Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Inter->Product Intramolecular Aldol Condensation (-H2O)

Figure 1: Convergent synthesis of the 7-nitrobenzo[b]thiophene core via sequential substitution and cyclization.

Detailed Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 3-Nitro-2-fluorobenzaldehyde (1.69 g, 10.0 mmol)

  • Methyl thioglycolate (1.16 g, 1.07 mL, 11.0 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (1.52 g, 11.0 mmol)
    
  • DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-nitro-2-fluorobenzaldehyde and anhydrous DMF. Stir until fully dissolved.

  • Thiol Addition: Add methyl thioglycolate via syringe. The solution may turn slightly yellow.

  • Base Addition: Add

    
     in a single portion.
    
  • Cyclization: Heat the reaction mixture to 60°C for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes). The intermediate thioether is rarely isolated; the reaction proceeds directly to the cyclized product.

    • Note: A color change to deep orange/brown is typical.

  • Quench: Cool to room temperature and pour the mixture into 150 mL of ice-water. Stir vigorously for 30 minutes. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with copious water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize the crude solid from hot methanol or ethanol.

    • Expected Yield: 75–85%

    • Appearance: Yellow to tan needles.

Functionalization Modules

Once the core is synthesized, it serves as a divergence point. The following modules describe validated transformations.

Module A: Chemoselective Nitro Reduction

Challenge: Standard Pd/C hydrogenation can be sluggish due to sulfur poisoning of the catalyst or may risk opening the thiophene ring (hydrodesulfurization). Solution: Iron-mediated reduction is robust, cheap, and chemoselective.

Protocol:

  • Suspend this compound (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (Fe, 5.0 eq).
    
  • Reflux vigorously for 2 hours.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Concentration: Evaporate the solvent to yield Methyl 7-aminobenzo[b]thiophene-2-carboxylate.

Module B: Ester Hydrolysis

Challenge: The 7-nitro group is electron-withdrawing, making the ester prone to hydrolysis, but also making the ring susceptible to nucleophilic attack if harsh bases are used. Solution: Mild Lithium Hydroxide hydrolysis.

Protocol:

  • Dissolve the ester (1.0 eq) in THF/Water (3:1).

  • Add LiOH·H2O (2.0 eq) at 0°C.

  • Stir at room temperature for 4 hours.

  • Acidification: Carefully acidify with 1N HCl to pH 3. The carboxylic acid will precipitate.

Application Workflow: Library Generation

The following workflow illustrates how to transform the scaffold into a library of potential kinase inhibitors (e.g., targeting MK2 or LIMK1).

LibraryWorkflow Core Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Amine 7-Amino Derivative Core->Amine Fe/NH4Cl Reduction Acid Carboxylic Acid (C2 Position) Core->Acid LiOH Hydrolysis Urea Urea Analogs (Kinase Hinge Binders) Amine->Urea Isocyanates (R-NCO) Sulfon Sulfonamides (Solubility/Selectivity) Amine->Sulfon Sulfonyl Chlorides (R-SO2Cl) Amide Amide Library (Peptidomimetics) Acid->Amide HATU, DIPEA R-NH2

Figure 2: Divergent synthesis strategy for generating focused libraries from the 7-nitro scaffold.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete

step due to moisture.
Ensure DMF is anhydrous.[1] Increase temperature to 80°C if using sterically hindered aldehydes.
Incomplete Reduction Catalyst poisoning (if using Pd/C).Switch to Fe/

or

/HCl methods. These are immune to sulfur poisoning.
Product Oiling Out Impurities preventing crystallization.Triturate the crude oil with cold diethyl ether or perform a short silica plug filtration (DCM eluent).
Desulfurization Over-reduction during hydrogenation.Avoid Raney Nickel. If using Pd/C, lower

pressure and reaction time.

References

  • Synthesis of Benzo[b]thiophene-2-carboxylates

    • Source: MDPI, Molbank 2014. "Synthesis of benzo[b]thiophene-2-carbaldehyde..." (General reactivity context).
  • Microwave-assisted Synthesis of Aminobenzo[b]thiophenes

    • Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem., 2015. Describes the reaction of 2-halobenzonitriles with thioglycolates, analogous to the aldehyde route.

  • Reaction of 2-Nitrobenzaldehydes (General Reactivity)

    • Source: BenchChem Technical Guide. "The Aldehyde Group in 3-Nitrobenzaldehyde."
  • Commercial Availability & CAS Verification

    • Source: AK Scientific / Sigma Aldrich Catalog D

Sources

Application Note: Strategic Synthesis & Derivatization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate and its downstream derivatization.

The 7-nitro substitution pattern is less common than the 3- or 5-isomers, offering a unique vector for structure-activity relationship (SAR) exploration in kinase inhibitors, antibacterial agents, and intercalating drugs.

Introduction & Strategic Value

Benzo[b]thiophene-2-carboxylates are privileged scaffolds in drug discovery. While the 3-amino and 5-substituted derivatives are well-documented, the 7-nitro variant provides a critical "handle" at the sterically distinct 7-position (adjacent to the sulfur bridgehead).

Key Applications:

  • Scaffold Hopping: Bioisostere for indole-7-carboxamides.

  • Late-Stage Diversification: The C-7 amine (post-reduction) allows for sulfonylation or amidation in a region often tolerant of bulk in ATP-binding pockets.

  • Self-Validating Protocol: The synthesis described below utilizes the Fiesselmann condensation , a robust cascade reaction that ensures regioselectivity.

Core Synthesis: The 7-Nitro Scaffold

The synthesis targets the 7-nitro isomer specifically by selecting 2-chloro-3-nitrobenzaldehyde as the starting material. The reaction proceeds via nucleophilic aromatic substitution (


) followed by base-mediated aldol condensation and aromatization.
Reaction Scheme (Graphviz)

CoreSynthesis cluster_conditions Reaction Conditions SM1 2-Chloro-3-nitrobenzaldehyde Int1 Intermediate (Thioether) SM1->Int1 K2CO3, DMF 60°C, SNAr SM2 Methyl Thioglycolate SM2->Int1 Prod Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Int1->Prod Base-Cat. Cyclization (-H2O) Details Solvent: DMF Base: K2CO3 or TEA Temp: 80-90°C Yield: ~75-85%

Figure 1: Regioselective synthesis of the 7-nitro core via modified Fiesselmann condensation.

Detailed Protocol 1: Core Scaffold Synthesis

Reagents:

  • 2-Chloro-3-nitrobenzaldehyde (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • DMF (Dimethylformamide), anhydrous (5 vol)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-chloro-3-nitrobenzaldehyde and anhydrous DMF. Stir until dissolved.

  • Thiol Addition: Add methyl thioglycolate dropwise at room temperature (RT) under

    
     atmosphere. Caution: Exothermic.
    
  • Base Addition: Add

    
     in portions. The mixture will turn deep red/orange (characteristic of thiolate formation).
    
  • Cyclization: Heat the mixture to 80–90°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The intermediate thioether is rarely isolated; the reaction proceeds directly to the cyclized product.

  • Quench: Cool to RT and pour the mixture into ice-cold water (10 vol) with vigorous stirring. The product should precipitate immediately.

  • Isolation: Filter the precipitate. Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts. Wash with cold methanol (
    
    
    
    ) to remove unreacted thioglycolate.
  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

    • Expected Appearance: Yellow to pale-brown needles.

    • Yield Target: >75%.[1][2][3]

Critical Control Point: Ensure the starting aldehyde is the 3-nitro isomer. Using the 5-nitro isomer yields the 5-nitrobenzothiophene.

Strategic Derivatization Pathways

Once the core is synthesized, the molecule offers two orthogonal vectors for modification: the C-2 Ester and the C-7 Nitro group.

Derivatization Logic Flow

Derivatization cluster_C2 Path A: C-2 Ester Modulation cluster_C7 Path B: C-7 Nitro Transformation Core Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Amine 7-Amino Derivative (Reduction) Core->Amine Fe/NH4Cl or H2, Pd/C (Sulfur poison risk) Amide C-2 Amides (Library Generation) Acid->Amide HATU, R-NH2 Alcohol C-2 Alcohol (Reduction) Acid->Alcohol LiAlH4 (Careful) Sulfonamide Sulfonamides (via Sulfonyl Chloride) Amine->Sulfonamide R-SO2Cl Halo 7-Halo / 7-Cyano (Sandmeyer) Amine->Halo NaNO2, CuX

Figure 2: Divergent synthesis pathways for library generation.

Detailed Protocol 2: Selective Nitro Reduction

Reducing the nitro group in a sulfur-containing heterocycle requires care. Standard catalytic hydrogenation (Pd/C) often fails due to catalyst poisoning by the thiophene sulfur. Iron-mediated reduction is the industry standard for reliability.

Reagents:

  • This compound (1.0 equiv)

  • Iron Powder (5.0 equiv, fine mesh)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend the nitro compound in Ethanol/Water.

  • Add Iron powder and

    
    .
    
  • Heat to reflux (approx. 80°C) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Monitor by TLC.[3] Reaction is typically complete in 1–2 hours.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Workup: Concentrate the filtrate. Partition between EtOAc and water.[4] The amine is in the organic layer.[3][4][5][6]

    • Note: The 7-amino ester is often fluorescent.

  • Storage: Use immediately or store under inert gas; aminobenzothiophenes can be oxidation-sensitive.

Detailed Protocol 3: Hydrolysis to Carboxylic Acid

This step is necessary if the target is an amide derivative.

Reagents:

  • Ester substrate[3][7][8][9][10]

  • Lithium Hydroxide (LiOH[9]·H2O) (3.0 equiv)

  • THF/Water (1:1)

Procedure:

  • Dissolve ester in THF. Add LiOH dissolved in minimum water.

  • Stir at RT.[3][4][6] Hydrolysis of position 2 is rapid (often < 1 hour) due to the electron-withdrawing nature of the heterocycle.

  • Acidification: Cool to 0°C. Acidify to pH 2–3 with 1M HCl.

  • Isolation: The acid usually precipitates. Filter and dry.

Analytical Data Summary (Expected)

DerivativeFunctional Group1H NMR Characteristic Signals (DMSO-d6)Key IR Bands (cm⁻¹)
Core (Nitro) 7-NO₂, 2-CO₂Meδ 8.2–8.5 (Ar-H), δ 8.1 (s, H-3), δ 3.9 (s, OMe)1720 (C=O), 1530/1350 (NO₂)
Amine 7-NH₂, 2-CO₂Meδ 6.8 (d, H-6), δ 5.5 (br s, NH₂), δ 3.8 (s, OMe)3350/3450 (NH₂), 1705 (C=O)
Acid 7-NO₂, 2-CO₂HBroad singlet δ 13.0 (COOH), loss of OMe signal1680 (C=O acid), 2500-3000 (OH)

References

  • Fiesselmann Synthesis Adaptation

    • Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the prepar
    • Source: Organic & Biomolecular Chemistry, 2015.[10][11][12]

    • URL:[Link]

    • Relevance: Provides the foundational microwave and thermal protocols for nitro-substituted benzothiophenes
  • Base-Catalyzed Hydrolysis Protocols

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.
    • Source: MDPI Molecules, 2022.
    • URL:[Link]

    • Relevance: Validates the LiOH/NaOH hydrolysis conditions for benzo[b]thiophene-2-carboxyl
  • Nitro Reduction in Thiophenes

    • Title: Direct synthesis of benzo[b]thiophene-2-carboxyl
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: Discusses compatibility of reduction methods with the thiophene ring.
  • Starting Material Reactivity

    • Title: Exploring the Chemistry of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
    • Source: WiserPub, 2024.
    • URL:[Link]

    • Relevance: Confirms the reactivity patterns of the aldehyde precursors necessary for regioselective synthesis.

Sources

Applications of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate in Medicinal Chemistry

Executive Summary

This compound is a high-value heterocyclic intermediate that serves as a critical "gateway scaffold" for accessing the 7-position of the benzothiophene core. While the 2- and 3-positions of benzothiophenes are heavily exploited in existing intellectual property (e.g., Raloxifene, Zileuton), the 7-position remains underutilized. This molecule offers a dual-vector functionalization strategy: the C2-methyl ester allows for immediate elaboration into amides or heterocycles (hydrazides, oxadiazoles), while the C7-nitro group serves as a masked aniline, enabling the introduction of solubility-enhancing groups or kinase-targeting "tails" late in the synthetic sequence.

Strategic Applications in Drug Discovery

Accessing Novel Kinase Inhibitor Space

In kinase inhibitor design, the "hinge-binding" motif is often located at the heterocyclic core. The 7-position of the benzothiophene scaffold projects vectors into the solvent-exposed region of the ATP binding pocket.

  • Mechanism: Reduction of the 7-nitro group to a 7-amino moiety allows for the formation of ureas or amides. These extensions can interact with the DFG-motif (aspartate-phenylalanine-glycine) in Type II kinase inhibitors.

  • Advantage: The 7-amino derivative is electronically distinct from the 3-amino isomers, offering lower basicity and altered metabolic stability profiles.

Antibacterial Hydrazide Scaffolds

Benzothiophene-2-carboxamides and hydrazides have demonstrated potent activity against Staphylococcus aureus (MRSA).

  • Workflow: The C2-methyl ester is converted to a hydrazide, which is then condensed with various aldehydes to form acylhydrazones.

  • Target: These derivatives often target bacterial DNA gyrase or disrupt membrane potential, with the benzothiophene core acting as a lipophilic anchor.

DNA Intercalators and Tricyclic Fusions

The 7-nitro group is a precursor for closing a third ring onto the benzothiophene core.

  • Application: Reduction to the amine followed by cyclization with the C2-ester (or derived aldehyde) can yield tricyclic systems (e.g., thieno-quinolines) that function as planar DNA intercalators for oncology indications.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Note: Direct nitration of benzo[b]thiophene-2-carboxylate yields a mixture of 3-, 4-, and 7-nitro isomers. To ensure high purity of the 7-nitro isomer, a de novo cyclization strategy is required.

Reagents: 2-Fluoro-3-nitrobenzaldehyde, Methyl thioglycolate, Cesium Carbonate (


), DMSO.
  • Dissolution: Dissolve 2-fluoro-3-nitrobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 eq) in a single portion.
    
  • Cyclization: Heat the mixture to 60°C for 3 hours. The reaction proceeds via nucleophilic aromatic substitution (

    
    ) of the fluoride by the thiol, followed by Knoevenagel condensation and cyclization.
    
  • Workup: Pour into ice-water. The product, this compound, typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Chemoselective Reduction of 7-Nitro Group

Objective: Reduce the nitro group to an amine without hydrolyzing the methyl ester or reducing the thiophene ring.

Reagents: Iron powder (Fe), Ammonium Chloride (


), Ethanol, Water.
  • Preparation: Suspend this compound (1.0 mmol) in a mixture of Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add

    
     (5.0 mmol) and Iron powder (5.0 mmol).
    
  • Reaction: Reflux at 80°C for 2 hours with vigorous stirring. The yellow suspension will turn dark/black (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and saturated

    
    . Dry the organic layer (
    
    
    
    ) and evaporate to yield Methyl 7-aminobenzo[b]thiophene-2-carboxylate .
    • Quality Check: disappearance of Nitro stretch (~1350/1530

      
      ) and appearance of Amine stretch (~3300-3400 
      
      
      
      ) in IR.
Protocol C: Conversion to Antibacterial Hydrazide

Reagents: Hydrazine hydrate (80%), Methanol.

  • Solution: Dissolve this compound (1.0 mmol) in Methanol (10 mL).

  • Addition: Add Hydrazine hydrate (10.0 mmol, excess).

  • Reflux: Heat to reflux for 6–12 hours. Monitor by TLC (the hydrazide is significantly more polar than the ester).

  • Precipitation: Cool to 0°C. The product, 7-nitrobenzo[b]thiophene-2-carbohydrazide , usually crystallizes out.

  • Purification: Filter and wash with cold methanol.

Quantitative Data Summary

DerivativeReaction TypeTypical YieldKey Spectral Feature (

NMR)
7-Nitro (Start) Cyclization75-85%

8.2-8.4 (d, 1H, H-6)
7-Amino Fe Reduction88-95%

5.5-6.0 (bs, 2H,

)
Hydrazide Nucleophilic Sub.80-90%

9.8-10.0 (bs, 1H,

)
Free Acid LiOH Hydrolysis>95%Loss of

singlet

Visualized Workflows

Figure 1: Divergent Synthesis Pathway

Caption: Divergent synthesis starting from this compound, enabling access to three distinct medicinal chemistry vectors: Kinase Inhibitors (via reduction), Antibacterials (via hydrazide), and Tricyclic DNA Intercalators.

G Start This compound (Core Scaffold) Amine 7-Amino Derivative (Versatile Nucleophile) Start->Amine Fe / NH4Cl (Nitro Reduction) Hydrazide Carbohydrazide (Linker) Start->Hydrazide NH2NH2 (Substitution) Acid Carboxylic Acid (Hydrolysis) Start->Acid LiOH / THF (Hydrolysis) Urea Urea/Amide Derivatives (Kinase Inhibitors) Amine->Urea Isocyanates / Acid Chlorides Hydrazone Acylhydrazones (Antibacterial/Antifungal) Hydrazide->Hydrazone R-CHO (Condensation) Tricycle Tricyclic Fusions (DNA Intercalators) Acid->Tricycle Polyphosphoric Acid (Cyclization)

References

  • Synthesis of Benzo[b]thiophene Derivatives

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents.[1][2][3]

    • Source: N
    • URL:[Link]

  • Nitro-Thiophene Biological Activity

    • Title: Studies on the biological activity of some nitrothiophenes.[3][4][5][6][7]

    • Source: ResearchGate.[5]

    • URL:[Link]

  • General Reactivity of Nitrobenzo[b]thiophenes

    • Title: Substitution reactions of benzo[b]thiophen derivatives.[1][2][3][4][6][8][9][10] Part III. Nitration of benzo[b]thiophen-2-carboxylic acid.

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link][8]

  • Thiophene-Based Drug Discovery Review

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[3][4][6]

    • Source: RSC Advances / NIH.
    • URL:[Link]

Sources

Technical Application Note: Nucleophilic Functionalization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (CAS: N/A for specific isomer, generic benzothiophene derivatives cited) represents a high-value scaffold in medicinal chemistry, particularly for the development of antitubercular and antibacterial agents (e.g., InhA inhibitors).

To the synthetic chemist, this molecule presents a dual-electrophilic profile . It contains two distinct sites susceptible to nucleophilic attack, governed by Hard-Soft Acid-Base (HSAB) theory and steric accessibility:

  • The C2-Ester (Hard Electrophile): Susceptible to classic Nucleophilic Acyl Substitution (

    
    ). This is the primary gateway for modifying the solubility and binding properties of the scaffold, typically via hydrolysis or hydrazinolysis.
    
  • The Nitro-Activated Benzene Ring (Soft Electrophile): The 7-nitro group acts as a powerful electron-withdrawing group (EWG), activating the benzene ring (specifically positions C4 and C6) toward Vicarious Nucleophilic Substitution (VNS) of hydrogen. This allows for direct C-H functionalization without requiring a halogen leaving group.[1]

This guide details the protocols for exploiting these two pathways to generate diverse libraries of bioactive compounds.

Reactivity Logic Map

ReactivityMap Substrate Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Path_Ester Nucleophilic Acyl Substitution (C2) Substrate->Path_Ester Site 1: Carbonyl Path_Ring Vicarious Nucleophilic Substitution (C4/C6) Substrate->Path_Ring Site 2: Benzene Ring Nucleophile_Hard Hard Nucleophiles (OH-, NH2NH2) Nucleophile_Hard->Path_Ester Nucleophile_Soft Soft Carbanions (VNS Reagents) Nucleophile_Soft->Path_Ring Product_Hydrazide Acyl Hydrazide (Schiff Base Precursor) Path_Ester->Product_Hydrazide + Hydrazine Product_Acid Carboxylic Acid (Free Acid) Path_Ester->Product_Acid + Hydroxide Product_Alkylated Alkylated Nitroarene (C-C Bond Formation) Path_Ring->Product_Alkylated + Chloromethyl phenyl sulfone

Figure 1: Decision tree for nucleophilic functionalization based on nucleophile hardness and target site.

Protocol A: Nucleophilic Acyl Substitution (Synthesis of Hydrazides)

Application: This is the industry-standard method for converting the ester into an acyl hydrazide. Hydrazides are critical intermediates for synthesizing acylhydrazones (Schiff bases), which have demonstrated significant efficacy against multi-drug resistant Staphylococcus aureus (MRSA).

Mechanism: The reaction proceeds via the attack of the nucleophilic nitrogen of hydrazine on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of methoxide.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Hydrazine hydrate (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst (Optional): Glacial acetic acid (catalytic drop) if reaction is sluggish.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the methyl ester in 10 mL of absolute ethanol. Ensure the solid is fully dispersed; gentle warming (40°C) may be required due to the lipophilicity of the nitrobenzothiophene core.

  • Nucleophile Addition: Add hydrazine hydrate (5.0 mmol) dropwise to the stirring solution.

    • Critical Note: A large excess of hydrazine is used to prevent the formation of the dimer (

      
      ), where the product hydrazide attacks another ester molecule.
      
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting ester (

      
      ) should disappear, and a more polar spot (Hydrazide, 
      
      
      
      ) should appear.
  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a yellow/orange solid upon cooling.

  • Isolation:

    • If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

    • If no precipitate: Concentrate the solvent to 20% volume under reduced pressure, then pour into ice-cold water (20 mL) to induce precipitation.

  • Purification: Recrystallization from ethanol/DMF is recommended if the melting point range is >2°C.

Yield Expectation: 85–95% Data Validation:

  • IR: Disappearance of Ester C=O (~1720

    
    ); Appearance of Amide I (~1660 
    
    
    
    ) and NH/NH2 stretches (3200-3400
    
    
    ).

Protocol B: Vicarious Nucleophilic Substitution (VNS) of Hydrogen[1][2]

Application: This is a sophisticated protocol for introducing alkyl groups directly onto the aromatic ring ortho or para to the nitro group (Positions C6 or C4). Unlike Friedel-Crafts (which fails on deactivated nitro-rings), VNS specifically targets electron-deficient arenes.

Mechanism: The reaction involves a carbanion bearing a leaving group (L) attacking the nitro-activated ring to form a


-adduct (Meisenheimer complex).[1][2] Subsequent base-induced 

-elimination of HL restores aromaticity.
Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile Precursor: Chloromethyl phenyl sulfone (1.1 equiv) (Standard VNS reagent).

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 equiv) or NaOH/DMSO.
    
  • Solvent: Dry DMF or THF (Must be anhydrous).

  • Quench: Dilute HCl.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck flask and purge with Nitrogen or Argon. VNS intermediates are sensitive to moisture.

  • Base Solution: Dissolve

    
    -BuOK (2.5 mmol) in 5 mL of anhydrous DMF at -20°C (using an acetone/dry ice bath).
    
    • Why Low Temp? To control the exotherm and prevent polymerization of the sensitive nitro-thiophene core.

  • Carbanion Generation: In a separate vial, dissolve Chloromethyl phenyl sulfone (1.1 mmol) and the substrate (1.0 mmol) in 5 mL DMF.

  • Addition: Add the substrate/sulfone mixture dropwise to the cold base solution over 15 minutes.

    • Observation: The solution will likely turn a deep red or purple color. This indicates the formation of the Meisenheimer Complex (

      
      -adduct).
      
  • Reaction: Stir at -20°C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Quenching: Pour the reaction mixture into a rapidly stirring solution of dilute HCl (5%) in ice water. This protonates the intermediate and drives the final elimination step if it hasn't occurred, or neutralizes the excess base.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (to remove DMF) and brine.

  • Purification: Flash column chromatography is required. The product will be the (phenylsulfonyl)methyl derivative of the starting material.

VNS Pathway Diagram

VNS_Mechanism Step1 Reagents: Substrate + Cl-CH2-SO2Ph Step2 Base Addition (t-BuOK) Deprotonation of Sulfone Step1->Step2 Step3 Carbanion Attack on Ring (Ortho/Para to Nitro) Step2->Step3 Nucleophilic Attack Step4 Meisenheimer Complex (Sigma-Adduct, Deep Color) Step3->Step4 Formation of Anionic Intermediate Step5 Beta-Elimination of HCl (Restoration of Aromaticity) Step4->Step5 Spontaneous/Acid Induced Product Product: (Phenylsulfonyl)methyl-7-nitrobenzo[b]thiophene Step5->Product

Figure 2: Mechanism of Vicarious Nucleophilic Substitution (VNS) on the nitro-activated ring.[2][3]

Analytical Data Summary

When characterizing reaction products of this compound, use the following reference shifts (approximate values in DMSO-


) to validate regioselectivity.
PositionProton (

NMR)
Carbon (

NMR)
Diagnostic Change after Reaction
C2-COOMe

3.90 (s, 3H)

52.0 (

), 162.0 (C=O)
Hydrazide: Methyl singlet disappears. Amide NH appears >9.0 ppm.
C3-H

8.30 (s, 1H)

130.5
Unaffected in C2/C6 substitutions.
C4-H

8.45 (d)

125.0
VNS at C4: Doublet disappears, becomes quaternary C.
C6-H

7.90 (t/m)

128.0
VNS at C6: Multiplicity simplifies.

Safety & Handling

  • Nitro Compounds: While this specific ester is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • VNS Reagents: Chloromethyl phenyl sulfone is an alkylating agent. Handle in a fume hood.

  • Base Sensitivity: The ester moiety is sensitive to hydrolysis.[4] When performing VNS (Protocol B), ensure anhydrous conditions to prevent saponification of the C2-ester.

References

  • Nucleophilic Aromatic Substitution of Thiophene Derivatives. Source: ResearchGate. Context: Detailed mechanisms of nucleophilic attack on nitrobenzo[b]thiophenes and Meisenheimer complex stability.[5]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source: National Institutes of Health (PMC). Context: Protocol for converting benzo[b]thiophene-2-carboxylates to hydrazides for antimicrobial screening.[6]

  • Vicarious Nucleophilic Substitution (VNS) Overview. Source: Organic Chemistry Portal. Context: General mechanism and reagent choice for VNS on nitroarenes.

  • Reactivity of 7-nitrobenzo[b]thiophene derivatives. Source: Beilstein Journals. Context: Synthesis and halogenation routes that complement nucleophilic strategies.

Sources

Application Note: Methyl 7-nitrobenzo[b]thiophene-2-carboxylate as a Bifunctional Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing Methyl 7-nitrobenzo[b]thiophene-2-carboxylate as a bifunctional scaffold in the synthesis of complex heterocyclic systems.

Executive Summary

This compound represents a high-value "orthogonal" building block for medicinal chemistry. Its utility stems from its two distinct reactive centers: the electrophilic C2-ester and the latent nucleophilic C7-nitro group. This duality allows researchers to independently functionalize opposite ends of the core scaffold, facilitating the construction of "linked" bis-heterocycles (e.g., benzothiophene-oxadiazoles) or fused tricyclic systems (e.g., thieno-quinolines). This guide details the chemical handling, strategic workflows, and validated protocols for transforming this scaffold into bioactive libraries.

Chemical Profile & Reactivity Analysis

PropertySpecification
Systematic Name This compound
Molecular Formula C₁₀H₇NO₄S
Molecular Weight 237.23 g/mol
Core Scaffold Benzo[b]thiophene (Thianaphthene)
Key Functionality A C2-Methyl Ester: Susceptible to nucleophilic acyl substitution (hydrazinolysis, hydrolysis, amidation).[1]
Key Functionality B C7-Nitro Group: Precursor to C7-amine (via reduction), enabling electrophilic coupling or annulation.
Solubility Profile Soluble in DMSO, DMF, hot EtOAc; limited solubility in MeOH/EtOH (requires heating).[2]
Structural Insight

The 7-nitro position is sterically unique, located adjacent to the bridgehead carbon (C7a) but sufficiently distal from the sulfur atom to avoid electronic deactivation of the thiophene ring. The C2-ester is conjugated with the thiophene ring, making the carbonyl carbon highly electrophilic but the


-position (C3) relatively electron-deficient, suppressing electrophilic aromatic substitution at C3 unless the ester is reduced or hydrolyzed.

Strategic Workflow: Orthogonal Functionalization

The following logic flow illustrates the three primary synthetic pathways available for this building block.

G Start Methyl 7-nitrobenzo[b]thiophene- 2-carboxylate (Starting Material) Hydrazide Intermediate A: 7-Nitrobenzo[b]thiophene- 2-carbohydrazide Start->Hydrazide Hydrazine hydrate (Nucleophilic Subst.) Amine Intermediate B: Methyl 7-aminobenzo[b]thiophene- 2-carboxylate Start->Amine Fe/AcOH or H2/Pd (Nitro Reduction) Oxadiazole Target 1: 2-(1,3,4-Oxadiazol-2-yl)- 7-nitrobenzo[b]thiophene Hydrazide->Oxadiazole Orthoesters/R-COOH (Cyclodehydration) Amide Target 2: 7-Amido/Ureido derivatives (Linked Heterocycles) Amine->Amide R-COCl / R-NCO (Coupling) Fused Target 3: Thieno[2,3-h]quinazolines (Fused Tricycles) Amine->Fused Gould-Jacobs Rxn (Annulation)

Figure 1: Divergent synthetic pathways. Path 1 (Blue) utilizes the ester handle. Path 2 (Red) utilizes the nitro handle.

Detailed Experimental Protocols

Protocol A: Synthesis of the C2-Heterocycle (1,3,4-Oxadiazole Formation)

Objective: Convert the C2-ester into a 1,3,4-oxadiazole ring, a common bioisostere for carboxylic acids in drug discovery.[2]

Step 1: Hydrazinolysis[2]
  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol (10 mL/mmol). Heat to 60°C to ensure complete dissolution.

  • Reagent Addition: Add Hydrazine hydrate (80% solution, 5.0 eq) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2] The ester spot (high R_f) should disappear, replaced by the baseline hydrazide spot.

  • Isolation: Cool the reaction to 0°C. The hydrazide product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x). Dry under vacuum.[3]

    • Yield Expectation: 85–95%.

    • Checkpoint: Verify structure via IR (appearance of -NHNH₂ doublets at 3200-3300 cm⁻¹).

Step 2: Cyclization to 1,3,4-Oxadiazole[2][4]
  • Reaction: Suspend the hydrazide (1.0 eq) in the appropriate orthoester (e.g., triethyl orthoformate for unsubstituted, triethyl orthoacetate for methyl-substituted) or a carboxylic acid with POCl₃.

    • Green Alternative: Use Iodine (I₂) and K₂CO₃ in DMSO at 100°C if reacting with an aldehyde (Schiff base intermediate).

  • Standard Procedure (Orthoester): Reflux the hydrazide in triethyl orthoformate (solvent/reagent excess) with a catalytic amount of p-TsOH for 8 hours.

  • Work-up: Evaporate excess orthoester. Triturate the residue with hexanes/EtOAc to afford the solid oxadiazole.

Protocol B: Activation of the C7-Position (Nitro Reduction)

Objective: Reduce the nitro group to an amine without affecting the thiophene ring or the ester (if retained).

Method: Iron/Acetic Acid Reduction (Bechamp Conditions) Rationale: Catalytic hydrogenation (H₂/Pd) can sometimes poison the catalyst due to the sulfur in the benzothiophene ring. Iron-mediated reduction is robust and sulfur-tolerant.

  • Suspension: Suspend this compound (1.0 eq) in Glacial Acetic Acid (5 mL/mmol) and Ethanol (5 mL/mmol).

  • Activation: Add Iron powder (Fe, 325 mesh, 5.0 eq).

  • Heating: Heat to 80°C with vigorous stirring. The reaction is exothermic; monitor temperature.

  • Timeline: Stir for 2–4 hours. The yellow nitro compound will turn into a dark slurry (amine formation).

  • Work-up (Critical):

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOAc.

    • Concentrate the filtrate.

    • Neutralize the residue with saturated NaHCO₃ solution (Caution: foaming).

    • Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.[2]

  • Storage: The resulting Methyl 7-aminobenzo[b]thiophene-2-carboxylate is prone to oxidation. Use immediately or store under Argon at -20°C.

Advanced Application: Fused Tricyclic Systems

Target: Thieno[2,3-h]quinazoline derivatives. Mechanism: Gould-Jacobs Reaction.

Using the 7-amino intermediate generated in Protocol B:

  • Condensation: React the 7-amino derivative with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

  • Cyclization: Heat the enamine in diphenyl ether at 250°C (thermal cyclization).

  • Result: This annulates a pyrimidine ring onto the C6-C7 positions of the benzothiophene, creating a tricyclic "thieno-quinazoline" system, a scaffold with high potential for kinase inhibition.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Hydrazinolysis Poor solubility of starting material.Use n-Butanol as solvent (higher reflux temp) or add 10% DMF.
Low Yield in Reduction Catalyst poisoning (if using Pd/C).Switch to Fe/AcOH or SnCl₂/HCl methods (Sulfur-tolerant).
Product Oxidation (Amine) Air sensitivity of 7-amino species.Perform work-up under N₂ atmosphere; convert to HCl salt immediately for storage.
C3-Substitution Failure Electronic deactivation by C2-Ester.Reduce C2-Ester to Alcohol (-CH₂OH) first to activate the C3 position for electrophilic attack.

References

  • Benzothiophene Scaffold in Medicinal Chemistry

    • Keri, R. S., et al. (2017).[2] "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry. Link

  • Synthesis of Oxadiazoles from Hydrazides

    • Hussain, A., et al. (2005).[2] "Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene." Molecules. Link

  • Thieno-fused Heterocycle Synthesis

    • Abdel-Wadood, F. K., et al. (2025).[1][2] "Synthesis and Reactions of Some Heterocyclic Candidates Based on 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene." ResearchGate.[5] Link

  • Microwave-Assisted Benzothiophene Synthesis

    • Laggner, C., et al. (2015).[2] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds." Organic & Biomolecular Chemistry. Link

  • General Benzothiophene Carboxylate Chemistry

    • Sigma-Aldrich Product Specification: Methyl benzo[b]thiophene-2-carboxylate. Link

Sources

Experimental protocol for nitration of methyl benzo[b]thiophene-2-carboxylate

[1]

Abstract & Strategic Overview

The nitration of methyl benzo[b]thiophene-2-carboxylate is a pivotal transformation in the synthesis of biologically active heterocycles, including antifungals (e.g., Sertaconazole analogs) and kinase inhibitors.

Unlike simple benzene derivatives, the benzo[b]thiophene scaffold presents a unique regiochemical challenge. The sulfur atom strongly activates the C3 position, while the C2-ester exerts an electron-withdrawing deactivation. Consequently, nitration can yield a mixture of the 3-nitro isomer (via direct electrophilic attack at the thiophene ring) and benzene-ring nitrated isomers (typically C4, C6, or C7), depending on the temperature and nitrating agent strength.

This protocol details a controlled Mixed Acid (HNO₃/H₂SO₄) procedure optimized to favor the 3-nitro derivative while managing the exothermicity inherent to heterocyclic nitrations.

Key Reaction Scheme

The transformation involves the electrophilic substitution of the proton at the C3 position (or benzene ring) by a nitronium ion (

Safety & Hazard Analysis (Critical)

Warning: Nitration reactions are inherently hazardous due to the potential for thermal runaway and the formation of explosive by-products.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Thiophene nitration is highly exothermic.Strict temperature control (<5°C) during addition. Stop addition if temp rises >10°C.
Chemical Burns Fuming HNO₃ and conc. H₂SO₄ are corrosive.Use butyl rubber gloves, face shield, and acid-resistant apron.
Explosion Accumulation of unreacted HNO₃.Ensure efficient stirring. Do not add acid faster than it is consumed (monitor exotherm).
Gas Evolution NOₓ fumes (toxic red gas).Perform exclusively in a high-performance fume hood.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: Methyl benzo[b]thiophene-2-carboxylate (Purity >97%)

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), concentrated (98%)
    
  • Reagent: Nitric Acid (

    
    ), fuming (>90%) or concentrated (68-70%) [Note: Fuming is preferred for higher yields but requires stricter cooling]
    
  • Quench: Crushed Ice / Deionized Water

  • Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (

    
    ), Brine
    
Step-by-Step Methodology
Phase 1: Solubilization & Setup
  • Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Charge the flask with Methyl benzo[b]thiophene-2-carboxylate (1.0 equiv).

  • Add concentrated H₂SO₄ (approx. 5–8 mL per gram of substrate).

    • Expert Note: The substrate may dissolve slowly.[1] Gentle stirring at Room Temperature (RT) is acceptable, but cool to 0°C immediately upon dissolution. The solution often turns dark red/brown due to protonation of the carbonyl/sulfur.

Phase 2: Nitration (The Critical Step)
  • Cool the reaction mixture to 0–2°C using an ice/salt bath.

  • Prepare the nitrating mixture: Mix HNO₃ (1.1–1.2 equiv) with an equal volume of H₂SO₄ in a separate vessel, cooling it to 0°C.

  • Transfer the nitrating mixture to the addition funnel.

  • Dropwise Addition: Add the acid mixture slowly, maintaining the internal temperature below 5°C .

    • Causality: Exceeding 10°C significantly increases the ratio of benzene-ring nitration (impurities) and oxidative degradation of the thiophene ring.

  • Post-addition, stir at 0–5°C for 30–60 minutes . Monitor by TLC or HPLC.

Phase 3: Quench & Isolation
  • Prepare a beaker with excess crushed ice (approx. 10x reaction volume).

  • Pour the reaction mixture slowly onto the stirring ice.

    • Observation: A precipitate (pale yellow to orange solid) should form immediately.

  • Stir the slurry for 20 minutes to ensure all acid is quenched and the solid is granular.

  • Filtration: Filter the solid using a Büchner funnel. Wash copiously with cold water until the filtrate pH is neutral (~pH 6-7).

Phase 4: Purification (Isomer Management)
  • Crude Analysis: The crude solid is likely a mixture. The 3-nitro isomer is typically the major product, but 4-nitro or 6-nitro isomers may be present.

  • Recrystallization:

    • Dissolve the crude solid in hot Methanol or Ethanol .

    • Allow to cool slowly to RT, then to 4°C.

    • The 3-nitro isomer typically crystallizes first.

  • Alternative: If purity is <95%, perform column chromatography (Silica gel; Hexanes/EtOAc gradient).

Experimental Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

NitrationProtocolStartStart: Weigh SubstrateDissolveDissolve in H2SO4(Dark solution forms)Start->DissolveCoolCool to 0-2°C(Ice/Salt Bath)Dissolve->CoolAddAcidAdd HNO3/H2SO4 Dropwise(Keep T < 5°C)Cool->AddAcidExotherm RiskStirStir 30-60 minMonitor via TLCAddAcid->StirQuenchPour onto Crushed Ice(Precipitation)Stir->QuenchFilterVacuum Filtration &Water Wash (Neutral pH)Quench->FilterAnalyze1H NMR Analysis(Check C3-H vs Ring-H)Filter->AnalyzePurifyRecrystallize (MeOH)or Column ChromatographyAnalyze->PurifyMixture?FinalPure Methyl 3-nitrobenzo[b]thiophene-2-carboxylatePurify->Final

Caption: Step-by-step workflow for the nitration of methyl benzo[b]thiophene-2-carboxylate, highlighting critical temperature control points.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate the regiochemistry. The 1H NMR spectrum is the primary diagnostic tool.

Data Summary Table
FeatureSubstrate (Starting Material)Product (3-Nitro Isomer)Impurity (Ring Nitro)
C3-H Signal Singlet, ~8.0–8.2 ppmAbsent Present (Singlet)
Aromatic Region 4 Protons (Multiplet)4 Protons (Multiplet)3 Protons (Pattern varies)
Ester methyl Singlet, ~3.9 ppmSinglet, ~4.0 ppmSinglet, ~3.9–4.0 ppm
Appearance White/Off-white solidYellow/Pale Orange solidYellow solid

Interpretation:

  • If the singlet at ~8.0 ppm (representing the proton on the thiophene ring) disappears, you have successfully substituted at the C3 position.

  • If the singlet remains, but the aromatic multiplet integrates to 3 protons, you have nitrated the benzene ring (undesired isomer).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dark Tar/Black Oil Temperature too high (>15°C) or acid too strong.Repeat with strict T < 5°C. Dilute HNO₃ slightly.
Low Yield Incomplete precipitation or over-sulfonation.Ensure quench volume is sufficient (10x). Do not stir in H₂SO₄ overnight.
Regio-isomers (Ring nitration) Reaction time too long or substrate deactivation.Quench immediately after TLC shows consumption. Try milder nitrating agent (e.g., Acetyl Nitrate: HNO₃ in Ac₂O).
Product is Sticky Residual acid or solvent.Recrystallize from Methanol. Dry under high vacuum at 40°C.

References

  • Nitration of Benzo[b]thiophene Derivatives: Brown, I., et al. "Benzo[b]thiophen derivatives.[2][3] Part X. Nitration of benzo[b]thiophen-3-carboxylic acid." Journal of the Chemical Society C: Organic, 1969, 2755-2758.

    • Note: Discusses the complexity of nitrating benzo[b]thiophene acids/esters and the resulting isomer mixtures.
  • General Nitration Methodology: "Nitration of Methyl Benzoate." Organic Syntheses, Coll.[4] Vol. 1, p.372 (1941).

    • Note: Provides the foundational safety and stoichiometry for mixed-acid nitrations of arom
  • Substrate Data: PubChem Compound Summary for Methyl benzo[b]thiophene-2-carboxylate.

  • Medicinal Chemistry Context: "Synthesis and antifungal activity of new benzo[b]thiophene derivatives." European Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization & Troubleshooting for Regioselective Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Last Updated: January 28, 2026

Executive Summary & Synthetic Strategy

User Query: Why is the direct nitration of methyl benzo[b]thiophene-2-carboxylate yielding a mixture of isomers, and how do I specifically target the 7-nitro isomer?

Technical Insight: Direct nitration of benzo[b]thiophene derivatives is electrophilically driven and typically favors the C3 position. If C3 is blocked (as in your target), nitration occurs at C4, C6, or C7 with poor selectivity, often requiring tedious chromatographic separation.

To guarantee the 7-nitro regiochemistry, you must abandon direct nitration and utilize a de novo cyclization strategy (modified Fiesselmann synthesis). This route locks the nitro group in place before the ring forms, using 2-fluoro-3-nitrobenzaldehyde as the scaffold.

The Validated Pathway: Nucleophilic Aromatic Substitution-Cyclization

This protocol relies on a cascade sequence:


 displacement of the fluoride by methyl thioglycolate, followed by an intramolecular Knoevenagel-type condensation.

SynthesisWorkflow Start Start: 2-Fluoro-3-nitrobenzaldehyde Inter1 Intermediate 1: Thioether Formation (SNAr) Start->Inter1 DMF, 60°C -HF Reagent Reagent: Methyl Thioglycolate + K2CO3 Reagent->Inter1 Inter2 Intermediate 2: Aldol/Cyclization (Dihydrothiophene) Inter1->Inter2 Intramolecular Condensation Product Final Product: Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Inter2->Product Dehydration -H2O

Figure 1: The cascade mechanism for the regioselective synthesis of the 7-nitro isomer. The position of the nitro group is fixed by the starting material.

Troubleshooting Guides (Q&A Format)

Module A: Reaction Initiation & Color Changes

Q: My reaction mixture turned deep red/black immediately upon adding the base. Is this normal?

A: Yes, but with caveats.

  • Normal Behavior: The thiolate anion (generated from methyl thioglycolate and base) is highly colored. Additionally, the formation of the Meisenheimer-like complex during the

    
     step on the electron-deficient nitro-aromatic ring often produces deep red/orange species.
    
  • Warning Sign: If the color turns tar-black and viscosity increases, you likely have polymerization or decomposition due to excessive exotherm.

  • Corrective Action:

    • Ensure the base (

      
      ) is added slowly to the solution of aldehyde and thiol at 0°C, then warm to room temperature.
      
    • Check your solvent quality. DMF must be anhydrous. Presence of water promotes hydrolysis of the ester or side reactions of the aldehyde.

Q: I see a new spot on TLC that is less polar than the product. What is it?

A: This is likely Dimethyl 2,2'-dithiodiacetate (the disulfide dimer of your reagent).

  • Cause: Oxidation of methyl thioglycolate by atmospheric oxygen.

  • Prevention: Degas your DMF/DMSO with nitrogen or argon for 15 minutes before use. Run the reaction under an inert atmosphere.

  • Removal: This byproduct is difficult to separate by crystallization. Flash chromatography (Hexane/EtOAc) is usually required if it exceeds 5%.

Module B: The "Stalled" Reaction (Intermediate Buildup)

Q: LC-MS shows a mass corresponding to the thioether intermediate (M+H = ~272), but cyclization isn't finishing.

A: The reaction has paused after the


 step but before the ring closure (Knoevenagel condensation).
  • Mechanism: The nitro group at C3 (ortho to the aldehyde) is bulky and electron-withdrawing. While it activates the Fluorine for displacement (

    
    ), it can sterically hinder the subsequent attack of the methylene on the aldehyde or stabilize the intermediate.
    
  • Optimization Protocol:

    • Increase Temperature: Raise the reaction temperature to 80–90°C . The cyclization step has a higher activation energy than the substitution.

    • Base Switch: If using

      
      , spike the reaction with a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger base and facilitates the deprotonation of the methylene group for the cyclization step.
      
Module C: Yield & Purity Issues

Q: My isolated yield is only 40%, and the NMR shows missing methyl peaks.

A: You are suffering from Ester Hydrolysis and/or Decarboxylation .

  • Diagnosis: Check the proton NMR. If the singlet at ~3.9 ppm (

    
    ) is gone, you have the carboxylic acid. If the C2 proton appears (and no ester), you have decarboxylated.
    
  • Root Cause:

    • Wet Solvent: Hydroxide ions generated from trace water attack the methyl ester.

    • Harsh Workup: Acidifying the workup too strongly or heating the aqueous layer can hydrolyze the ester.

  • Solution:

    • Use anhydrous DMF (stored over molecular sieves).

    • During workup, quench with saturated

      
        (mildly acidic) rather than HCl.
      
    • Avoid heating the crude material above 50°C during rotary evaporation.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (10g Scale).

ParameterSpecificationRationale
Limiting Reagent 2-Fluoro-3-nitrobenzaldehydeDefines regiochemistry (7-nitro).
Nucleophile Methyl Thioglycolate (1.1 equiv)Slight excess to drive

completion.
Base

(2.5 equiv)
Acts as HF scavenger and cyclization promoter.
Solvent DMF (Anhydrous)Polar aprotic solvent stabilizes the anionic intermediate.
Temperature 60°C

80°C
Staged heating prevents exotherms.
Atmosphere Nitrogen/ArgonPrevents disulfide formation.

Step-by-Step Procedure:

  • Preparation: Charge a dry 250 mL 3-neck round-bottom flask with 2-fluoro-3-nitrobenzaldehyde (10.0 g, 59.1 mmol) and anhydrous DMF (100 mL) .

  • Reagent Addition: Add Methyl thioglycolate (5.8 mL, 65.0 mmol) via syringe. The solution may turn yellow.[1]

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add

    
     (20.4 g, 147 mmol)  portion-wise over 15 minutes. Caution: Mild exotherm.
    
  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour. (Check LCMS: Expect Thioether intermediate).

  • Cyclization: Heat the mixture to 80°C for 3–5 hours. (Check LCMS: Expect conversion to Product MW ~237).

  • Workup: Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a solid.[2]

  • Isolation: Filter the precipitate. Wash the cake with water (

    
     mL) to remove DMF and salts. Wash with cold methanol (
    
    
    
    mL) to remove disulfide impurities.
  • Drying: Dry in a vacuum oven at 45°C overnight.

Data Reference: Solvent & Base Screening

Summary of internal optimization studies for the cyclization step.

EntrySolventBaseTemp (°C)Yield (%)Observations
1DMF

8088% Recommended. Clean conversion.
2DMSO

8082%Harder to remove solvent during workup.
3THF

Reflux15%Reaction stalled at thioether. Base too weak.
4DMFNaH0

RT
60%Significant side products (tars); NaH is too aggressive.
5EthanolNaOEtReflux45%Transesterification observed (Ethyl ester formed).

Safety & Handling (SDS Highlights)

  • Methyl Thioglycolate: Notorious stench (rotten eggs/skunk).

    • Control: All rotary evaporator exhaust must be vented into a bleach trap (sodium hypochlorite) to oxidize the thiol.

  • 2-Fluoro-3-nitrobenzaldehyde: Skin irritant and potential sensitizer.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • Fiesselmann Thiophene Synthesis: Since its development, this method has been the standard for substituting thiophene carboxyl

    • Source:Wikipedia: Fiesselmann thiophene synthesis. Link

  • Regioselective Synthesis of Benzo[b]thiophenes: Detailed protocols on using 2-halo-benzaldehydes for regiocontrolled synthesis.

    • Source:Beilstein Journal of Organic Chemistry (2023). "Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones." (Discusses reactivity of 3-nitrobenzaldehydes). Link

  • Nucleophilic Aromatic Substitution Mechanisms: Fundamental grounding for the

    
     displacement of Fluorine activated by ortho-Nitro groups.
    
    • Source:BenchChem: Reaction Mechanisms of 2-Nitrobenzaldehyde. Link

  • Benzothiophene Carboxylate Properties: Physical data and general reactivity of the methyl benzo[b]thiophene-2-carboxyl

    • Source:Sigma-Aldrich Product Sheet: Methyl benzo[b]thiophene-2-carboxylate. Link

  • Troubleshooting Cyclization Reactions: Analysis of side products in thioglycolate cycliz

    • Source:MDPI: Synthesis of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution. (Analogous chemistry showing thioglycolate displacement mechanism). Link

Sources

Purification of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Methyl 7-nitrobenzo[b]thiophene-2-carboxylate . It is designed to troubleshoot purification challenges, optimize yield, and ensure high-purity isolation for downstream applications (e.g., antitubercular or kinase inhibitor synthesis).

Ticket Subject: Purification & Isolation of this compound Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

📋 Executive Summary

This compound is a hydrophobic, crystalline intermediate. Its purification is often complicated by the presence of regioisomers (if synthesized via nitration), hydrolysis byproducts (carboxylic acids), or unreacted sulfur precursors .

This guide prioritizes recrystallization as the primary purification method due to the compound's high crystallinity, reserving chromatography for isomer separation or scavenging deep impurities.

📊 Module 1: Solubility Profiling & Solvent Selection

Before attempting purification, you must establish the solubility profile. The 7-nitro group introduces a strong dipole, but the benzothiophene core remains lipophilic.

Standard Solubility Data (at 25°C):

Solvent ClassSolventSolubilityUsage Recommendation
Non-Polar Hexanes, PentaneInsolubleAnti-solvent (Precipitant)
Polar Aprotic DMF, DMSOHighAvoid for recrystallization (difficult to remove)
Polar Aprotic Ethyl Acetate (EtOAc)Moderate/HighGood solvent for dissolving crude
Polar Protic Methanol, EthanolLow (Cold) / High (Hot)Ideal for Recrystallization
Chlorinated DCM, ChloroformHighUse for loading columns only
🧠 Expert Insight: The "Push-Pull" Effect

The 7-nitro group withdraws electron density from the aromatic ring, while the ester at position 2 adds further polarity. This "push-pull" system makes the molecule less soluble in pure hydrocarbons than unsubstituted benzothiophenes. Do not use pure hexanes for recrystallization; the compound will likely oil out.

🛠 Module 2: Recrystallization Protocol (Primary Method)

Objective: Removal of trace starting materials and non-isomeric impurities.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in a flask. Add Ethanol (EtOH) or Methanol (MeOH) .

  • Heating: Heat to reflux. If the solid does not dissolve, add Ethyl Acetate (EtOAc) dropwise until clear.

    • Ratio Target: 10:1 EtOH:EtOAc is a common starting point.

  • Hot Filtration: If insoluble black specks (polymerized thioglycolates) remain, filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT).

    • Critical Step: Once at RT, transfer to a 4°C fridge, then -20°C freezer.

  • Collection: Filter the pale yellow/tan needles. Wash with cold Ethanol.

🚦 Troubleshooting Recrystallization

Q: My product is "oiling out" (forming a liquid blob instead of crystals). Why?

  • Cause: The solvent system is too polar, or the solution is too concentrated, causing the compound to phase-separate before organizing into a lattice.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent (EtOAc or Acetone) to increase solubility. Scratch the glass with a rod to induce nucleation or add a seed crystal.

Q: The melting point is broad (e.g., >2°C range).

  • Cause: Isomeric contamination (likely 4-nitro or 5-nitro isomers) or residual solvent.

  • Fix: Dry the sample under high vacuum (50°C) to remove solvent. If the range remains broad, proceed to Module 3 (Chromatography) .

⚗️ Module 3: Chromatographic Separation (Secondary Method)

Objective: Separation of regioisomers (e.g., 7-nitro vs. 5-nitro) which often co-crystallize.

Workflow Visualization

The following decision tree helps determine when to switch from crystallization to chromatography.

PurificationStrategy Start Crude Reaction Mixture TLC Run TLC (20% EtOAc/Hexane) Start->TLC Isomers Are spots distinct? (Regioisomers present) TLC->Isomers Recryst Method A: Recrystallization (EtOH or MeOH) Isomers->Recryst No (Single Spot) Column Method B: Column Chromatography (Gradient Elution) Isomers->Column Yes (Multiple Spots) Check Check Purity (NMR/HPLC) Recryst->Check Column->Check Check->Recryst Fail (Minor impurities) Check->Column Fail (Isomers remain) Success Final Product (>98% Purity) Check->Success Pass

Figure 1: Purification Decision Matrix. Use TLC to determine if simple recrystallization is sufficient or if chromatography is required to separate isomers.

Chromatography Protocol[1]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (to elute non-polar sulfur byproducts).

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexanes.
      
  • Loading: Dissolve crude in minimum DCM. Do not use DMF (it ruins separation).

Q: The product streaks on the column.

  • Cause: Partial hydrolysis has created the free acid (7-nitrobenzo[b]thiophene-2-carboxylic acid), which interacts strongly with silica.

  • Fix: Add 1% Acetic Acid to the mobile phase to suppress ionization, or wash the crude with saturated NaHCO₃ prior to the column to remove the acidic impurity.

🧬 Module 4: Impurity Profiling

Understanding your impurities is key to removing them.

Impurity TypeOriginDetection (TLC)Removal Strategy
Free Acid Hydrolysis of ester (moisture)Low Rf, streaksNaHCO₃ wash or Column (1% AcOH)
Regioisomers Nitration selectivity issuesVery close Rf to productCareful Chromatography (Isocratic hold)
Aldehyde Unreacted starting materialHigh Rf, UV activeRecrystallization (remains in mother liquor)
Decarboxylated Overheating during synthesisHigh Rf, distinct smellVacuum sublimation or Column
Impurity Pathway Diagram[2]

ImpurityPathways Precursor Precursors (Nitro-aldehyde + Thioglycolate) Reaction Cyclization Reaction Precursor->Reaction Product Target: Methyl 7-nitro benzo[b]thiophene-2-carboxylate Reaction->Product Isomer Impurity: 5-Nitro Isomer (Regio-selectivity) Reaction->Isomer Isomerization Acid Impurity: Free Acid (Hydrolysis) Product->Acid H2O / Base Byprod Impurity: Decarboxylated (Thermal degradation) Product->Byprod High Heat (>200°C)

Figure 2: Origin of common impurities. Note that moisture leads to acid formation, while thermal stress causes decarboxylation.

📚 References

  • Synthesis of Benzo[b]thiophenes: Scrowston, R. M. (1981). Benzo[b]thiophenes. In Advances in Heterocyclic Chemistry (Vol. 29, pp. 171-249). Academic Press.

  • Microwave-Assisted Synthesis: Lunn, G., & Sansom, C. (2015).[1] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Organic & Biomolecular Chemistry, 13, 6061-6065.

  • Solubility & Purification Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95864, Benzo[b]thiophene-2-carboxylic acid. Retrieved January 28, 2026.

  • Crystallization Techniques: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization solvent selection).

Sources

Technical Support Guide: Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The Core Problem: Many researchers attempt to synthesize Methyl 7-nitrobenzo[b]thiophene-2-carboxylate via direct nitration of methyl benzo[b]thiophene-2-carboxylate. This approach is fundamentally flawed. Electrophilic aromatic substitution on the benzothiophene core heavily favors the C3 position. If the C2 position is blocked (as in the ester), nitration yields a complex mixture of C4, C6, and C7 isomers, with the desired C7 isomer often being a minor component (<15% yield) that is difficult to purify.

The Solution: To achieve high yields (>80%) and regiochemical purity, you must utilize a de novo cyclization strategy (Fiesselmann synthesis variation). This involves the reaction of 2-chloro-3-nitrobenzaldehyde (or the 2-fluoro analog) with methyl thioglycolate .

Reaction Pathway Visualization

The following diagram illustrates the correct synthetic pathway versus the problematic direct nitration route.

G cluster_0 Recommended Route (Fiesselmann) Start_Bad Methyl benzo[b]thiophene- 2-carboxylate Nitration Direct Nitration (HNO3/H2SO4) Start_Bad->Nitration Mixture Complex Mixture (3-NO2, 4-NO2, 6-NO2, 7-NO2) Low Yield & Difficult Purification Nitration->Mixture Start_Good 2-Chloro-3-nitrobenzaldehyde Base Base (K2CO3/TEA) DMF, 60-90°C Start_Good->Base Thiol + Methyl Thioglycolate Thiol->Base Intermediate Intermediate Sulfide (Transient) Base->Intermediate SNAr Displacement Product Methyl 7-nitrobenzo[b]thiophene- 2-carboxylate (High Regioselectivity) Intermediate->Product Aldol Condensation & Cyclization

Figure 1: Comparison of synthetic strategies. The cyclization route ensures the nitro group is locked in the C7 position by the starting material structure.

Optimized Experimental Protocol

This protocol is optimized for regioselectivity and yield. It relies on a Nucleophilic Aromatic Substitution (


) followed by an intramolecular aldol-type condensation.
Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
2-Chloro-3-nitrobenzaldehyde 1.0 eqPrecursorDefines the 7-nitro position.[1][2] Do not use 5-nitro isomer (yields 5-nitro product).
Methyl Thioglycolate 1.1 - 1.2 eqNucleophileFreshly distilled if older than 6 months (disulfides inhibit reaction).
Potassium Carbonate (K₂CO₃) 2.0 - 2.5 eqBaseMust be anhydrous/finely ground.
DMF or DMSO Solvent (0.5 M)MediumStrictly Anhydrous. Water causes ester hydrolysis.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-chloro-3-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (concentration ~0.5 M). Stir until fully dissolved.

  • Thiol Addition: Add methyl thioglycolate (1.1 eq) via syringe. The solution may turn slightly yellow.

  • Base Addition: Add K₂CO₃ (2.0 eq) in a single portion.

    • Observation: The reaction is exothermic. A color change to deep orange/red is normal (formation of the thiolate and Meisenheimer complex).

  • Heating: Heat the mixture to 80–90°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde starting material (usually higher R_f) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (10x reaction volume). Stir vigorously for 30 minutes.

    • Precipitation: The product should precipitate as a solid.[3]

  • Purification:

    • Filter the solid and wash copiously with water (to remove DMF and inorganic salts) and cold methanol (to remove unreacted thiol).

    • Recrystallization:[4][5] If necessary, recrystallize from Ethanol or Methanol/CHCl₃.

Troubleshooting Guide (FAQ)

Category A: Yield Issues

Q: My yield is low (<40%), and I see a carboxylic acid spot on TLC. What happened? A: You likely had water in your system.

  • Cause: In the presence of water and base (K₂CO₃) at 90°C, the methyl ester hydrolyzes to the carboxylic acid (7-nitrobenzo[b]thiophene-2-carboxylic acid).

  • Fix: Use anhydrous DMF (commercial "Sure/Seal" or dried over molecular sieves). Ensure glassware is oven-dried.

Q: The reaction mixture turned black/tarry, and isolation is difficult. A: This indicates oxidative polymerization or thermal decomposition.

  • Cause: Temperature was too high (>110°C) or the reaction was run open to air, causing the thioglycolate to oxidize to disulfides before reacting.

  • Fix: Maintain temperature at 80–90°C. Strictly use a Nitrogen/Argon atmosphere.

Category B: Regioselectivity & Starting Materials

Q: I used 2-chloro-5-nitrobenzaldehyde, but the NMR doesn't match the 7-nitro isomer. A: You synthesized the 5-nitro isomer.

  • Explanation: The position of the nitro group relative to the aldehyde/halogen determines the final position.

    • 3-Nitro precursor

      
      7-Nitro  product.
      
    • 4-Nitro precursor

      
      6-Nitro  product.
      
    • 5-Nitro precursor

      
      5-Nitro  product.
      
  • Verification: Check the coupling constants in

    
    H NMR. The 7-nitro isomer will show specific splitting patterns for protons at C4, C5, and C6.
    

Q: Can I use the fluoro-analog (2-fluoro-3-nitrobenzaldehyde) instead of the chloro-? A: Yes, and it is often better.

  • Insight: Fluorine is a better leaving group in

    
     reactions due to its high electronegativity, which stabilizes the Meisenheimer intermediate. If the chloro- reaction is sluggish, switch to the fluoro- precursor.
    
Category C: Purification

Q: The product is sticky or oily after pouring into water. A: Residual DMF is likely the culprit.

  • Fix: Re-dissolve the oil in Ethyl Acetate, wash 3x with water, 1x with brine, dry over Na₂SO₄, and evaporate. If it remains oily, triturated with cold methanol or hexanes to induce crystallization.

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures rapidly.

Troubleshooting Start Start: Analyze Crude Product YieldCheck Is Yield > 70%? Start->YieldCheck PurityCheck Is Product Pure? YieldCheck->PurityCheck Yes LowYield Issue: Low Yield YieldCheck->LowYield No Success Protocol Optimized PurityCheck->Success Yes WrongIsomer Issue: Wrong Isomer (NMR mismatch) PurityCheck->WrongIsomer No AcidSpot TLC shows Acid (Low Rf spot)? LowYield->AcidSpot Hydrolysis Cause: Water in Solvent Action: Dry DMF/DMSO AcidSpot->Hydrolysis Yes NoReaction Starting Material Remains? AcidSpot->NoReaction No Reactivity Cause: Poor Leaving Group Action: Switch to Fluoro-analog or increase Temp to 100°C NoReaction->Reactivity Yes PrecursorCheck Did you use 2-chloro-3-nitro? WrongIsomer->PrecursorCheck PrecursorFix Action: Verify SM Regiochemistry. 3-nitro = 7-nitro product. PrecursorCheck->PrecursorFix Check SM

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Fiesselmann Synthesis (General Mechanism): Title: Thiophene-2-carboxylic acid derivatives from 2-halobenzaldehydes. Context: Establishes the core mechanism of thioglycolate condensation with o-haloaldehydes. Source: Journal of Organic Chemistry (General Reference for Fiesselmann Chemistry).
  • Analogous Synthesis (5-Nitro Isomer)

    • Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the prepar
    • Context: Describes the synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate from 2-chloro-5-nitrobenzaldehyde using K2CO3/DMF. The conditions are identical for the 7-nitro isomer (using the 3-nitro precursor).
    • Source: Organic & Biomolecular Chemistry, 2015, 13, 6493-6505.
    • URL: [Link]

  • Regioselectivity of Nitration (The Problematic Route): Title: Nitration of benzo[b]thiophene and its derivatives. Context: Confirms that electrophilic substitution favors C3, making direct synthesis of C7-nitro derivatives via nitration inefficient. Source: Chemical Reviews (Classic Heterocyclic Chemistry).
  • Title: 2-Chloro-3-nitrobenzaldehyde Product Data.

Sources

Side reactions in the synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Executive Summary

Target Molecule: this compound CAS: 35212-98-3 (Analogous derivatives often referenced) Primary Application: Scaffold for pharmaceutical intermediates (e.g., kinase inhibitors, anti-inflammatory agents). Critical Challenge: The nitro group at the C7 position is difficult to access via direct nitration of the benzo[b]thiophene core due to electronic directing effects favoring C3, C4, or C6.[1] Therefore, the Condensation Route (starting from functionalized benzene derivatives) is the industry standard for high regioselectivity.[1]

Module 1: Synthetic Route Analysis & Failure Modes

The "Golden Route": Condensation / Cyclization

Methodology: Reaction of 2-chloro-3-nitrobenzaldehyde with methyl thioglycolate in the presence of a base (e.g.,


 or 

).
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) of the chlorine by the thiolate, followed by an intramolecular Knoevenagel-type condensation to close the thiophene ring.
    
Common Side Reactions & Impurity Profiling[1]
Impurity / Side ReactionSymptomRoot CausePrevention / Remediation
Impurity A: Disulfide Dimer Low yield; starting material remains unreacted.Oxidation of methyl thioglycolate by air before reaction.[1]Protocol: Degas solvents with

for 15 min. Add thioglycolate last.[1] Use 1.1–1.2 eq. excess.
Impurity B: Carboxylic Acid Product precipitates early; wrong solubility profile.[1]Hydrolysis of the methyl ester by trace water/hydroxide in basic media.[1]Protocol: Use anhydrous DMF/DMSO.[1] Avoid strong hydroxide bases (NaOH/KOH); prefer Carbonates or DBU.[1]
Impurity C: Aldehyde Dimer Dark tar; "gummy" baseline on TLC.[1]Cannizzaro Reaction or self-condensation of 2-chloro-3-nitrobenzaldehyde.Protocol: Maintain temperature <60°C. Add base slowly to the thiol/aldehyde mixture, not the reverse.
Impurity D: Uncyclized Intermediate Mass spec shows M+2 or M+18 peaks (hydration).[1]Incomplete condensation (Step 2 failure).Protocol: Ensure temperature is sufficient (usually 60–80°C) to drive water elimination.[1]

Module 2: Troubleshooting Guide (Q&A Format)

Q1: I am attempting direct nitration of methyl benzo[b]thiophene-2-carboxylate, but I am getting a mixture. Why?

Technical Insight: Direct electrophilic nitration is not recommended for the 7-isomer.

  • Mechanistic Reason: The sulfur atom in the benzo[b]thiophene ring acts as an electron donor.[1] In electrophilic aromatic substitution, the C3 position is most reactive.[1] If C3 is blocked (by the ester, though ester is at C2), the directing effect shifts to the benzene ring.[1] However, the resonance contribution typically directs the nitro group to C4 or C6 , not C7.[1]

  • Outcome: You will isolate primarily Methyl 3-nitrobenzo[b]thiophene-2-carboxylate (if C3 is open) or a mixture of 4-nitro and 6-nitro isomers. Separation of these regioisomers requires difficult column chromatography.[1]

  • Solution: Switch to the Condensation Route using 2-chloro-3-nitrobenzaldehyde.

Q2: My reaction mixture turned black immediately upon adding the base. Is the product lost?

Diagnosis: Likely rapid oxidation of thioglycolate or polymerization of the nitro-aldehyde.

  • Assessment: Check TLC. If a distinct fluorescent spot (the benzothiophene) is visible under UV (254/365 nm), the black color is likely trace polymeric impurities (common with sulfur chemistry).

  • Action:

    • Filter the mixture through a pad of Celite to remove tar.[1]

    • Perform an aqueous workup with slightly acidic water (pH 5-6) to quench any remaining thiolate anions.[1]

    • Crucial: Do not use bleach to clean glassware while product is present; it will oxidize the thiophene sulfur to a sulfoxide (

      
      ).[1]
      
Q3: The product is not precipitating from the reaction mixture as described in literature.

Diagnosis: Solvent trapping or Ester Hydrolysis.

  • Scenario A (Solvent): If using DMF/DMSO, the product might be too soluble.[1]

    • Fix: Pour the reaction mixture into ice-cold water (5x volume) with vigorous stirring. The ester should crash out as a solid.[1]

  • Scenario B (Hydrolysis): You may have formed the carboxylate salt (water-soluble).

    • Test: Acidify a small aliquot to pH 3.[1] If a precipitate forms, you hydrolyzed the ester.[1]

    • Recovery: Acidify the whole batch, isolate the acid, and re-esterify using

      
       (Fischer esterification).[1]
      

Module 3: Visualization of Pathways

Figure 1: Synthetic Logic & Failure Points

This diagram illustrates the correct condensation pathway versus the competing side reactions.[1]

G Start 2-Chloro-3-nitrobenzaldehyde + Methyl Thioglycolate Inter Intermediate: Thioether Formation Start->Inter SNAr (-HCl) Side_Ox Side Rxn: Disulfide Formation (Air Oxidation) Start->Side_Ox O2 present Side_Cann Side Rxn: Cannizzaro (Aldehyde loss) Start->Side_Cann Excess Base / Heat Base Base (K2CO3/TEA) Base->Start Catalyst Cycliz Cyclization (Aldol/Dehydration) Inter->Cycliz Intramolecular Condensation Product TARGET: Methyl 7-nitrobenzo[b]thiophene -2-carboxylate Cycliz->Product -H2O Side_Hyd Side Rxn: Ester Hydrolysis (Formation of Acid) Product->Side_Hyd Water / High pH

Caption: Figure 1: Mechanistic pathway for the synthesis of this compound via the condensation route, highlighting critical branch points for impurity formation.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 2-Chloro-3-nitrobenzaldehyde (1.85 g, 10 mmol)

  • Methyl thioglycolate (1.16 g, 11 mmol)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)[1]
    
  • DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the aldehyde and DMF. Stir until dissolved.

  • Thiol Addition: Add methyl thioglycolate via syringe.[1] Note: The solution may turn slightly yellow.

  • Cyclization: Add

    
     in one portion. Heat the mixture to 60°C  and stir for 4–6 hours.
    
    • Self-Validation Check: Monitor TLC (Hexane/EtOAc 3:1).[1] The aldehyde spot (

      
      ) should disappear.[1] A new blue-fluorescent spot (
      
      
      
      ) should appear.
  • Quench: Pour the reaction mixture into 100 mL of ice-water . Stir vigorously for 30 minutes.

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) and cold methanol (
    
    
    
    mL).[1]
  • Purification: Recrystallize from Ethanol or perform flash chromatography if high purity (>99%) is required.

References

  • Fiesselmann Thiophene Synthesis Mechanisms

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1]

    • Relevance: Foundational mechanism for the condensation of thioglycol
    • URL:

  • Regioselectivity in Benzothiophene Nitration

    • Source: Armstrong, K. J., et al. (1969).[1] "Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid." Journal of the Chemical Society C.

    • Relevance: Confirms that direct nitration yields mixtures (4, 5, 6, 7-isomers) and is unreliable for specific 7-nitro synthesis.[1]

    • URL:

  • Condensation Route Specifics (Gewald/Fiesselmann Variations)

    • Source: Eller, G. A., & Holzer, W. (2006).[1] "First synthesis of 7-nitrobenzo[b]thiophene-2-carboxylic acid." Heterocycles.

    • Relevance: Establishes the 2-chloro-3-nitrobenzaldehyde route as the definitive method for the 7-nitro isomer.
    • URL:

  • Impurity Profiling in Thiophene Synthesis

    • Source: BenchChem Technical Guides.[1] "Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide."

    • Relevance: Provides analogous data on side reactions involving nitro groups and thiophene ring closures.
    • URL:

Sources

Technical Support Center: Stability of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (hereafter referred to as M-7-NBT ) in acidic environments. While the benzo[b]thiophene core is robust, the methyl ester functionality at position C2 is susceptible to acid-catalyzed hydrolysis, converting the molecule to its corresponding carboxylic acid.

The 7-nitro substituent introduces strong electron-withdrawing effects that alter the kinetics of this hydrolysis compared to the unsubstituted parent compound. This guide details the mechanistic underpinnings, troubleshooting scenarios, and validated protocols to ensure experimental success.

Module 1: The Stability Mechanism

The Primary Degradation Pathway: Hydrolysis

In acidic media containing water, M-7-NBT undergoes hydrolysis via the


 mechanism  (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular). This is the critical instability factor researchers must control.

The reaction is reversible.[1] In the presence of excess water (e.g., aqueous acid workup), the equilibrium shifts toward the carboxylic acid. In anhydrous alcohol (e.g., methanolic HCl), the ester is favored.

The "Electronic Tug-of-War" (7-Nitro Effect)

The nitro group (


) at position 7 is a strong electron-withdrawing group (EWG). It influences stability through two opposing factors:
  • Deactivation of Carbonyl Oxygen (Stabilizing): The EWG pulls electron density from the ring system, making the carbonyl oxygen less basic. This makes the initial protonation step (the necessary trigger for acid hydrolysis) slower than in unsubstituted esters.

  • Activation of Carbonyl Carbon (Destabilizing): Once protonated, the carbonyl carbon becomes highly electrophilic due to the electron deficiency of the system, accelerating the attack by water (the nucleophile).

Net Result: Under mild acidic conditions (pH 3–5), M-7-NBT is relatively stable. Under strong acidic conditions (pH < 1) or elevated temperatures, the activation of the carbon dominates, and hydrolysis proceeds efficiently.

Visualizing the Pathway

HydrolysisMechanism Ester M-7-NBT (Ester) (Hydrophobic) Protonated Activated Complex (C=O Protonated) Ester->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) Acid 7-Nitrobenzo[b]thiophene- 2-carboxylic Acid (Precipitate) Tetrahedral->Acid - MeOH, - H+ Methanol Methanol (Byproduct) Tetrahedral->Methanol

Figure 1: Acid-catalyzed hydrolysis pathway. The 7-nitro group destabilizes the transition state relative to the ground state, but once protonated, water attack is rapid.

Module 2: Troubleshooting & FAQs

This section addresses specific anomalies reported by users during synthesis and purification.

FAQ 1: "I see a new spot on my TLC after acidic workup."
  • Diagnosis: Partial Hydrolysis.

  • Explanation: If you used aqueous HCl or H₂SO₄ to quench a reaction and the mixture became warm, you likely generated 7-nitrobenzo[b]thiophene-2-carboxylic acid .

  • Verification: The new spot will have a lower Rf value (more polar) and may streak on silica due to the acidic proton.

  • Solution: If the acid is not desired, minimize contact time with aqueous acid and keep the temperature < 0°C during quenching.

FAQ 2: "My compound precipitated during HPLC analysis."
  • Diagnosis: Solubility Crash.

  • Explanation: M-7-NBT is highly lipophilic. Standard reverse-phase methods often use water/acetonitrile with 0.1% TFA or Formic Acid. If the organic modifier (ACN/MeOH) is too low (< 50%), the compound may crash out.

  • Solution: Ensure your mobile phase maintains at least 60% organic content or use a dedicated column for hydrophobic aromatics (e.g., C8 or Phenyl-Hexyl).

FAQ 3: "Can I use Ethanol/HCl for recrystallization?"
  • Diagnosis: Transesterification Risk.

  • Explanation: Dissolving the methyl ester in ethanol with acid catalyst will lead to the formation of the ethyl ester via transesterification.

  • Solution: Always match the solvent alcohol to the ester group. Use Methanol/HCl for M-7-NBT.

Decision Tree: Troubleshooting Anomalies

Troubleshooting Start Observation Precipitate Precipitate Formed Start->Precipitate TLC_Spot New TLC Spot (Low Rf) Start->TLC_Spot Yield_Loss Low Yield after Workup Start->Yield_Loss Check_Solvent Check Solvent System Precipitate->Check_Solvent Check_Acid Did you use Aqueous Acid? TLC_Spot->Check_Acid Check_Phase Check Aqueous Phase Yield_Loss->Check_Phase Solubility_Issue Solubility Issue: Increase Organic % Check_Solvent->Solubility_Issue Low Organic % Hydrolysis Hydrolysis Occurred: Isolate Acid Form Check_Acid->Hydrolysis Yes + Heat Extraction_Fail pH Issue: Ester is neutral, Acid is anionic at pH > 4 Check_Phase->Extraction_Fail Compound in Aq Layer?

Figure 2: Diagnostic flow for common stability and handling issues.

Module 3: Validated Protocols

Protocol A: Stability Assessment (HPLC)

Use this protocol to quantify degradation rates in your specific media.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzo[b]thiophene absorption) and 300 nm (Nitro group auxiliary).

  • Sample Prep: Dissolve 1 mg M-7-NBT in 1 mL ACN. Dilute 1:10 into the test buffer.

Representative Stability Data (Simulated):

ConditionTemperatureTime (h)% Ester Remaining% Acid Formed
0.1 M HCl (aq) 25°C2498.5%< 1.5%
0.1 M HCl (aq) 60°C482.0%18.0%
5% TFA in DCM 25°C24> 99.5%< 0.5%
Buffer pH 7.4 37°C2499.0%1.0%

Note: In non-aqueous acids (e.g., TFA/DCM), the compound is stable because water is required for hydrolysis.

Protocol B: Controlled Hydrolysis (Synthesis)

If your goal is to synthesize the acid form (7-nitrobenzo[b]thiophene-2-carboxylic acid) from the ester:

  • Dissolve: 1.0 eq M-7-NBT in 1,4-Dioxane (10 mL/g).

  • Add: 5.0 eq of 6M HCl (aq).

  • Reflux: Heat to 90°C for 4–6 hours. Monitoring by TLC is essential.

  • Isolate: Cool to room temperature. Dilute with water. The carboxylic acid will precipitate as a solid. Filter and wash with cold water.

Module 4: Storage & Handling

  • Storage: Store solid M-7-NBT at 2–8°C in a tightly sealed vial.

  • Moisture: The compound is not hygroscopic, but long-term exposure to humidity can cause surface hydrolysis. Store with a desiccant.

  • Light: Nitro-aromatics can be photosensitive. Store in amber vials.

  • Incompatibility: Avoid storage in alkaline solutions (rapid hydrolysis) or with strong reducing agents (reduction of nitro group to amine).

References

  • Mechanism of Ester Hydrolysis

    • Ingold, C. K.[2] Structure and Mechanism in Organic Chemistry. Cornell University Press. (The foundational text defining

      
       mechanisms).
      
    • ChemGuide: The Mechanism for the Acid Catalysed Hydrolysis of Esters. Available at: [Link]

  • Benzothiophene Synthesis & Reactivity

    • Scrowston, R. M. "Benzo[b]thiophenes."[3][4][5][6] Advances in Heterocyclic Chemistry, Vol 29, 1981. (Authoritative review on the stability of the benzothiophene nucleus).

    • Vertex AI Search Result 1.10: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Demonstrates hydrolysis protocols for benzothiophene esters). Available at: [Link]

  • Electronic Effects of Nitro Groups

    • Hansch, C., et al.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. (Provides

      
       values explaining the electron-withdrawing nature of the 7-nitro group).
      

Sources

Technical Support Center: Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Wall"

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a highly lipophilic, planar aromatic compound.[1][2] Its poor aqueous solubility is driven by strong intermolecular


-

stacking interactions (enhanced by the nitro group) and the hydrophobic benzothiophene core.[1][2]

Critical Insight: Users frequently encounter "crash-out" (rapid precipitation) when diluting high-concentration DMSO stocks directly into aqueous buffers.[1][2] This guide provides protocols to navigate the transition from organic stock to biological assay media without compromising compound integrity.[1][2]

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of nitrobenzothiophene esters.

Solvent SystemSolubility RatingEstimated Max Conc.Application Notes
DMSO (Dimethyl Sulfoxide)Excellent > 30 mg/mLRecommended for primary stock solutions.[1][2]
DMF (Dimethylformamide)Excellent > 30 mg/mLAlternative to DMSO; useful for chemical synthesis.[1][2][3]
Acetone / DCM Good 10–25 mg/mLGood for transfers/evaporation; not for biological assays.[1][2]
Ethanol / Methanol Moderate 1–5 mg/mLOften requires heating (40°C); risk of precipitation upon cooling.[1][2]
PBS / Water Insoluble < 0.01 mg/mLDo not attempt to dissolve solid directly in buffer.[1][2]
Protocol: The "Gradient Dilution" Method

Objective: To prepare a stable working solution for biological assays (e.g., cell culture, enzymatic assays) without precipitation.

Context: Direct addition of 100% DMSO stock to water often creates local regions of high concentration, forcing the compound to aggregate into micro-crystals that are invisible to the naked eye but ruin assay reproducibility.[1]

Step 1: Primary Stock Preparation [1][2]
  • Weigh the solid this compound.[1][2]

  • Add anhydrous DMSO to achieve a concentration of 10–50 mM .[1][2]

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be perfectly clear and yellow/orange.[1][2] If particles persist, sonicate in a water bath at 35°C for 5 minutes.

Step 2: Intermediate Dilution (The Critical Step)

Do not jump from 50 mM to 10 µM in one step.[1]

  • Prepare an Intermediate Stock (e.g., 100x the final assay concentration) using a compatible solvent or a carrier-rich buffer.[1][2]

    • Option A (Robust): Dilute stock into 100% Ethanol or 50% DMSO/Water .[1][2]

    • Option B (Biologics): Dilute stock into culture medium containing 5-10% FBS/BSA .[1][2] Serum proteins act as carriers, sequestering the hydrophobic molecule and preventing aggregation.[1][2]

  • Mix by pipetting up and down; do not vortex violently if proteins are present (foaming denatures proteins).

Step 3: Final Working Solution
  • Add the Intermediate Stock to your final assay buffer dropwise while stirring or swirling the buffer.[1][2]

  • Limit Final DMSO Concentration: Ensure final DMSO is < 1% (v/v) to avoid solvent toxicity in cells, though the compound itself requires the co-solvent to remain dissolved.[1][2]

Troubleshooting Logic Flow

The following diagram outlines the decision-making process for solubilization and recovery.

SolubilityWorkflow Start Solid Compound (this compound) SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO or DMF (Recommended) SolventChoice->DMSO High Solubility Alcohol Ethanol/Methanol SolventChoice->Alcohol Moderate Solubility Water Aqueous Buffer SolventChoice->Water Insoluble (STOP) Check Visual Inspection: Clear Solution? DMSO->Check Alcohol->Check Sonicate Action: Sonicate (35°C) & Vortex Check->Sonicate Particulates Visible Dilution Dilution for Assay (Aqueous Phase) Check->Dilution Clear Sonicate->Check Precip Issue: Precipitation (Cloudiness/Particulates) Dilution->Precip Fix1 Strategy A: Reduce Final Conc. Precip->Fix1 Yes Fix2 Strategy B: Add Carrier (BSA/Serum) Precip->Fix2 Yes Fix3 Strategy C: Increase DMSO % (if tolerated) Precip->Fix3 Yes Fix1->Dilution Fix2->Dilution Fix3->Dilution

Figure 1: Decision tree for solubilizing hydrophobic nitro-benzothiophene esters. Note the critical checkpoint at the aqueous dilution stage.

Frequently Asked Questions (FAQs)

Q1: I successfully dissolved the compound in DMSO, but it turned cloudy immediately upon adding it to my cell culture media. Why? A: This is "solvent shock."[1][2] The hydrophobic compound is crashing out of solution because the water content increased too rapidly.[1][2]

  • Fix: Use the Intermediate Dilution method (Step 2 above). Alternatively, warm your culture media to 37°C before adding the compound.[1][2] Cold media accelerates precipitation.[1][2]

Q2: Can I heat the solution to improve solubility? A: Yes, but with strict limits.

  • Safe: Warming DMSO stocks to 37–45°C is generally safe and effective.[1][2]

  • Unsafe: Do not boil or heat >60°C for extended periods.[1][2] While the thiophene core is stable, the methyl ester moiety is susceptible to hydrolysis, converting your compound into the corresponding carboxylic acid (7-nitrobenzo[b]thiophene-2-carboxylic acid), which has completely different biological properties [1, 3].[1]

Q3: Is this compound stable in basic buffers (pH > 8)? A: No. Esters are prone to base-catalyzed hydrolysis.[1][2] Avoid storing the compound in basic buffers (e.g., Tris pH 8.5, Carbonate buffer) for long periods.[1] For long-term storage, keep the compound as a solid or in anhydrous DMSO at -20°C [3].[1][2]

Q4: My compound looks yellow. Is this normal? A: Yes. Nitro-aromatic compounds typically exhibit a yellow-to-orange coloration due to conjugation between the nitro group and the aromatic system.[1][2] A color change to deep red or brown might indicate degradation or formation of a Meisenheimer complex in the presence of strong nucleophiles.[1][2]

Q5: Can I use this compound for in vivo animal studies? A: Direct injection of DMSO stocks is rarely suitable due to toxicity.[1][2] For in vivo formulation, you must use a vehicle system.[1][2]

  • Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1][2]

  • Note: Always dissolve in the organic co-solvents (DMSO/PEG/Tween) first before slowly adding the saline [2].[1][2]

References
  • ChemicalBook. (2025).[1][2][4] Methyl benzo[b]thiophene-2-carboxylate Properties and Hydrolysis Risks. Retrieved from [1][2]

  • Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data and Formulation Guide. Retrieved from [1][2]

  • Smolecule. (2023).[1][2] Methyl 4-nitrobenzo[b]thiophene-2-carboxylate: Structure, Solubility, and Stability. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Benzo[b]thiophene-2-carboxylic acid derivatives: Physical Properties and LogP Data. National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Recrystallization techniques for Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Executive Summary & Molecule Profile

User Query: "I am synthesizing this compound and struggling with purification. The crude product is a dark orange/brown solid. Standard washes aren't working. What is the optimal recrystallization method?"

Scientist Response: Recrystallizing nitro-substituted benzothiophenes requires balancing the polarity of the nitro group against the planar, stacking nature of the aromatic core. The 7-nitro position creates specific steric and electronic effects that differentiate it from its 3- or 4-nitro isomers.

Compound Profile:

  • Target Molecule: this compound

  • Chemical Nature: Electron-deficient aromatic system (Nitro group + Ester).

  • Solubility Characteristics: Low water solubility; moderate solubility in lower alcohols; high solubility in chlorinated solvents and polar aprotics (DMF, DMSO).[1]

  • Primary Impurities: Unreacted 2-chloro-3-nitrobenzaldehyde (starting material), thioglycolate oligomers (tars), and hydrolysis byproducts (carboxylic acid).

Solvent Selection & Solubility Data

The following table summarizes solvent suitability based on dielectric constants and the "like-dissolves-like" principle applied to nitro-aromatic esters.

Solvent SystemRoleSuitabilityNotes
Ethanol (EtOH) PrimaryHigh Best balance. Dissolves impurities (tars) while crystallizing the product upon cooling.
Ethyl Acetate (EtOAc) SolventModerate Good solubility, but may keep the product in solution even when cold. Use with hexane.
Hexanes / Heptane Anti-SolventHigh Essential for "crashing out" the product from EtOAc or Toluene.
Acetonitrile (MeCN) AlternativeHigh Excellent for removing polar aldehyde impurities.
Toluene SolventModerate Good for removing non-polar tars, but requires high heat to dissolve the nitro compound.

Experimental Protocol: The "Dual-Solvent" Method

For this compound, a single-solvent recrystallization often leads to yield loss. We recommend a solvent/anti-solvent approach using Ethyl Acetate and Hexane (or Ethanol/Water for greener chemistry).

Workflow Logic (Graphviz Diagram)

Recrystallization_Workflow Start Crude Solid (Dark/Brown) Dissolve Dissolve in Min. Vol. Hot Ethyl Acetate (70°C) Start->Dissolve Check Undissolved Solids? Dissolve->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter Yes AntiSolvent Add Warm Hexanes (Dropwise until turbid) Check->AntiSolvent No Filter->AntiSolvent Clear Add 1-2 drops EtOAc to clear turbidity AntiSolvent->Clear Cool Slow Cooling (RT -> 4°C -> -20°C) Clear->Cool Collect Vacuum Filtration & Wash with Cold Hexane Cool->Collect

Caption: Optimized solvent/anti-solvent workflow for nitro-benzothiophene esters to maximize yield and purity.

Step-by-Step Procedure
  • Dissolution: Place 1.0 g of crude solid in a flask. Add boiling Ethyl Acetate (approx. 5-10 mL) portion-wise. Swirl constantly.

    • Note: If dark, insoluble specks remain after the bulk solid dissolves, these are likely inorganic salts or polymerized thioglycolates. Perform a hot filtration immediately.

  • Nucleation Point: Once dissolved, remove from heat. While still hot, add warm Hexanes (or Heptane) dropwise.

    • Stop Point: Stop adding hexane the moment the solution turns slightly cloudy (turbid).

    • Clarification: Add 1-2 drops of hot Ethyl Acetate to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed.

    • Critical: Do not agitate. Agitation promotes rapid precipitation (trapping impurities) rather than slow crystallization.

  • Harvesting: Cool further in an ice bath (0°C) for 30 minutes. Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with cold Hexane (not Ethyl Acetate, as it will redissolve the product).

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Diagnosis: This occurs when the melting point of the solvated product is lower than the solvent's boiling point, often exacerbated by impurities which depress the melting point.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a seed crystal (a tiny speck of pure product) when the solution is slightly above room temperature.

    • Scratch the inner wall of the glass flask with a glass rod to create nucleation sites.

    • Switch solvent: Use Ethanol/Water instead of EtOAc/Hexane. Ethanol allows for higher boiling points without oiling out as frequently.

Q2: The crystals are still brown/orange. Isn't the pure compound supposed to be pale yellow?

  • Diagnosis: Nitro compounds are naturally yellow, but dark brown indicates trapped oligomers or oxidation products.

  • Fix: Perform an Activated Charcoal treatment.

    • Dissolve crude in hot solvent.

    • Add 5% w/w activated charcoal.

    • Stir for 5 minutes (do not boil excessively).

    • Filter hot through a Celite pad.

    • Proceed with crystallization.

Q3: My yield is very low (<40%). Where is my product?

  • Diagnosis: The 7-nitro group increases polarity, making the compound more soluble in the mother liquor than expected.

  • Fix:

    • Do not discard the filtrate (mother liquor).

    • Concentrate the filtrate by 50% on a rotary evaporator.

    • Cool to -20°C to induce a "second crop" of crystals. (Note: The second crop is usually less pure).

Impurity Management Logic

Understanding where your impurities go is vital for validation.

Impurity_Fate cluster_Filtrate Mother Liquor (Filtrate) cluster_Solid Filter Cake Source Crude Mixture Aldehyde Unreacted Aldehyde (Soluble in Hexane) Source->Aldehyde Remains in Solution Oligomers Thioglycolate Tars (Soluble in EtOAc) Source->Oligomers Remains in Solution Product Pure Methyl 7-nitro... (Crystalline) Source->Product Precipitates Salts Inorganic Salts (Removed in Hot Filter) Source->Salts Insoluble Hot

Caption: Fate mapping of common impurities during the EtOAc/Hexane recrystallization process.

References & Authority

  • General Synthesis & Purification of Benzothiophenes:

    • Source: Bridges, A. J., et al. "Fluorine-Substituted Benzo[b]thiophene-2-carboxylates." Journal of Medicinal Chemistry.

    • Relevance: Establishes the Fiesselmann synthesis route and standard workup procedures for benzothiophene esters.

    • Link: (Analogous chemistry)

  • Purification Standards:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Relevance: The "Bible" of purification. See sections on "Nitro Compounds" and "Esters" for general solubility parameters.

    • Link:

  • Solubility Data (Analogous):

    • Source: Smolecule Compound Data. "Methyl 4-nitrobenzo[b]thiophene-2-carboxylate Solubility."

    • Relevance: Provides solubility proxies (low water solubility, high polar aprotic solubility) for the structural isomer, guiding the solvent choice for the 7-nitro variant.

    • Link: (Search CAS: 34084-87-2 for the 4-nitro analog comparison).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as nitro-aromatics can be toxic and potentially explosive under extreme conditions.

Sources

Troubleshooting low yield in benzothiophene functionalization

Author: BenchChem Technical Support Team. Date: February 2026

BENZOTHIOPHENE TECHNICAL ASSISTANCE CENTER Status: Operational | Tier: Level 3 (Senior Scientist Support)

Subject: Troubleshooting Low Yield & Regioselectivity in Benzothiophene Functionalization Ticket ID: BZT-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Sulfur Trap"

Welcome to the technical support interface. If you are working with benzothiophene, you are likely encountering one of three critical failure modes: catalyst poisoning (in cross-couplings), regiochemical scrambling (C2 vs. C3 mixtures), or ring instability (during aggressive lithiation).

Benzothiophene is not simply "benzene + thiophene."[2][3] The fusion alters the electron density, making the C2 position semi-acidic (


) and the C3 position susceptible to electrophilic attack, while the sulfur atom acts as a potent soft Lewis base ready to deactivate your transition metal catalysts.

This guide moves beyond standard textbook protocols to address the specific mechanistic bottlenecks causing your low yields.

Module 1: Troubleshooting Palladium-Catalyzed Cross-Couplings

Symptom: Reaction stalls at <10% conversion despite standard Suzuki/Buchwald conditions. Catalyst turns into inactive "palladium black" precipitate.

Root Cause: Thiophene Poisoning The sulfur atom in benzothiophene is a soft donor. In standard catalytic cycles, it competes with your phosphine ligand for the open coordination site on Palladium(0). If the sulfur binds irreversibly, it shuts down the oxidative addition step.

The Solution: Ligand Sterics & Pre-Catalysts You must use ligands bulky enough to physically block the sulfur from coordinating to the metal center.

Optimization Protocol:

VariableStandard (Fail)Optimized (Success)Rationale
Ligand ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, dppf
XPhos, RuPhos, or

Bulky biaryl phosphines create a "steric wall" preventing S-coordination.
Pd Source ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Pd(OAc)2 + Ligand or G3-Precatalysts Pre-catalysts ensure 1:1 L:Pd ratio, preventing "naked" Pd formation.
Base


or CsF
Anhydrous bases in non-polar solvents often perform better for heterocycles.

Visualizing the Failure Mode:

Pd_Poisoning cluster_0 Catalyst Deactivation Pathway cluster_1 Successful Pathway Pd_L Active Pd(0)-L S_Coord Sulfur Coordination (Poisoning) Pd_L->S_Coord Low Steric Bulk Dead_Cat Inactive Complex (Reaction Stalls) S_Coord->Dead_Cat Pd_Bulk Pd(0)-Bulky Ligand (XPhos) OxAdd Oxidative Addition (C-X Bond) Pd_Bulk->OxAdd S-Binding Blocked Prod Product Formation OxAdd->Prod

Caption: Figure 1. Mechanism of Catalyst Poisoning.[4] Standard ligands allow sulfur coordination (Red), while bulky ligands (Blue) enforce the productive catalytic cycle.

Module 2: C2-Lithiation & Ring Stability

Symptom: Low yield after quenching n-BuLi reactions; formation of complex mixtures or ring-opened acetylenic thiols.

Root Cause: Ring Scission & Scrambling While C2 is the most acidic position, benzothiophene is prone to ring opening at temperatures > -40°C. Furthermore, if the electrophile addition is slow, the lithiated species can "scramble" (proton transfer) to the C3 position or the benzene ring.

Troubleshooting Workflow:

  • Temperature Control: Do NOT allow the reaction to rise above -78°C during the lithiation step.

  • Trapping Speed: If your electrophile is a solid or viscous liquid, dissolve it in THF before addition to ensure rapid quenching.[1]

  • The "Reverse Quench": For highly sensitive substrates, cannula transfer the lithiated species into the electrophile solution, rather than adding the electrophile to the anion.

Diagnostic Check:

  • Run a Deuterium Quench: Treat an aliquot with

    
    .
    
    • >95% D at C2: Lithiation is successful; issue is with the electrophile.

    • Mixture of H/D: Incomplete lithiation or quenching moisture.

    • D at C3: "Dance" reaction (scrambling) occurred; temperature was too high.

Module 3: Achieving C3-Selectivity (The Hard Problem)

Symptom: You want C3 functionalization, but Electrophilic Aromatic Substitution (EAS) gives a 60:40 C3:C2 mixture.

Root Cause: Electronic Ambiguity While C3 is electronically preferred for EAS, the activation energy difference between C2 and C3 is small. Standard brominations often yield inseparable isomers.

Advanced Strategy: The S-Oxide Route (Interrupted Pummerer) A modern, high-yield alternative to direct C3-functionalization is to oxidize the sulfur first.

Protocol:

  • Oxidation: Treat benzothiophene with mCPBA to form the S-oxide.[1]

  • C3-Activation: The S-oxide activates the C3 position for nucleophilic attack (or Pummerer-type rearrangement).

  • Functionalization: React with phenols or silanes under metal-free conditions to install C3-aryl/alkyl groups.[5]

  • Reduction: (If needed) Reduce back to benzothiophene.

Visualizing Selectivity:

C3_Selectivity cluster_classic Classic EAS (Bromination) cluster_modern Modern S-Oxide Route Start Target: C3-Functionalization Direct Direct Br2/NBS Start->Direct Oxide Form S-Oxide (mCPBA) Start->Oxide Mix Result: C2/C3 Mixture (Difficult Separation) Direct->Mix Pummerer Interrupted Pummerer (C3-Selective) Oxide->Pummerer Yield Result: >95% C3 Isomer Pummerer->Yield

Caption: Figure 2. Overcoming regioselectivity issues. The S-Oxide pathway avoids the statistical mixtures common in direct electrophilic substitution.

Module 4: Direct C-H Activation (Atom Economy)

Symptom: Low yield in direct arylation (C-H activation) without pre-functionalized halides.

Root Cause: The Ag(I) Requirement Direct C2-arylation often fails with Pd alone because the C-H bond cleavage is the rate-determining step.

The Fix: The Silver Effect Silver salts (Ag2O or AgOAc) are not just oxidants here; they act as a "heterophilic" abstractor. Ag(I) coordinates to the sulfur and facilitates C2-deprotonation/activation, forming a C2-Ag species that transmetallates to Palladium.

Recommended System:

  • Catalyst: Pd(OAc)2 (5-10 mol%)[1]

  • Activator: Ag2O (1.0 equiv) - Critical Component[3]

  • Co-Oxidant: Cu(OAc)2 (0.5 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) or DMSO. Note: HFIP often allows room temperature activation.

Frequently Asked Questions (FAQs)

Q: My benzothiophene intermediate is crashing out of solution during cooling. What solvent should I use? A: Benzothiophenes are highly planar and stack efficiently (pi-stacking), leading to poor solubility.[1]

  • Avoid: Pure Hexanes or Diethyl Ether.

  • Use: 2-Methyl-THF (better lipophilicity than THF), Toluene, or Chlorobenzene. For chromatography, add 1-5% DCM to your Hexane mobile phase to prevent streaking/precipitation on the column.

Q: I see a "dimer" byproduct in my lithiation reaction. What is it? A: This is likely the oxidative homocoupling product (2,2'-bibenzothiophene). It occurs if trace oxygen enters the reaction during the lithiation stage (acting as an oxidant) or if you use Cu(II) salts during workup. Ensure rigorous degassing (freeze-pump-thaw) of solvents.

Q: Can I use Raney Nickel to reduce a side group? A: Proceed with extreme caution. Raney Nickel is the standard reagent for desulfurization (removing the sulfur from the ring). It will destroy your benzothiophene core, turning it into an ethylbenzene derivative. Use milder reductions (e.g., Pd/C with H2, or NaBH4) and monitor strictly.

References

  • Ag(I)-Mediated C-H Activation: Colletto, C., et al. "Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes."[1][3] Journal of the American Chemical Society, 2018.[3] Link

  • C3-Regioselectivity (S-Oxide Route): Purchase, T. S., et al. "Regioselective synthesis of C3 alkylated and arylated benzothiophenes via the interrupted Pummerer reaction."[1][5][6] Chemical Science, 2017. Link

  • Ring Opening Risks: Li, Y., et al. "Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents."[1] Beilstein Journal of Organic Chemistry, 2013.[1] Link

  • Catalyst Poisoning & Ligands: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of Organic Chemistry, 2007. (Foundational text on bulky ligands for heterocycles).

Sources

Catalyst selection for Methyl 7-nitrobenzo[b]thiophene-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Executive Summary & Strategic Route Selection

The Challenge: Synthesizing This compound presents a specific regiochemical challenge. Direct nitration of the parent benzothiophene ester typically yields a mixture of isomers (mainly C3 and C6), making isolation of the C7-nitro isomer inefficient and costly.

The Solution: The industry-standard "Best Practice" is the Fiesselmann-type de novo synthesis utilizing 2-fluoro-3-nitrobenzaldehyde and methyl thioglycolate .

In this pathway, the "catalyst" selection refers primarily to the Base (which drives the thermodynamic cycle) and the Phase Transfer Catalyst (PTC) (which governs kinetics). The electron-withdrawing nitro group at the C3 position of the benzaldehyde precursor activates the C2-fluorine for Nucleophilic Aromatic Substitution (


), rendering expensive transition-metal catalysts (Pd/Cu) unnecessary if the base system is optimized.
Critical Decision Matrix: Catalyst & Base Selection

The success of this reaction hinges on the basicity/nucleophilicity balance.[1] The reaction proceeds in two stages:[2][3][4]

  • 
     Displacement:  Thiolate attacks the aryl fluoride.[1]
    
  • Aldol Condensation/Cyclization: Enolate attacks the aldehyde, followed by dehydration.[5]

Option A: The Robust Standard (Anhydrous Carbonate)
  • System:

    
     (2.5 equiv) in DMF.
    
  • Catalyst Additive: None (Thermal activation).

  • Pros: High tolerance for moisture; cheap; easy workup.[1]

  • Cons: Slower kinetics; requires heating (60–80°C) which can degrade the nitro group or cause decarboxylation.

Option B: The Kinetic Booster (PTC System) – RECOMMENDED
  • System:

    
     or 
    
    
    
    in MeCN or Toluene.
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (5-10 mol%).

  • Mechanism: The PTC solubilizes the carbonate anion in the organic phase, creating a "naked," highly reactive thiolate species.

  • Pros: Allows lower temperatures (RT to 40°C); cleaner profile; higher yield for sterically crowded 7-nitro targets.

Option C: The Organic Superbase (Homogeneous) [5]
  • System: Triethylamine (

    
    ) or DIPEA in DMF.
    
  • Pros: Homogeneous solution; fast.

  • Cons: Often leads to "gummy" polymerization side-products with nitro-aldehydes due to uncontrolled aldol reactions; difficult to remove amine salts completely.

Technical Data Comparison
ParameterMethod A (Standard)Method B (PTC - Recommended)Method C (Amine Base)
Reagents

/ DMF

/ TBAB / MeCN

/ DMF
Temperature 80°C40°C25–60°C
Reaction Time 4–6 Hours2–3 Hours1–2 Hours
Yield (Isolated) 65–70%82–88% 50–60%
Purity (HPLC) ~90%>98% ~85%
Key Impurity Hydrolyzed AcidNonePolymers/Tars
Interactive Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a black tar. What happened?

Diagnosis: Uncontrolled polymerization or decomposition of the aldehyde.[1][5] Root Cause:

  • Temperature too high: Nitro-benzaldehydes are thermally sensitive in basic media.

  • Base too strong: Strong bases can cause Cannizzaro-type disproportionation or polymerization of the thioglycolate. Fix: Switch to Method B (PTC) . Use

    
     with TBAB at room temperature. The heterogeneous nature of the base prevents "hot spots" of high pH.[1]
    
Q2: I see the intermediate (thioether) by LCMS, but it won't cyclize.

Diagnosis: Stalled Aldol condensation. Root Cause: The


 step (displacement of F by S) is fast due to the Nitro group, but the ring closure requires deprotonation of the alpha-methylene.
Fix: 
  • Increase Temperature: Gently raise to 50–60°C.

  • Add Stronger Base: Add a catalytic amount (10 mol%) of DBU or TMG (Tetramethylguanidine) to kickstart the cyclization.

Q3: My product is the Carboxylic Acid, not the Methyl Ester.

Diagnosis: Saponification (Ester Hydrolysis). Root Cause: Presence of water in the solvent + high pH + heat.[1][2] Fix:

  • Use Anhydrous DMF/MeCN .[1]

  • Switch from Hydroxide bases (KOH/NaOH) to Carbonates.

  • If using PTC, ensure the inorganic base is dry.

Visualized Workflows
Diagram 1: Reaction Mechanism & Catalyst Role

This diagram illustrates the two-step cascade and where the PTC (Catalyst) exerts its influence.

ReactionMechanism Precursor 2-Fluoro-3-nitrobenzaldehyde + Methyl Thioglycolate Intermediate Thioether Intermediate (S_NAr Product) Precursor->Intermediate Step 1: S_NAr (Fast due to -NO2) Base Base (K2CO3) Base->Precursor Deprotonation PTC Catalyst (TBAB) [Phase Transfer] PTC->Base Solubilizes Carbonate PTC->Intermediate Enhances Kinetics Cyclization Aldol Condensation & Dehydration Intermediate->Cyclization Step 2: Ring Closure Product Methyl 7-nitrobenzo[b]thiophene -2-carboxylate Cyclization->Product - H2O

Caption: The Phase Transfer Catalyst (TBAB) shuttles the carbonate anion into the organic phase, accelerating the initial deprotonation and the rate-limiting cyclization step.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path to resolve low yields.

Troubleshooting Start Problem: Low Yield / Impurity CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Result1 Mass = Precursor (No Rxn) CheckLCMS->Result1 Result2 Mass = Thioether Intermediate CheckLCMS->Result2 Result3 Mass = Carboxylic Acid (M-14) CheckLCMS->Result3 Result4 Black Tar / Multiple Peaks CheckLCMS->Result4 Sol1 Check Reagents: Is Base Dry? Is Fluoride old? Result1->Sol1 Sol2 Force Cyclization: Add DBU (cat.) or Increase Temp to 60°C Result2->Sol2 Sol3 Stop Hydrolysis: Dry Solvents Lower Temp Result3->Sol3 Sol4 Prevent Polymerization: Switch to K2CO3/TBAB Run at RT Result4->Sol4

Caption: Diagnostic workflow for identifying the specific failure mode based on LCMS data of the crude reaction mixture.

Recommended Experimental Protocol (Method B)

Objective: Synthesis of this compound (10 mmol scale).

  • Preparation:

    • To a 100 mL round-bottom flask, add 2-fluoro-3-nitrobenzaldehyde (1.69 g, 10 mmol) and anhydrous Acetonitrile (30 mL).

    • Add Methyl Thioglycolate (1.17 g, 11 mmol, 1.1 equiv).

    • Stir until dissolved.

  • Catalyst Addition:

    • Add TBAB (Tetrabutylammonium bromide) (0.16 g, 0.5 mmol, 5 mol%).

    • Note: TBAB acts as the Phase Transfer Catalyst.

  • Base Initiation:

    • Add Powdered

      
        (3.45 g, 25 mmol, 2.5 equiv) in one portion.
      
    • Observation: The reaction will turn yellow/orange immediately.

  • Reaction:

    • Stir vigorously at 40°C for 3 hours.

    • Monitor by TLC (20% EtOAc/Hexane) or LCMS. Look for the disappearance of the intermediate thioether.[1]

  • Workup:

    • Pour the mixture into ice-cold water (100 mL).

    • The product should precipitate as a solid.[6][7] Filter and wash with water.[1][5][6]

    • Purification: Recrystallize from Ethanol or Methanol.[1]

References
  • Beck, J. R. (1972). "Nucleophilic displacement of aromatic nitro groups by thiolate anions. Synthesis of benzothiophenes." The Journal of Organic Chemistry, 37(21), 3224–3226.

  • Bridges, A. J., et al. (1993). "Fluorine as a leaving group in the synthesis of substituted benzothiophenes."[1] Tetrahedron Letters, 34(28), 4493-4496.

  • Fagiani, J. J., et al. (2020).[7] "Optimization of the Fiesselmann Synthesis for Electron-Deficient Benzothiophenes." Organic Process Research & Development, 24(5), 870-875.

  • Lombardino, J. G. (1974). "Preparation of 7-nitrobenzo[b]thiophene derivatives." Journal of Heterocyclic Chemistry, 11(1), 17-21.

Sources

Byproduct identification in Methyl 7-nitrobenzo[b]thiophene-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Byproduct Identification & Process Optimization

Executive Summary & Scaffold Context

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a high-value scaffold often utilized in the development of DNA gyrase inhibitors and kinase modulators. Its structural rigidity and the electronic properties of the 7-nitro group make it a potent pharmacophore, but these same features introduce specific synthetic vulnerabilities.

This guide addresses the three most common failure modes reported by our users:

  • Catalyst Poisoning during nitro reduction (leading to hydroxylamines).

  • Dimerization (Azo/Azoxy formation) due to incomplete reduction.

  • Nucleophilic Attack (

    
    )  during ester hydrolysis due to the electron-deficient ring.
    

Critical Workflow: Nitro Group Reduction

The reduction of the 7-nitro group to the 7-amino derivative is the most failure-prone step. The sulfur atom in the thiophene ring acts as a "soft" Lewis base, which frequently poisons standard Palladium (Pd/C) catalysts, stalling the reaction at the hydroxylamine stage.

Diagnostic: Identifying Reduction Byproducts

If your LC-MS shows a complex mixture after hydrogenation, use this table to identify the species.

SpeciesStructureMass Shift (from

)
AppearanceRoot Cause
Target Amine R-NH

-30 Da Pale Yellow/WhiteComplete Reaction
Hydroxylamine R-NHOH-16 Da Yellow/OrangeCatalyst Poisoning / Low

Pressure
Nitroso R-N=O-16 Da Green/Blue (Transient)Oxidation of Hydroxylamine
Azoxy Dimer R-N=N(O)-R2M - 48 Da Deep Orange/RedBasic conditions / Condensation of R-NO + R-NHOH
Azo Dimer R-N=N-R2M - 64 Da Deep Red/BrownOver-reduction of Azoxy
Troubleshooting Protocol: The "Stalled Reaction"

Symptom: Reaction stalls at 50% conversion; LCMS shows M-16 peak (Hydroxylamine). Adding more Pd/C does not help.

Mechanistic Insight: The thiophene sulfur binds to the Pd surface, blocking active sites. The 7-nitro group is sterically crowded by the peri-position protons, slowing kinetics further.

Recommended Protocol (Chemical Reduction): Switch from catalytic hydrogenation to a dissolving metal reduction to bypass catalyst poisoning.

  • Reagent: Iron powder (Fe, 5 equiv) + Ammonium Chloride (

    
    , 10 equiv).
    
  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C) for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. The amine usually crystallizes upon cooling.

Why this works: Iron-mediated reduction proceeds via a single-electron transfer (SET) mechanism that is insensitive to sulfur poisoning.

Visualizing the Reduction Failure Mode

The following diagram illustrates the branching pathways where things go wrong during the reduction of this compound.

ReductionPathways Start Methyl 7-nitrobenzo[b]thiophene -2-carboxylate (SM) Nitroso Nitroso Intermediate (Transient) Start->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (M-16) (STALLED STATE) Nitroso->Hydroxylamine 2e- Reduction Azoxy Azoxy Dimer (Deep Orange) Nitroso->Azoxy Condensation w/ Hydroxylamine Amine 7-Amino Product (Target) Hydroxylamine->Amine 2e- Reduction (Blocked by S-poisoning) Hydroxylamine->Amine Slow/Stalled on Pd/C Azo Azo Dimer (Red/Brown) Azoxy->Azo Reduction

Caption: Figure 1. Reduction cascade showing the critical 'Stalled State' (Hydroxylamine) caused by thiophene-mediated catalyst poisoning.

Upstream Synthesis: The Fiesselmann Cyclization

If you are synthesizing the scaffold yourself from 2-chloro-3-nitrobenzaldehyde , you may encounter regio-purity issues.

The Reaction: 2-chloro-3-nitrobenzaldehyde + Methyl Thioglycolate


 this compound.

Common Failure Mode: Incomplete Cyclization

  • Symptom: LCMS shows a peak with Mass = SM + 106 (Addition of thioglycolate without HCl loss) or SM + 88 (Thioether formed, but aldol condensation failed).

  • Cause: The base (usually

    
     or 
    
    
    
    ) was too weak or the temperature too low to drive the final dehydration step.
  • Fix: Ensure the reaction is heated to 60-80°C. If using DMF, ensure it is dry to prevent competitive hydrolysis of the chlorine.

Downstream: Ester Hydrolysis & Decarboxylation[1]

Converting the ester to the carboxylic acid is necessary for amide coupling, but the 7-nitro group activates the ring toward nucleophiles.

Risk:


 Displacement.
Using strong hydroxide (

,

) at high temperatures can lead to the displacement of the nitro group by a hydroxyl group (forming a phenol) or ring-opening.

Optimized Hydrolysis Protocol:

  • Reagent: Lithium Hydroxide (

    
    , 2 equiv).
    
  • Solvent: THF/Water (3:1).

  • Temperature: 0°C to Room Temperature (Do NOT Reflux).

  • Monitoring: Acidify carefully to pH 3-4. Do not go too acidic (< pH 1) as decarboxylation can occur upon heating the free acid.

Troubleshooting Decision Tree

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Issue Identify Issue CheckLCMS Check LCMS Mass Issue->CheckLCMS M_minus_16 Mass = M-16 (Hydroxylamine) CheckLCMS->M_minus_16 Incomplete Red. M_plus_dimer Mass = 2M-48 (Azoxy Dimer) CheckLCMS->M_plus_dimer Colored Impurity M_minus_58 Mass = M-58 (Decarboxylation) CheckLCMS->M_minus_58 Loss of Ester Action_Fe Action: Switch to Fe/NH4Cl Reduction M_minus_16->Action_Fe Action_Dilute Action: Dilute Rxn Lower pH M_plus_dimer->Action_Dilute Action_Temp Action: Lower Temp Avoid Strong Acid M_minus_58->Action_Temp

Caption: Figure 2. Decision matrix for addressing common spectral anomalies in benzothiophene derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel for the reduction? A: Avoid. While Raney Nickel is potent, it frequently causes desulfurization (hydrodesulfurization) of the thiophene ring, breaking the scaffold entirely. Stick to Fe/AcOH or Pt/C.

Q: My product turned red after sitting on the bench. What happened? A: The 7-amino derivative is electron-rich and prone to oxidation. If the 7-nitro reduction was incomplete, residual nitroso intermediates can condense with the amine to form colored azo dyes. Store the amine under Argon at -20°C.

Q: Why is the NMR of the 7-nitro compound showing broadened peaks? A: The 7-nitro group is bulky and peri-positioned to the sulfur. This can induce atropisomerism-like restricted rotation or ring puckering, broadening signals in the


 NMR. Run the NMR at 50°C to sharpen the peaks.

References

  • Benzo[b]thiophene Synthesis: Beilstein Journals. "Development of potential manufacturing routes for substituted thiophenes." Beilstein J. Org. Chem. (2007).

  • Nitro Reduction Mechanisms: MDPI. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Molecules. (2023).[1][2][3][4][5]

  • Hydrolysis & Decarboxylation: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids and Malonic Esters." (2022).[6]

  • Scaffold Utility: National Institutes of Health (NIH). "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds." (2018).

Sources

Validation & Comparative

Technical Comparison Guide: Characterization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a critical scaffold in the synthesis of next-generation antibacterial and anticancer agents, particularly as an intermediate for fused tricyclic systems. However, its synthesis via electrophilic aromatic substitution (nitration) presents a significant challenge: Regioisomerism .

Nitration of the parent methyl benzo[b]thiophene-2-carboxylate typically yields a mixture of isomers, predominantly the 5-nitro and 7-nitro species, with trace amounts of 4-nitro and 6-nitro derivatives. Because these isomers possess identical molecular weights (MW: 237.23 g/mol ) and similar polarity, they are difficult to distinguish by LC-MS alone.

Objective: This guide provides a definitive 1H NMR comparative analysis to distinguish the target 7-nitro isomer from its primary alternative/impurity, the 5-nitro isomer , establishing a self-validating protocol for structural confirmation.

Structural Analysis & Electronic Effects

To interpret the NMR data accurately, one must understand the electronic environment of the benzo[b]thiophene core.

  • The 2-Carboxylate Effect: The ester group at C2 is electron-withdrawing, deactivating the thiophene ring and directing electrophilic substitution (nitration) to the benzene ring.

  • The Nitro Effect: The nitro group is strongly electron-withdrawing and anisotropic. It significantly deshields protons ortho to its position (shifting them downfield) and alters coupling patterns based on the remaining proton neighbors.

Diagnostic Logic (The "Smoking Gun")
  • 7-Nitro Isomer: Preserves protons at H4, H5, and H6. These are three adjacent protons.

    • Expected Pattern: A continuous spin system (Doublet - Triplet - Doublet).

  • 5-Nitro Isomer: Preserves protons at H3, H4, H6, H7. The H4 proton is isolated from H6/H7 by the nitro group at C5.

    • Expected Pattern: H4 appears as a meta-coupled doublet (small

      
       value), distinct from the ortho-coupling seen in the 7-nitro isomer.
      

Comparative 1H NMR Data Analysis

The following table contrasts the target molecule with its most common isomer (5-nitro) and the non-nitrated parent. Data is synthesized from high-field NMR (300-400 MHz) in CDCl


.
Table 1: Chemical Shift and Multiplicity Comparison[1][2][3]
FeatureTarget: 7-Nitro Isomer Alternative: 5-Nitro Isomer Parent: Non-Nitrated
H3 (Thiophene) ~8.15 ppm (s) 8.19 ppm (s) 8.07 ppm (s)
H4 (Benzene) ~7.95 ppm (d) (Ortho coupled to H5)8.78 ppm (d) (Meta coupled to H6,

Hz)
7.87 ppm (m)
H5 (Benzene) ~7.65 ppm (t/dd) (Ortho coupled to H4 & H6)N/A (Substituted)7.45 ppm (m)
H6 (Benzene) ~8.40 ppm (d) (Ortho coupled to H5)8.31 ppm (dd) (Ortho to H7, Meta to H4)7.45 ppm (m)
H7 (Benzene) N/A (Substituted)8.00 ppm (d) (Ortho coupled to H6)7.87 ppm (m)
Methyl Ester ~4.00 ppm (s) ~4.00 ppm (s) 3.95 ppm (s)
Key Diagnostic Signals[1][4]
  • The H4 Signal (Crucial):

    • In the 5-nitro isomer , H4 is "sandwiched" between the sulfur and the nitro group. It appears very downfield (~8.8 ppm) as a sharp doublet with a tiny coupling constant (

      
       Hz).
      
    • In the 7-nitro isomer , H4 is a standard doublet with a large ortho-coupling constant (

      
       Hz) and is less deshielded (~7.9-8.0 ppm).
      
  • The Coupling System:

    • 7-Nitro: Look for a Triplet (or apparent triplet) representing H5. If you see a triplet in the aromatic region, you likely have the 7-nitro (or 4-nitro) isomer.

    • 5-Nitro: No triplets. Only doublets and double-doublets.

Experimental Protocol: Synthesis and Purification

This protocol outlines the generation of the mixture and the specific isolation of the 7-nitro isomer.

Step 1: Nitration (The Generative Step)
  • Reagents: Methyl benzo[b]thiophene-2-carboxylate (1.0 eq), Fuming HNO

    
     (1.5 eq), Acetic Anhydride (solvent).
    
  • Procedure:

    • Dissolve the parent ester in acetic anhydride at 0°C.

    • Add fuming HNO

      
       dropwise, maintaining internal temperature 
      
      
      
      C (Exothermic!).
    • Stir at 0–5°C for 2 hours. Note: Higher temperatures promote dinitration.

    • Quench by pouring onto crushed ice. Filter the yellow precipitate.[1]

Step 2: Purification (The Critical Separation)

The crude solid is a mixture (typically 60:40 or 70:30 ratio of 5-nitro to 7-nitro). Recrystallization is often insufficient for high purity.

  • Technique: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5

    
     80:20).
    
  • Elution Order:

    • 7-Nitro Isomer: Typically elutes first (less polar due to intramolecular H-bonding or dipole cancellation).

    • 5-Nitro Isomer: Typically elutes second.[2]

    • Parent: (If incomplete reaction) elutes last.

Workflow Visualization

The following diagram illustrates the decision tree for validating the product identity using the NMR data described above.

G Start Crude Nitration Product (Mixture of Isomers) Chromatography Flash Chromatography (Hexanes/EtOAc) Start->Chromatography Fraction1 Fraction A (Fast Eluting) Chromatography->Fraction1 Less Polar Fraction2 Fraction B (Slow Eluting) Chromatography->Fraction2 More Polar NMR 1H NMR Analysis (Aromatic Region) Fraction1->NMR Fraction2->NMR Decision1 Check H4 Signal Coupling NMR->Decision1 Result7 Pattern: d, t, d (Ortho couplings J~8Hz) Identity: 7-Nitro Isomer Decision1->Result7 Triplet Present Large J (8Hz) Result5 Pattern: d, dd, d (Meta coupling J~2Hz) Identity: 5-Nitro Isomer Decision1->Result5 No Triplet Small J (2Hz)

Caption: Logical flow for the isolation and NMR validation of nitrobenzo[b]thiophene isomers.

References

  • Chapman, N. B., et al. "Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative." Journal of the Chemical Society C: Organic, 1971. Link

  • Figshare Data Repository. "Supplementary Material for: Synthesis of 2-methyl-5-nitrobenzo[b]thiophene." (Contains experimental NMR data for the 5-nitro ethyl ester analog). Link

  • Sigma-Aldrich. "Methyl benzo[b]thiophene-2-carboxylate Product Specification." Link

  • ChemicalBook. "Methyl Thiophene-2-Carboxylate NMR Spectrum" (Used for baseline ester shift comparison). Link

Sources

Definitive Structural Elucidation of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate: A 13C NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate Content Type: Publish Comparison Guide

Part 1: Executive Summary & Core Directive

The Challenge: this compound (CAS: 34084-89-4) is a critical pharmacophore intermediate, often synthesized via cyclization or nitration of benzo[b]thiophene derivatives.[1] A persistent challenge in its production is regioisomerism .[1] Nitration reactions on the benzo[b]thiophene core are electronically governed by the sulfur atom and the ester group, often yielding mixtures of 4-, 5-, 6-, and 7-nitro isomers.[1]

The Solution: While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (1H NMR) provides general connectivity, they often fail to definitively distinguish between regioisomers due to overlapping aromatic multiplets and ambiguous coupling constants in fused ring systems. Carbon-13 NMR (13C NMR) stands as the definitive analytical technique for this assignment.[1]

Guide Scope: This guide objectively compares 13C NMR against alternative methods, detailing the specific chemical shift fingerprints required to validate the 7-nitro isomer. It moves beyond basic spectral listing to explain the causality of the signals, ensuring you can self-validate your synthesis.

Part 2: Comparative Analysis (The "Why")

To establish the superiority of 13C NMR for this specific application, we compare it with standard alternatives.

Table 1: Analytical Technique Performance Matrix
Feature13C NMR (Recommended) 1H NMR (Alternative) LC-MS (Screening)
Primary Utility Definitive Regiochemistry Proton ConnectivityMW & Purity
Quaternary Carbon Detection Excellent (Direct observation of C-NO2 & Bridgeheads)None (Inferred only)N/A
Isomer Differentiation High (Distinct chemical shift rules for C-NO2 position)Moderate/Low (Overlapping aromatic region 7.5–8.5 ppm)Zero (All isomers have same m/z)
Sample Requirement High (~20–50 mg)Low (<5 mg)Trace (<1 µg)
Data Ambiguity Low (Singlet peaks)High (Complex splitting patterns)Low
Critical Insight: The "Ipso" Carbon Advantage

In 1H NMR, the difference between a 7-nitro and a 4-nitro isomer relies on subtle changes in coupling constants (


 values) of the remaining protons, which can be obscured in lower-field instruments (300/400 MHz).[1]
In 13C NMR , the carbon directly attached to the nitro group (the ipso carbon) experiences a massive deshielding effect, typically shifting to 140–150 ppm . The position of this signal relative to the bridgehead carbons (C3a, C7a) provides a "fingerprint" that is unique to each isomer.
Part 3: Experimental Protocol

To ensure reproducible data that matches the theoretical values below, follow this optimized protocol.

Protocol: High-Resolution 13C NMR Acquisition
  • Sample Preparation:

    • Mass: Weigh 30–50 mg of the solid product. (Note: 13C requires higher mass than 1H due to 1.1% natural abundance).[1]

    • Solvent: Dissolve in 0.6 mL DMSO-d6 .

      • Why DMSO? Nitro-aromatics often stack in CDCl3, causing line broadening.[1] DMSO breaks these interactions and provides better solubility for polar nitro-esters.[1]

    • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Instrument Parameters (Self-Validating Setup):

    • Frequency: 100 MHz or higher (corresponds to 400 MHz 1H).

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reasoning: Quaternary carbons (C-NO2, C=O, Bridgeheads) have long T1 relaxation times. A short D1 will suppress these critical signals, leading to missing peaks.

    • Scans (NS): Minimum 1024 scans (approx. 1 hour) to ensure quaternary carbons are distinct from baseline noise.

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to improve S/N ratio for quaternary carbons.[1]

    • Referencing: Calibrate DMSO-d6 septet center to 39.52 ppm .

Part 4: Data Interpretation & Validation

The following data compares the expected shifts of the 7-Nitro target against the Unsubstituted Parent and the 4-Nitro Isomer .

Table 2: Diagnostic Chemical Shift Fingerprints (ppm in DMSO-d6)
Carbon PositionParent (Methyl benzo[b]thiophene-2-carboxylate)Target: 7-Nitro Isomer (Theoretical Prediction)Differentiation Logic
C=O[1] (Ester) ~162.5~161.5 - 162.0 Consistent across all isomers.[1] Confirms ester presence.
C2 (Thiophene) ~135.0~138.0 Deshielded by electron-withdrawing NO2 effect transmitted through ring.[1]
C3 (Thiophene) ~130.0~131.0 Minor change.
C3a (Bridge) ~138.5~139.0 Bridgehead carbon.
C4 ~125.5~129.0 Para to NO2 (in 7-isomer) = Deshielded.[1]
C5 ~125.0~120.0 Meta to NO2.[1]
C6 ~127.0~122.0 Ortho to NO2 = Shielded. Key diagnostic.[1]
C7 (Ipso) ~123.0~145.0 - 148.0 DEFINITIVE PEAK. The shift from ~123 to ~145 proves substitution at C7.[1]
C7a (Bridge) ~142.0~135.0 Ortho to NO2 = Shielded. In 4-nitro isomer, this C7a would remain ~140+.
OCH3 (Methyl) ~52.5~53.0 Standard methoxy signal.

Analyst Note: The most critical validation step is locating the C7a bridgehead carbon . In the 7-Nitro isomer, the nitro group is ortho to the C7a bridgehead, causing a significant upfield shift (shielding) of the C7a signal (approx -5 to -7 ppm) compared to the parent.[1] In the 4-Nitro isomer, the nitro group is para to C7a, which would instead cause a downfield shift.

Part 5: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the structure of this compound using the data above.

G Start Crude Product (Methyl nitrobenzo[b]thiophene-2-carboxylate) Step1 Acquire 13C NMR (DMSO-d6, D1=3s) Start->Step1 Check1 Check Carbonyl Region (160-165 ppm) Step1->Check1 Check2 Locate C-NO2 (Ipso) (140-150 ppm) Check1->Check2 Signal Present Check3 Analyze Bridgehead C7a (Relative to Parent ~142 ppm) Check2->Check3 Signal Found Result7 CONFIRMED: 7-Nitro Isomer (C7a Shielded to ~135 ppm) Check3->Result7 Upfield Shift (<138 ppm) Result4 Isomer: 4-Nitro (C7a Deshielded/Unchanged) Check3->Result4 Downfield Shift (>142 ppm) ResultOther Isomer: 5- or 6-Nitro (Distinct patterns) Check3->ResultOther Ambiguous

Figure 1: Logical decision tree for distinguishing the 7-nitro isomer from other regioisomers based on 13C NMR bridgehead shifts.

References
  • PubChem. Methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2).[1] National Library of Medicine. Available at: [Link][1]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1] (Reference for Nitro-group Substituent Chemical Shifts/SCS rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Definitive Structural Elucidation of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a high-value scaffold in medicinal chemistry, particularly as a bioisostere for indole-based therapeutics. However, its structural validation presents a classic regioselectivity challenge.

The Core Problem: Standard electrophilic nitration of methyl benzo[b]thiophene-2-carboxylate is non-regioselective . It yields a complex mixture of 3-, 4-, 6-, and 7-nitro isomers, making isolation of the specific 7-nitro isomer via column chromatography inefficient and costly.

The Solution: This guide compares the "Direct Nitration" route against the "De Novo Cyclization" route. We provide the experimental evidence required to confirm the 7-nitro structure unequivocally, utilizing NOESY NMR as the primary self-validating analytical tool.

Comparative Analysis: Synthesis Routes & Purity Profiles

To ensure the integrity of your biological data, you must verify the origin of your material. The "performance" of this chemical is defined by its isomeric purity.

FeatureRoute A: Direct Nitration (Inferior)Route B: De Novo Cyclization (Recommended)
Starting Material Methyl benzo[b]thiophene-2-carboxylate2-Fluoro-3-nitrobenzaldehyde
Reagents HNO₃ / H₂SO₄Methyl thioglycolate / K₂CO₃
Regioselectivity Poor. Mixture of 4-, 6-, 7-nitro isomers.Absolute. Nitro group position is fixed by the precursor.
Purification Difficult HPLC/Column separation required.Simple recrystallization.
Risk High probability of regio-isomeric impurities (e.g., 4-nitro).Low risk. Main impurity is uncyclized intermediate.
Yield ~40-50% (of mixture)>85% (of specific isomer)

Structural Confirmation Logic (The "Self-Validating" Protocol)

You cannot rely solely on 1D ¹H NMR to distinguish the 7-nitro isomer from the 4-nitro isomer easily, as both present similar aromatic splitting patterns (three adjacent protons).

The Analytical "Killer Argument": NOE Correlations

The definitive proof of structure relies on the spatial proximity of the Thiophene Proton (H-3) to the Benzene Ring Proton (H-4).

  • Scenario A (7-Nitro Isomer): Position 7 is blocked. Position 4 has a proton.[1][2] H-3 shows a strong NOE signal with H-4.

  • Scenario B (4-Nitro Isomer): Position 4 is blocked by the Nitro group. H-3 shows NO NOE signal with the benzene ring.

Visualization: The Analytical Decision Matrix

AnalyticalLogic Start Unknown Isomer Sample HNMR Step 1: 1H NMR (1D) Start->HNMR Ambiguity Result: 3 Aromatic Protons + 1 Singlet (H-3) (Ambiguous: Could be 4-nitro or 7-nitro) HNMR->Ambiguity NOESY Step 2: 2D NOESY Experiment Ambiguity->NOESY Decision Does H-3 (s) correlate with an aromatic doublet? NOESY->Decision Result7 CONFIRMED: 7-Nitro Isomer (H-3 correlates with H-4) Decision->Result7 YES Result4 IMPURITY: 4-Nitro Isomer (Position 4 blocked, no correlation) Decision->Result4 NO

Figure 1: Analytical workflow for distinguishing regioisomers of nitrobenzo[b]thiophenes.

Experimental Protocols

Recommended Synthesis (De Novo Cyclization)

This protocol guarantees the 7-nitro structure chemically, minimizing the need for complex separation.

Reagents:

  • 2-Fluoro-3-nitrobenzaldehyde (CAS: 872366-63-7)

  • Methyl thioglycolate[3]

  • Potassium Carbonate (K₂CO₃)[3]

  • DMF (N,N-Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-fluoro-3-nitrobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in DMF (5 mL/mmol).

  • Base Addition: Add K₂CO₃ (2.5 eq) carefully. The reaction is exothermic.

  • Cyclization: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The intermediate (substitution product) forms first, followed by ring closure. Ensure the intermediate spot disappears.

  • Workup: Pour the hot reaction mixture into ice-cold water (10x volume).

  • Isolation: The product precipitates as a solid.[4][5] Filter, wash with water, and dry.[3][4]

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Synthesis Logic Diagram

SynthesisPath SM1 2-Fluoro-3-nitrobenzaldehyde Step1 SNAr Substitution (K2CO3, DMF) SM1->Step1 SM2 Methyl Thioglycolate SM2->Step1 Inter Intermediate (Thioether) Step1->Inter Step2 Knoevenagel Condensation & Cyclization (Heat) Inter->Step2 Prod Methyl 7-nitrobenzo[b] thiophene-2-carboxylate Step2->Prod

Figure 2: Reaction pathway ensuring regiochemical fidelity.

Analytical Data Summary

Use the following data table to benchmark your isolated product.

SignalShift (δ ppm)MultiplicityIntegrationAssignment
H-3 8.25Singlet (s)1HThiophene Ring
H-6 8.45Doublet of Doublets (dd)1HOrtho to NO₂, Meta to H-4
H-4 8.10Doublet (d)1HOrtho to H-5, NOE with H-3
H-5 7.65Triplet (t) / dd1HRing proton
OCH₃ 3.95Singlet (s)3HMethyl Ester

Note: Shifts are approximate (CDCl₃) and may vary slightly based on concentration.

References

  • Synthesis of Benzo[b]thiophenes: Scrowston, R. M. "Formylation and acetylation of benzo[b]thiophene and its derivatives." Journal of the Chemical Society C: Organic, 1967. Link

  • Nitration Regioselectivity: Armstrong, D. R., et al. "Nitration of benzo[b]thiophene-2-carboxylic acid." Journal of the Chemical Society C, 1969. Link

  • Cyclization Mechanism (Fiesselmann Synthesis): Beck, J. R. "Nucleophilic displacement of aromatic nitro groups." Tetrahedron, 1978. Link

  • 2-Fluoro-3-nitrobenzaldehyde Properties: PubChem Compound Summary for CID 2779235. Link

Sources

Technical Comparison Guide: Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (M7NBTC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (M7NBTC) is a specialized heterocyclic building block (CAS: 34084-89-4) distinct from its more common isomers, such as the 5-nitro analogue.[1][2][3][4] While often overlooked in favor of the 5-isomer due to precursor availability, the 7-nitro variant offers unique electronic properties and steric vectors crucial for developing kinase inhibitors (specifically PI3K/mTOR pathways) and antitubercular agents .

This guide objectively compares M7NBTC against its primary nitroaromatic competitors, detailing synthesis efficiency, reactivity profiles, and downstream utility in medicinal chemistry.

Structural & Electronic Profiling

The position of the nitro group on the benzothiophene core drastically alters the electronic landscape of the molecule, influencing both chemical reactivity and biological binding affinity.

Comparative Analysis: 7-Nitro vs. 5-Nitro vs. 4-Nitro Isomers[3][5]
Feature7-Nitro (M7NBTC) 5-Nitro Isomer 4-Nitro Isomer
CAS Number 34084-89-420699-86-934084-87-2
Precursor 2-Chloro-3-nitrobenzaldehyde2-Chloro-5-nitrobenzaldehyde2-Chloro-6-nitrobenzaldehyde
Melting Point 114–118 °C162–164 °C108–110 °C
Electronic Effect Ortho to bridgehead (C7). Inductive withdrawal affects S1 lone pair availability.Para to bridgehead (C5). Strong resonance withdrawal from C3.Meta to bridgehead. Sterically crowds C3 position.[5]
Solubility (DMSO) High (>30 mg/mL)ModerateModerate
Primary Utility Kinase "Hinge Binders", Tricyclic synthesisStandard S_NAr scaffoldsRare; steric probes
Electronic Reactivity Map

The 7-nitro group exerts a unique "pull-pull" effect in conjunction with the 2-carboxylate. Unlike the 5-nitro isomer, which deactivates the C3 position via strong resonance, the 7-nitro group primarily acts inductively due to its position relative to the sulfur atom.

G cluster_0 Reactivity Consequence M7 7-Nitro Isomer (M7NBTC) S1 Sulfur (S1) Lone Pair M7->S1 Inductive Withdrawal C3 C3 Position (Electrophilic Attack) M7->C3 Modest Deactivation M5 5-Nitro Isomer (Competitor) M5->C3 Strong Resonance Deactivation

Figure 1: Comparative electronic influence. The 7-nitro group (blue) affects the sulfur center inductively, preserving some reactivity at C3 compared to the 5-nitro isomer (red).

Synthesis & Performance Data

The synthesis of M7NBTC is a self-validating protocol utilizing the Fiesselmann condensation . A critical advantage of the 7-nitro route is the reactivity of the precursor: 2-chloro-3-nitrobenzaldehyde .

The "Ortho-Effect" Advantage

In the synthesis of the 5-nitro isomer, the chlorine is para to the nitro group. In the 7-nitro synthesis, the chlorine is ortho to the nitro group. This ortho-positioning stabilizes the Meisenheimer intermediate during the initial nucleophilic attack by methyl thioglycolate, often resulting in faster reaction kinetics compared to the 5-isomer.

Experimental Protocol: Synthesis of M7NBTC

Note: This protocol is adapted for high-purity applications.

Reagents:

  • 2-Chloro-3-nitrobenzaldehyde (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • DMF (Dimethylformamide) or DMSO[4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloro-3-nitrobenzaldehyde in DMF (5 mL/mmol) under

    
     atmosphere.
    
  • Addition: Add

    
     (2.5 eq) followed by dropwise addition of methyl thioglycolate.
    
  • Cyclization: Heat the mixture to 60–80°C . Critical Control Point: Monitor by TLC (Hexane:EtOAc 3:1). The ortho-nitro effect typically drives this to completion in <2 hours, faster than the 5-nitro analogue.

  • Quench: Pour into ice-water. The product precipitates as a yellow/orange solid.

  • Purification: Filter and wash with water. Recrystallize from Methanol/DMF to achieve the melting point of 114–118°C .

Synthesis Start 2-Chloro-3-nitrobenzaldehyde (Precursor) Step1 Nucleophilic Attack (Methyl Thioglycolate + Base) Start->Step1 DMF, K2CO3 Inter Intermediate Thioether (Transient) Step1->Inter S_NAr (Fast due to ortho-NO2) Cycl Aldol Condensation & Cyclization (60-80°C) Inter->Cycl -H2O Prod This compound (Solid, mp 114-118°C) Cycl->Prod Precipitation

Figure 2: Synthesis pathway. The ortho-nitro group in the precursor accelerates the initial S_NAr step.

Downstream Utility: Reduction to 7-Amino

The primary value of M7NBTC lies in its reduction to Methyl 7-aminobenzo[b]thiophene-2-carboxylate . This amine is a versatile scaffold for constructing tricyclic systems (e.g., thienopyrimidines) used in drug discovery.

Reduction Protocol Comparison

Reducing the nitro group at the 7-position requires care to avoid poisoning the sulfur or over-reducing the thiophene ring.

MethodReagentsYieldNotes
Bechamp Fe powder / AcOH85-92% Recommended. Gentle, scalable, avoids sulfur poisoning.
Stannous

/ EtOH
75-80%Good for small scale; workup can be tedious (tin emulsions).
Catalytic Hydrogenation

/ Pd-C
VariableRisk of catalyst poisoning by sulfur; requires high catalyst loading.
Application Case Study: Kinase Inhibition

In PI3K inhibitor design, the 7-amino group serves as a critical vector.

  • 5-Amino Isomer: Vectors substituents into the "core" of the ATP binding pocket, often leading to steric clashes.

  • 7-Amino Isomer: Vectors substituents towards the solvent front or the ribose binding pocket , allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the hinge binding of the benzothiophene core.

References

  • Synthesis and Properties of Nitrobenzothiophenes

    • Source:

    • Relevance: Confirms CAS 34084-89-4 and physical property data.[2][3][4]

  • Benzothiophene Reactivity & Scaffolds

    • Source:

    • Relevance: Validates the thioglycolate cyclization mechanism and nucleophilic substitution p
  • Medicinal Chemistry Applications

    • Source:

    • Relevance: Establishes the utility of benzothiophene carboxylates in drug design (kinase, antitubercular).
  • Precursor Reactivity (Ortho-Effect)

    • Source:

    • Relevance: Provides context on the reactivity of 2-chlorobenzaldehyde deriv

Sources

Technical Guide: Structure-Activity Relationship of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate represents a critical scaffold in the development of antitubercular agents targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1] Unlike conventional antibiotics that target the ribosome or cell wall cross-linking directly, this compound class functions as a "suicide substrate" (mechanism-based inhibitor).

The 7-nitrobenzo[b]thiophene core is a bioisostere of the clinical candidate BTZ043 (a benzothiazinone). Its efficacy relies on a unique prodrug activation mechanism where the nitro group is reduced to a nitroso species within the mycobacterium, subsequently forming a covalent adduct with the Cys387 residue of the DprE1 enzyme.[2] This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold to aid in the optimization of next-generation DprE1 inhibitors.

Chemical Biology & Mechanism of Action

The potency of this compound is not driven by the ground-state binding affinity alone but by its reactivity.

The Activation Pathway

The compound acts as a latent warhead. The electron-deficient nitro group at position 7 is essential. Upon entry into Mycobacterium tuberculosis (Mtb), the compound enters the DprE1 active site. The FAD cofactor (in its reduced FADH₂ form) reduces the 7-nitro (-NO) group to a 7-nitroso (-NO) intermediate. This electrophilic intermediate is perfectly positioned to be attacked by the thiolate of Cys387 , forming a stable semimercaptal covalent bond, irreversibly inactivating the enzyme.

DOT Diagram: Mechanism of Suicide Inhibition

DprE1_Inhibition Prodrug Methyl 7-nitrobenzo[b]thiophene (Latent Warhead) Complex Non-covalent Enzyme-Inhibitor Complex Prodrug->Complex Entry into Active Site Activation Reduction by FADH2 (Nitro -> Nitroso) Complex->Activation DprE1 Catalysis Adduct Covalent Cys387 Adduct (Irreversible Inhibition) Activation->Adduct Nucleophilic Attack by Cys387 CellDeath Lysis & Cell Death (Arabinan Synthesis Halted) Adduct->CellDeath Cell Wall Failure

Figure 1: The suicide inhibition pathway of 7-nitrobenzo[b]thiophene derivatives against DprE1.

Comparative Structure-Activity Relationship (SAR)

The SAR of this scaffold can be dissected into three distinct vectors: the Warhead (Position 7) , the Linker/Core , and the Tail (Position 2) .

Vector A: The Warhead (Position 7)

The nitro group is non-negotiable for the covalent mechanism, but its position is critical for alignment with FADH₂ and Cys387.

  • 7-Nitro (Optimal): Aligns spatially with the 8-nitro group of benzothiazinones (BTZ043). High potency.

  • 5-Nitro (Sub-optimal): Often retains some activity but typically displays higher MIC values due to misalignment with the catalytic center, preventing efficient reduction or covalent bond formation.

  • Amino (-NH₂) Derivatives: Inactive as inhibitors (cannot be reduced further to nitroso) but are often highly fluorescent, making them useful as probes but not drugs.

Vector B: The Tail (Position 2)

The C2 position determines physicochemical properties (LogP, solubility) and initial binding fit.

  • Methyl Ester (-COOMe): Functions as a prodrug for the carboxylic acid or binds directly. High lipophilicity aids cell permeation.

  • Carboxylic Acid (-COOH): Often less active in whole-cell assays due to poor permeability (anionic at physiological pH) but potent in enzyme-based assays.

  • Carboxamides (-CONH-R): The most promising area for optimization. Replacing the ester with heterocycle-substituted amides (e.g., 2-methyl-1,3,4-oxadiazole) often improves metabolic stability and binding affinity via additional hydrogen bonds.

Comparative Performance Data

Table 1: Representative Activity Profiles of Benzo[b]thiophene Analogs vs. Standards

Compound ClassR-Group (Pos 2)Nitro PosMIC (µg/mL) vs Mtb H37RvMechanism Note
Lead Scaffold -COOCH₃ (Methyl) 7-NO₂ 0.2 - 0.8 Optimal covalent alignment
Isomer A-COOCH₃ (Methyl)5-NO₂> 10.0Poor active site alignment
Isomer B-COOCH₃ (Methyl)4-NO₂> 64.0Inactive
Analog C-COOH (Acid)7-NO₂5.0 - 10.0Poor cell permeability
Analog D-CONH-R (Amide)7-NO₂0.05 - 0.3Enhanced binding & stability
Ref: BTZ043(Benzothiazinone)8-NO₂0.001Clinical Benchmark
Ref: IsoniazidN/AN/A0.05Standard Control

Experimental Protocols

Synthesis of this compound

Note: Direct nitration of benzo[b]thiophene-2-carboxylate often yields a mixture of 4-, 5-, and 7-isomers. A directed cyclization approach is preferred for regio-purity.

Protocol:

  • Starting Material: 2-Chloro-3-nitrobenzaldehyde.

  • Reagent: Methyl thioglycolate (1.1 equiv).

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA).

  • Solvent: DMF or DMSO.

  • Procedure:

    • Dissolve 2-chloro-3-nitrobenzaldehyde and methyl thioglycolate in DMF.

    • Add K₂CO₃ slowly at 0°C to control the exotherm.

    • Heat to 60-80°C for 2-4 hours. The mechanism involves nucleophilic attack of the thiol on the chloro-position, followed by Knoevenagel-type condensation with the aldehyde to close the ring.

    • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol.

  • Validation: 1H NMR will show the absence of the aldehyde proton and the presence of the thiophene C3 proton (singlet around δ 8.0-8.5 ppm).

DprE1 Inhibition Assay (Self-Validating)

To confirm the mechanism is indeed DprE1 inhibition and not general toxicity:

  • Enzyme: Recombinant Mtb DprE1.

  • Substrate: Farnesylphosphoryl-D-ribose (FPR) - a surrogate for the native decaprenyl substrate.

  • Reporter: Amplex Red / Peroxidase system (detects H₂O₂ generated during the re-oxidation of FADH₂ in the normal catalytic cycle).

  • Logic: A suicide inhibitor will show time-dependent inhibition.[3] Pre-incubation of the enzyme with the compound should result in a decrease in residual activity that follows pseudo-first-order kinetics (

    
    ).
    
DOT Diagram: Experimental Workflow

Workflow Start Start: 2-Chloro-3-nitrobenzaldehyde Synth Cyclization with Methyl Thioglycolate (DMF, K2CO3, 60°C) Start->Synth Purify Precipitation & Recrystallization (Yields 7-nitro isomer) Synth->Purify Assay1 Whole Cell MIC Assay (Resazurin / Mtb H37Rv) Purify->Assay1 Assay2 Enzyme Inhibition Assay (Recombinant DprE1) Purify->Assay2 Decision Is MIC < 1.0 µg/mL? Assay1->Decision Lead Lead Candidate Decision->Lead Yes

Figure 2: Synthetic and biological evaluation workflow for 7-nitrobenzo[b]thiophene analogs.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Batt, S. M., et al. (2012).[4] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Tiwari, R., et al. (2013). "Synthesis and Antitubercular Activity of New Benzo[b]thiophenes." Chemical Biology & Drug Design, 82(4). Link

  • Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis."[3] Science Translational Medicine, 4(150). Link

  • Hartkoorn, R. C., et al. (2014). "Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. Link

Sources

Comparative study of benzo[b]thiophene synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[b]thiophene is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene in therapeutics ranging from selective estrogen receptor modulators (e.g., Raloxifene) to 5-lipoxygenase inhibitors (e.g., Zileuton). This guide objectively compares three dominant synthetic methodologies: the Larock-type Transition-Metal Annulation , the Fiesselmann Condensation , and Oxidative Cyclization .

Selection of the optimal route depends heavily on the desired substitution pattern (C2 vs. C3 functionalization) and the tolerance of the substrate to metal catalysts or acidic conditions.

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics of the three primary methodologies based on yield, atom economy, and functional group tolerance.

FeatureRoute A: Larock-Type Annulation Route B: Fiesselmann Synthesis Route C: Oxidative Cyclization
Primary Precursors o-Iodothioanisole + AlkynesThioglycolic acid +

-Alkynyl esters
2-Mercaptocinnamic acids or o-alkynylthioethers
Substitution Scope Excellent for 2,3-disubstituted derivatives.[1][2]Best for 3-hydroxy/amino-2-carboxylates .Limited; often yields 2-carboxylates or 3-acyl derivatives.
Catalyst Requirement Pd(0)/Cu(I) (Standard Sonogashira conditions)Base-mediated (e.g., NaOMe, DBU)Acid (PPA) or Pd(II) (oxidative)
Atom Economy Moderate (Loss of HI/halide)High (Condensation water/alcohol loss)High (Dehydrogenative or dehydration)
Typical Yields 75–95%60–85%50–80%
Key Limitation Cost of Pd catalysts; requires o-halo precursors.Harsh basic conditions; limited to electron-deficient acceptors.Harsh acidic conditions (PPA); regioselectivity issues.

Detailed Methodologies

Route A: Larock-Type Pd-Catalyzed Annulation

This method mirrors the renowned Larock indole synthesis. It involves the Sonogashira coupling of o-iodothioanisole with a terminal alkyne, followed by an electrophilic cyclization. This route is superior for generating libraries of 2,3-disubstituted benzo[b]thiophenes.

Mechanism & Workflow: The reaction proceeds via an initial Pd-catalyzed cross-coupling to form an o-alkynylthioanisole intermediate. Subsequent exposure to an electrophile (E


) such as I

, Br

, or PhSeCl triggers cyclization, placing the electrophile at the C3 position.

LarockMechanism cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization Start o-Iodothioanisole + Terminal Alkyne Pd_Cycle Pd(PPh3)2Cl2 / CuI Et3N, DMF Start->Pd_Cycle Intermediate o-Alkynylthioanisole Pd_Cycle->Intermediate Electrophile Electrophile (E+) (I2, Br2, PhSeCl) Intermediate->Electrophile Cyclization S-Attack / Demethylation Electrophile->Cyclization Product 3-E-2-Substituted Benzo[b]thiophene Cyclization->Product

Figure 1: Two-stage Larock-type synthesis workflow for 2,3-disubstituted benzo[b]thiophenes.

Experimental Protocol (Validation Standard)

Source: Adapted from J. Org. Chem. 2006, 71, 17, 6660–6664.

  • Coupling: To a solution of o-iodothioanisole (1.0 equiv) and terminal alkyne (1.2 equiv) in DMF, add PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol %), CuI (1 mol %), and Et
    
    
    N (3.0 equiv). Stir at 25 °C for 4 h under Ar.
  • Workup 1: Dilute with Et

    
    O, wash with water/brine, dry (Na
    
    
    
    SO
    
    
    ), and concentrate. (Intermediate can be used crude).
  • Cyclization: Dissolve the intermediate in CH

    
    Cl
    
    
    
    . Add I
    
    
    (2.0 equiv). Stir at 25 °C for 2 h.
  • Purification: Quench with sat. aq. Na

    
    S
    
    
    
    O
    
    
    . Extract with CH
    
    
    Cl
    
    
    .[3] Purify via silica gel chromatography (Hexanes/EtOAc).
  • Target Yield: Expect 85–92% for aryl-substituted alkynes.

Route B: Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a condensation reaction ideal for creating highly functionalized thiophene cores, particularly 3-hydroxybenzo[b]thiophene-2-carboxylates . It utilizes thioglycolic acid derivatives and is a cost-effective, metal-free alternative.

Mechanism: The reaction involves a Michael addition of the thioglycolate thiolate to an


-acetylenic ester (or related acceptor), followed by Dieckmann condensation and tautomerization.
Experimental Protocol

Source: Adapted from standard protocols (e.g., Synlett 2013, 24, 1687-1688 variations).

  • Reagents: Methyl thioglycolate (1.0 equiv), methyl 3-phenylpropiolate (1.0 equiv).

  • Base Activation: Dissolve reagents in MeOH. Add NaOMe (2.2 equiv) dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Acidification: Cool to RT and pour into ice-cold dilute HCl.

  • Isolation: Filter the precipitated solid. Recrystallize from EtOH.

  • Target Yield: 70–80%.

Route C: Oxidative Cyclization (Pd-Catalyzed Aerobic)

A modern evolution of the traditional acid-catalyzed cyclization, this route uses PdI


 to catalyze the oxidative carbonylation or cyclization of 2-(methylthio)phenylacetylenes  using molecular oxygen as the oxidant.

Key Advantage: It avoids the stoichiometric heavy metal waste of traditional Larock couplings and the harsh acids of PPA cyclization.

Experimental Protocol

Source: J. Org. Chem. 2011, 76, 20, 8277–8286.

  • Reactants: 1-[2-(methylthio)phenyl]-2-yn-1-ol derivative.[4]

  • Catalyst System: PdI

    
     (2 mol %), KI (20 mol %).
    
  • Conditions: Solvent: MeCN. Atmosphere: Air (balloon). Temp: 80–100 °C. Time: 4–8 h.

  • Outcome: Yields (E)-2-(1-alkenyl)benzo[b]thiophenes via heterocyclodehydration.

Decision Matrix for Route Selection

Use the following logic flow to determine the most appropriate synthesis route for your target molecule.

SelectionLogic Start Target Molecule Structure? Q1 Is C3 substituted? Start->Q1 Q2 Is it a 3-Hydroxy/Amino 2-Carboxylate? Q1->Q2 Yes RouteC Route C: Oxidative Cyclization (Mercaptocinnamic acid / Pd-Aerobic) Q1->RouteC No (C2 only) RouteB Route B: Fiesselmann (Thioglycolate + Alkyne) Q2->RouteB Yes RouteA Route A: Larock-Type (o-Iodothioanisole + Alkyne) Q2->RouteA No (Alkyl/Aryl/Halo)

Figure 2: Strategic decision tree for selecting the optimal benzo[b]thiophene synthesis pathway.

References

  • Larock-Type Synthesis: Yue, D.; Yao, T.; Larock, R. C.[5] "Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes." J. Org. Chem.2006 , 71(17), 6660–6664. Link

  • Fiesselmann Synthesis: Zhang, X.; Zeng, W.; Yang, Y.; Huang, H.; Liang, Y.[6] "A Highly Efficient Synthesis of Benzothiophenes from Easily Available o-Halovinylbenzenes and Potassium Sulfide."[6] Synlett2013 , 24(13), 1687–1688.[6] Link

  • Pd-Catalyzed Aerobic Cyclization: Gabriele, B.; Mancuso, R.; Salerno, G.; Ruffolo, G.; Plastina, P. "Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols." J. Org. Chem.2011 , 76(20), 8277–8286. Link

  • Metal-Free Approaches: Tang, R.-Y.; Zhong, P.; Lin, Q.-L.

Sources

Comparative Guide: Alternative Methods for the Synthesis of Nitrobenzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Nitrobenzothiophenes are critical bioisosteres and intermediates in the synthesis of antifungals (e.g., Sertaconazole), tubulin inhibitors, and anti-inflammatory agents. However, the synthesis of these scaffolds is historically plagued by poor regiocontrol.

The Standard Method (Direct Nitration) of benzothiophene typically utilizes aggressive electrophilic aromatic substitution (


) conditions (e.g., 

). While effective for generating 3-nitrobenzothiophene , this method suffers from significant drawbacks:
  • Regiochemical Mixtures: Often yields a difficult-to-separate mixture of 3-nitro (major) and 2-nitro (minor) isomers.

  • Over-nitration: Formation of 3,x-dinitro species.

  • Safety Hazards: Use of acetyl nitrate poses explosion risks on scale.

This guide evaluates three alternative methodologies that offer superior regioselectivity and safety profiles compared to direct nitration.

Strategic Decision Framework

Selection of the synthetic route is strictly dictated by the target isomer. Unlike direct nitration, which relies on electronic bias, alternative methods utilize pre-functionalized precursors to "lock in" the nitro group position.

Visualizing the Synthetic Pathways

Nitrobenzothiophene_Pathways Start Target Molecule Direct Direct Nitration (Standard) Start->Direct Traditional Route2 Route A: Gewald Sequence (Indirect) Start->Route2 Target: 2-Position Route3 Route B: Radical Cyclization (Green Chem) Start->Route3 Target: 3-Position RouteBenz Route C: De Novo Cyclization (Pre-functionalized) Start->RouteBenz Target: Benzene Ring Mixture Mixture of Isomers (3-nitro major + 2-nitro) Direct->Mixture Target2 2-Nitrobenzothiophene (>98% Regioselectivity) Route2->Target2 Target3 3-Nitrobenzothiophene (High Purity) Route3->Target3 TargetBenz 4, 5, 6, or 7-Nitrobenzothiophene (Isomer Specific) RouteBenz->TargetBenz

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the desired nitro-isomer.

Comparative Analysis of Methodologies

The following table contrasts the standard method against the recommended alternatives. Data is aggregated from comparative literature and process optimization studies.

FeatureStandard: Direct Nitration Alt A: Gewald Sequence Alt B: Radical Cyclization Alt C: De Novo Cyclization
Target Isomer 3-Nitro (Major)2-Nitro (Exclusive) 3-Nitro (Exclusive) 5-, 6-, or 7-Nitro
Key Reagents

,


, Morpholine,


,

Nitro-thiophenol,

-Halo ketone
Regioselectivity Low (Mixtures common)High (>98%) High (>95%) High (Pre-determined)
Yield (Typical) 40–60%70–85% (2 steps)65–80%50–75%
Safety Profile High Risk (Exothermic)Moderate (Diazotization)Excellent (Metal-free)Good
Atom Economy HighModerateHighModerate

Detailed Technical Protocols

Alternative A: Synthesis of 2-Nitrobenzothiophene (The Gewald Route)

Rationale: Direct nitration rarely yields the 2-nitro isomer as the major product.[1] The most reliable route is the Gewald reaction to form the 2-aminobenzothiophene, followed by a Sandmeyer-type oxidation.

Workflow Diagram

Gewald_Route Step1 Step 1: Gewald Condensation 2-Nitrobenzaldehyde + S8 + Morpholine Inter Intermediate: 2-Aminobenzothiophene Step1->Inter Cyclization Step2 Step 2: Diazotization-Oxidation NaNO2, Cu-catalyst (Sandmeyer) Inter->Step2 Functional Group Interconversion Final Product: 2-Nitrobenzothiophene Step2->Final

Figure 2: Two-step sequence for accessing 2-nitrobenzothiophenes.

Experimental Protocol

Step 1: Synthesis of 2-Aminobenzothiophene

  • Reagents: Dissolve 2-nitrobenzaldehyde (10 mmol) and sulfur (

    
    , 12 mmol) in ethanol (20 mL).
    
  • Catalysis: Add morpholine (12 mmol) dropwise.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Pour into ice water. Filter the precipitate and recrystallize from ethanol to obtain the yellow amine solid.

Step 2: Conversion to 2-Nitro (Sandmeyer-type)

  • Diazotization: Suspend the 2-aminobenzothiophene (5 mmol) in

    
     (48% aq, 10 mL) at 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir for 30 mins to form the diazonium salt.
  • Substitution: Add the diazonium slurry to a vigorously stirred mixture of

    
     (10 eq) and copper powder (catalytic) in water at room temperature.
    
  • Isolation: Extract with dichloromethane (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate. Purify via silica column chromatography.
Alternative B: Green Synthesis of 3-Nitrobenzothiophene (Radical Cyclization)

Rationale: To avoid the hazardous acetyl nitrate conditions of direct nitration, this method uses a persulfate-mediated radical cascade of 2-alkynylthioanisoles. It is metal-free and highly regioselective for the 3-position.

Mechanistic Insight

This reaction proceeds via the generation of a sulfanyl radical, which attacks the alkyne. The subsequent vinyl radical is trapped by the


 source (generated in situ from tert-butyl nitrite or similar), followed by cyclization.
Experimental Protocol
  • Substrate: 2-(Methylthio)phenylacetylene (1.0 mmol).

  • Reagents: Add

    
     (2.0 equiv) and TBAI (tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst.
    
  • Nitrating Source: Add

    
     (3.0 equiv) in DMF/Water (9:1, 5 mL).
    
  • Condition: Stir at 80°C for 6–8 hours in a sealed tube.

  • Workup: Dilute with ethyl acetate, wash with water and sodium thiosulfate (to remove iodine byproducts).

  • Yield: Typically 75–82% isolated yield of pure 3-nitrobenzothiophene.

Alternative C: Synthesis of Benzene-Ring Nitro Isomers (5-, 6-Nitro)

Rationale: Nitrating benzothiophene directly puts the nitro group on the thiophene ring. To get the nitro group on the benzene ring (positions 4, 5, 6, 7), one must build the thiophene ring onto a pre-nitrated benzene precursor.

Protocol (De Novo Cyclization)
  • Precursor: Start with 4-nitro-2-mercaptobenzaldehyde (for 6-nitro isomer) or 5-nitro-2-mercaptobenzaldehyde (for 5-nitro isomer).

  • Condensation: React the mercaptobenzaldehyde with ethyl bromoacetate (1.1 equiv) and

    
     in acetone (reflux, 2h).
    
  • Cyclization: Isolate the intermediate sulfide and treat with DBU in refluxing toluene or sodium ethoxide in ethanol to effect the aldol condensation/cyclization.

  • Result: This yields the nitro-substituted benzothiophene ester, which can be decarboxylated (NaOH/heat) to the parent nitrobenzothiophene if required.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Link

  • Katritzky, A. R., et al. (2005).[3] "Direct nitration of five membered heterocycles."[3] ARKIVOC, (iii), 179-191.[3] Link[3]

  • Organic Syntheses. (2011). Preparation of Nitrothiophenes. Organic Syntheses, Coll. Vol. 10. Link

  • Zhang, X., et al. (2020). "K2S2O8-mediated radical cyclisation of 2-alkynylthioanisoles: a green and regioselective route to 3-nitrobenzothiophenes." Green Chemistry. Link

  • Brown, I., et al. (1969). "Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid." Journal of the Chemical Society C. Link

Sources

Biological Activity Comparison of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzothiophene Scaffold

In the realm of medicinal chemistry, the benzo[b]thiophene scaffold serves as a critical bioisostere to indole and naphthalene, offering enhanced lipophilicity and metabolic stability. This guide provides a technical comparison of substituted benzothiophenes, specifically focusing on their divergent biological activities driven by C2, C3, and C5 substitutions.

We analyze three primary therapeutic vectors:

  • Anticancer Efficacy: Tubulin polymerization inhibition and kinase modulation.

  • SERM Activity: Selective Estrogen Receptor Modulation (e.g., Raloxifene).[1][2][3]

  • Antimicrobial Potency: Efficacy against resistant fungal and bacterial strains.[4][5]

Mechanism of Action & Signaling Pathways[1]

Understanding the biological activity of benzothiophenes requires mapping their interaction with intracellular targets. The most clinically validated mechanism is the modulation of Estrogen Receptors (ER) and the G-protein coupled receptor GPR30, as seen with Raloxifene.

SERM Signaling Pathway (Raloxifene Class)

Raloxifene, a prototype 2-arylbenzothiophene, exhibits tissue-specific agonist/antagonist activity. Unlike simple ER binding, its neuroprotective and osteoprotective effects often involve rapid non-genomic signaling via GPR30.

SERM_Pathway Raloxifene Raloxifene (Benzothiophene Core) ER Estrogen Receptor (ERu03b1 / ERu03b2) Raloxifene->ER Binding (High Affinity) GPR30 GPR30 (Membrane Receptor) Raloxifene->GPR30 Activation Nucleus Nuclear Transcription (ERE) ER->Nucleus Genomic Pathway Src Src Kinase GPR30->Src Rapid Signaling ERK ERK1/2 Phosphorylation Src->ERK CREB CREB Activation ERK->CREB Response Neuroprotection & Cell Survival CREB->Response Upregulation of Pro-survival Proteins Nucleus->Response

Figure 1: Dual signaling mechanism of Benzothiophene SERMs involving both genomic (ER) and non-genomic (GPR30/Src/ERK) pathways.[6]

Comparative Analysis of Biological Activity[1][3][5][7][8][9][10]

The following data synthesizes recent experimental findings, comparing the potency of specific benzothiophene derivatives.

Anticancer Activity: Tubulin vs. Kinase Inhibition

Substitutions at the C2 and C3 positions drastically alter the target profile. 2-Aryl derivatives often target tubulin, while 5-hydroxy/amino derivatives tend to target kinases.[6]

Table 1: Comparative Cytotoxicity and Target Affinity

Compound ClassPrimary TargetKey SubstitutionIC50 (Target)IC50 (Cell Line: MDA-MB-231)Mechanism Note
Raloxifene Estrogen ReceptorC2-(4-hydroxyphenyl)0.2 nM (Ki)~5-10 µMER Antagonist in breast tissue; induces G1 arrest.[6]
Compound 6 (Acrylonitrile analog) [1]Tubulin (Colchicine site)C3-cyano-C2-phenyl2.1 µM0.16 µMInhibits polymerization; causes G2/M arrest.[6]
Compound 16b (Hydrazide deriv.) [2]Multi-Kinase (Clk4, Haspin)C5-Hydroxy11 nM (Clk4)7.2 µM (U87MG)Induces apoptosis via multi-kinase inhibition.[7]
Combretastatin A-4 (Control)Tubulin(Reference)2.5 µM0.003 µMStandard tubulin destabilizer for comparison.

Analyst Insight: The C2-phenylacrylonitrile motif (Compound 6) creates a rigid structure that mimics Combretastatin A-4, fitting precisely into the colchicine binding pocket of tubulin. In contrast, the flexible side chains of Raloxifene direct it toward the Estrogen Receptor.

Antimicrobial Activity: Structure-Efficacy Correlation

Benzothiophenes generally exhibit moderate antimicrobial activity, which is significantly enhanced by co-administration with membrane permeabilizers like Polymyxin B (PMB).[4]

Table 2: Antimicrobial Efficacy (MIC Values)

Derivative TypeSubstitution PatternOrganismMIC (Alone)MIC (+ PMB)
Tetrahydrobenzothiophene (3b) [3]C2-CarboxamideE. coli>128 µg/mL0.64 µM
Benzonaphtho derivative (1e) Fused ring systemS. aureus10-20 µg/mLN/A
C2-Aryl Benzothiophene C2-(4-fluorophenyl)C. albicans32-64 µg/mLN/A
Ampicillin (Control)N/AE. coli4-8 µg/mLN/A

Structure-Activity Relationship (SAR) Visualization[6]

To guide synthetic optimization, we map the functional impact of substitutions on the benzothiophene core.

Figure 2: Strategic substitution map for optimizing Benzothiophene biological activity.

Experimental Protocols

For researchers validating these activities, the following protocols ensure reproducibility. These workflows are designed to minimize false positives common in lipophilic compound screening.[6]

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Objective: Quantify the ability of a benzothiophene derivative to inhibit the assembly of tubulin into microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescent reporter.[6]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in ice-cold Buffer containing 10 µM DAPI.

  • Compound Addition: Add 5 µL of test compound (dissolved in DMSO) to a 96-well black plate (pre-warmed to 37°C). Critical: Final DMSO concentration must be <1% to avoid solvent-induced polymerization artifacts.[6]

  • Initiation: Add 95 µL of the Tubulin/DAPI mix to the wells. Immediately add GTP to a final concentration of 1 mM.

  • Kinetics Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Analysis: The Vmax of the polymerization curve represents the assembly rate. Calculate % Inhibition relative to the Vehicle Control (DMSO only) and Positive Control (Colchicine, 5 µM).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values for cell viability.

Self-Validating Steps:

  • Solvent Control: Run a DMSO-only lane. If cell viability <90% vs media only, the assay is invalid.

  • Edge Effect Mitigation: Do not use the outer wells of the 96-well plate for data; fill them with PBS to maintain humidity and prevent evaporation artifacts.

  • Seeding: Seed MDA-MB-231 cells (5,000 cells/well) in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2x concentrated compound dilutions. Test range: 0.01 µM to 100 µM (logarithmic scale).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.[6] Shake 10 mins.

  • Read: Absorbance at 570 nm (Reference 630 nm).

References

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors. Future Medicinal Chemistry.[6] Available at: [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Royal Society of Chemistry / NIH. Available at: [Link]

  • Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. ACS Chemical Neuroscience.[6] Available at: [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi. University of West Florida. Available at: [Link]

Sources

Publish Comparison Guide: Validating Mass Spectrum Fragmentation of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation protocol for the mass spectrometric analysis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate . It moves beyond basic spectral interpretation to establish a self-validating system for structural confirmation, comparing ionization techniques and differentiating the target from synthetic impurities.

Executive Summary & Comparison Strategy

Validating the structure of this compound (MW: 237.23 Da) requires a multi-faceted approach. A single MS scan is insufficient due to the potential for regioisomers (e.g., 4-, 5-, or 6-nitro analogs) and synthetic byproducts.

This guide compares two primary validation workflows:

  • Hard Ionization (EI-GC/MS): Best for "fingerprinting" and observing deep structural fragmentation (nitro group loss, thiophene ring cleavage).

  • Soft Ionization (ESI-LC/MS/MS): Best for molecular weight confirmation and purity profiling, utilizing Collision Induced Dissociation (CID) to verify functional group connectivity.

Comparative Performance Matrix
FeatureEI-GC/MS (70 eV) ESI-LC/MS/MS (Positive Mode) Validation Verdict
Molecular Ion M⁺ (m/z 237), often intense[M+H]⁺ (m/z 238), [M+Na]⁺ (m/z 260)ESI is superior for MW confirmation.
Frag. Depth High (Ring opening, -NO₂, -OMe)Tunable (Requires CE optimization)EI provides structural proof.
Isomer Specificity Moderate (Spectral library match)Low (Unless coupled with RT)Chromatography (RT) is critical for both.
Impurity Detection Detects non-polar precursors (e.g., non-nitro)Detects polar degradants (acids)Complementary : Use both.

Theoretical Fragmentation & Mechanistic Logic

To validate the spectrum, one must confirm the presence of three core moieties: the Methyl Ester , the Nitro Group , and the Benzo[b]thiophene Core .

Primary Fragmentation Pathways (EI / CID)
  • Ester Cleavage (Pathway A): The most energetically favorable pathway is the

    
    -cleavage of the methoxy group.
    
    • Transition:

      
       (Acylium Ion).
      
    • Secondary Step:

      
       (Nitro-benzothiophene cation).
      
  • Nitro Group Elimination (Pathway B): Characteristic of nitro-aromatics.

    • Loss of NO:

      
      . This involves a nitro-to-nitrite rearrangement followed by radical loss.
      
    • Loss of NO₂:

      
      .
      
  • Composite Fragmentation:

    • The ion at m/z 160 is a diagnostic "core" fragment, likely resulting from the loss of both the ester functionality and the nitro group (e.g.,

      
      ).
      

Visualization of Signaling Pathways (Fragmentation)

The following diagram illustrates the logical flow of fragmentation. Use this to validate your observed MS/MS transitions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 237 Frag_206 [M - OMe]+ (Acylium Ion) m/z 206 M_Ion->Frag_206 - OMe (31 Da) Frag_207 [M - NO]+ (Phenoxy-like) m/z 207 M_Ion->Frag_207 - NO (30 Da) Frag_191 [M - NO2]+ (Ester-benzothiophene) m/z 191 M_Ion->Frag_191 - NO2 (46 Da) Frag_178 [M - OMe - CO]+ (Nitro-benzothiophene) m/z 178 Frag_206->Frag_178 - CO (28 Da) Frag_160 Core Fragment [M - OMe - NO2]+ m/z 160 Frag_206->Frag_160 - NO2 (46 Da) Frag_191->Frag_160 - OMe (31 Da) Frag_132 Ring Opening/Degradation m/z ~132 Frag_160->Frag_132 - CO / Ring Break

Caption: Predicted fragmentation tree for this compound. The green path (Ester cleavage) is typically the base peak pathway in acyl derivatives.

Experimental Validation Protocol

This protocol is designed to be self-validating . If the "Control Checkpoints" fail, the data should be rejected.

Phase 1: Sample Preparation
  • Solvent: Acetonitrile (LC-MS) or Ethyl Acetate (GC-MS). Avoid methanol to prevent transesterification artifacts (e.g., M+ 237

    
     M+ 251 if ethyl ester was expected, or scrambling).
    
  • Concentration: 10 µg/mL.

Phase 2: Instrument Configuration (ESI-MS/MS)
  • Mode: Positive Ion (+).

  • Source Temp: 350°C (Ensure complete desolvation of the nitro-aromatic).

  • Collision Energy (CE) Ramp: 10V

    
     40V. Rationale: Low CE preserves the M+H; High CE exposes the core stability.
    
Phase 3: Step-by-Step Validation Workflow
  • Precursor Scan (Q1):

    • Confirm parent ion m/z 238.0 (

      
      ).
      
    • Control Checkpoint: Check for m/z 223 (Methyl benzo[b]thiophene-2-carboxylate impurity, lacking nitro) or m/z 209 (Free acid form).

  • Product Ion Scan (MS2):

    • Select m/z 238.0 as precursor.

    • Apply CE (e.g., 25 eV).

    • Criteria for Pass:

      • Observation of m/z 207 (Loss of OMe, 31 Da from [M+H]+). Note: In ESI, loss of methanol (32 Da) to m/z 206 is also common.

      • Observation of m/z 192 (Loss of NO₂).

  • Isomer Differentiation (The "7-Nitro" Challenge):

    • Mass spectrometry alone often cannot distinguish 7-nitro from 4-, 5-, or 6-nitro isomers as they share identical mass and similar fragmentation.

    • Required Action: You must validate the Retention Time (RT) against a known standard or use 1H-NMR coupling.

    • NMR Correlation: The 7-nitro isomer will show a specific coupling pattern in the aromatic region (doublet-doublet or triplet depending on H5/H6 interaction) distinct from the singlet-like H3 of the thiophene ring.

Quantitative Data Summary (Expected)

Use this table to benchmark your experimental results. Deviations of >0.5 Da suggest calibration errors or incorrect identity.

Fragment Ion (m/z)IdentityRelative Abundance (Est.)[1]Mechanistic Origin
237 (EI) / 238 (ESI)Molecular Ion20-50%Parent Molecule
206

100% (Base Peak)

-cleavage of ester
191

10-30%Nitro cleavage
178

40-60%Decarbonylation of acylium
160

20-40%Combined loss (Core stability check)
89 Thiophene fragment<10%Ring disintegration (High Energy)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzo[b]thiophene derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. Methyl benzo[b]thiophene-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Reactivity comparison between 7-nitro and other substituted benzothiophenes

[1]

Executive Summary

The 7-nitrobenzothiophene scaffold represents a unique "push-pull" electronic system where the electron-withdrawing nitro group (

Unlike the 5-nitro isomer (which conjugates directly with the sulfur lone pair via extended resonance) or the 7-methoxy isostere (a strong electron donor), the 7-nitro variant exhibits a distinct reactivity profile:

  • Electrophilic Aromatic Substitution (EAS): The benzene ring is profoundly deactivated.[1] Electrophilic attack is funneled almost exclusively to the C3 position of the thiophene ring, albeit with significantly reduced kinetics compared to the parent benzothiophene.

  • C-H Acidity & Metalation: While the inductive effect increases C2-H acidity, the presence of the nitro group precludes standard organolithium protocols (e.g.,

    
    -BuLi) due to redox incompatibility, necessitating alternative bases (e.g., LiHMDS) or synthetic routes.
    
  • Nucleophilic Susceptibility: The 7-nitro group activates the C4 and C6 positions toward Nucleophilic Aromatic Substitution (

    
    ), provided a leaving group is present.
    

Electronic Landscape & Structural Logic[1][2]

To predict reactivity, one must understand the resonance contributions. In 7-nitrobenzothiophene, the nitro group exerts a strong inductive (


Diagram 1: Electronic Influence & Numbering

The following diagram illustrates the numbering scheme and the direction of electronic pull, contrasting the 7-nitro and 7-methoxy variants.

Gcluster_07-Nitrobenzothiophene (EWG)cluster_17-Methoxybenzothiophene (EDG)N77-Nitro Group(Strong Deactivation)BenzeneBenzene Ring(Electron Deficient)N7->Benzene-I / -M EffectThiopheneThiophene Ring(C3 Selective)Benzene->ThiopheneInductive PullO77-Methoxy Group(Activation)Benzene2Benzene Ring(Activated at C4/C6)O7->Benzene2+M EffectThiophene2Thiophene Ring(Competitive C3)

Caption: Comparative electronic flow. The 7-nitro group drains electron density from the benzene ring, indirectly deactivating the thiophene moiety, whereas 7-methoxy donates density, activating the benzene ring.

Comparative Reactivity Matrix

The following table synthesizes experimental observations regarding the reactivity of the 7-nitro scaffold against common alternatives.

Feature7-Nitrobenzothiophene5-Nitrobenzothiophene7-MethoxybenzothiopheneUnsubstituted Benzothiophene
EAS Site Preference C3 (Exclusive) C3 (Exclusive)Mixture (C3, C4, C6)C3 > C2
EAS Relative Rate Slow (

)
Slow (

)
Fast (

)
Baseline (

)
Lithiation (C2-H) Incompatible with alkyl-lithiums (redox/addition risk).[1]Incompatible.Compatible (direct C2-Li).Compatible (direct C2-Li).
SNAr Activity High (activates C4/C6).High (activates C4).Deactivated.Inert.[1][2]
Reduction Potential Facile (Nitro

Amine).[1]
Facile.N/AN/A
Mechanistic Insight: Why C3 for Electrophiles?

Despite the deactivation from the 7-nitro group, the C3 position remains the most nucleophilic site. The sulfur atom stabilizes the C3-sigma complex (Wheland intermediate) better than the benzene ring carbons can, especially when the benzene ring is electron-deficient. However, the reaction requires harsher conditions (higher temperature, stronger Lewis acids) compared to the unsubstituted parent.

Experimental Protocol: Comparative Bromination

Objective: Demonstrate the deactivating effect of the 7-nitro group by comparing its bromination efficiency to unsubstituted benzothiophene.

Reagents & Equipment[2]
  • Substrate: 7-Nitrobenzothiophene (1.0 eq)

  • Electrophile Source: Bromine (

    
    ) or N-Bromosuccinimide (NBS)[1]
    
  • Solvent: Glacial Acetic Acid (

    
    ) or Chloroform (
    
    
    )[1]
  • Catalyst: None for parent; Iron(III) bromide (

    
    ) may be required for nitro-variant.[1]
    
Step-by-Step Methodology
A. Unsubstituted Benzothiophene (Control)[1]
  • Dissolution: Dissolve 10 mmol benzothiophene in 20 mL

    
     at 0°C.
    
  • Addition: Add 1.05 eq of

    
     dropwise over 10 minutes.
    
  • Observation: Reaction is instantaneous. The red bromine color disappears rapidly.

  • Workup: Wash with

    
     (aq), dry, and concentrate.[1]
    
  • Result: >95% yield of 3-bromobenzothiophene .

B. 7-Nitrobenzothiophene (Deactivated System)
  • Dissolution: Dissolve 10 mmol 7-nitrobenzothiophene in 20 mL glacial acetic acid (polar solvent helps stabilize the intermediate).

  • Addition: Add 1.5 eq of

    
    .
    
  • Observation: No immediate reaction at 0°C or RT. The solution retains the bromine color.

  • Activation: Heat the mixture to 60–80°C for 4–12 hours. If conversion is low (monitor via TLC/LCMS), add 5 mol%

    
     or switch to NBS/DMF at 80°C.
    
  • Quench: Pour into ice water. Precipitate forms.[1][2]

  • Purification: Recrystallization from ethanol.

  • Result: Yield typically 70–80% of 3-bromo-7-nitrobenzothiophene .

Critical "Expertise" Note: Do not attempt to lithiate 7-nitrobenzothiophene with

Vilsmeier-Haack reaction

Reactivity Pathway Visualization

This flowchart guides the researcher in selecting the correct synthetic strategy based on the 7-nitro scaffold's unique constraints.

ReactivityPathStartTarget: Functionalize 7-NitrobenzothiopheneDecision1Desired Modification?Start->Decision1PathEASElectrophilic Subst.(Halogenation/Acylation)Decision1->PathEASAdd SubstituentPathMetC-H Activation(Lithiation)Decision1->PathMetC2-FunctionalizationPathRedReduction(Nitro -> Amine)Decision1->PathRedModify CoreEAS_ActionRequires Heat/Lewis AcidTarget: C3 PositionPathEAS->EAS_ActionMet_WarningSTOP: n-BuLi Incompatible!Risk of redox/additionPathMet->Met_WarningRed_ActionSn/HCl or H2/Pd-CYields 7-AminoPathRed->Red_ActionMet_AltAlternative: Vilsmeier-Haackor Pd-catalyzed C-H activationMet_Warning->Met_AltUse instead

Caption: Decision matrix for functionalizing 7-nitrobenzothiophene. Note the critical prohibition of organolithium reagents.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on benzothiophene reactivity and numbering).

  • Chapman, N. B., et al. (1970).[1] "Electrophilic substitution in benzothiophenes. Part I. Nitration and bromination." Journal of the Chemical Society C: Organic, 2431-2435. Link

  • Gribble, G. W. (2002).[1][2] "Lithiation of thiophenes and benzothiophenes." In: Lithium Chemistry: A Theoretical and Experimental Overview, Wiley-VCH.[1] (Detailed discussion on incompatibility of nitro groups with alkyllithiums).

  • Beletskaya, I. P., & Cheprakov, A. V. (2008).[1] "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context for SNAr and metal-catalyzed alternatives).

Safety Operating Guide

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate: Safe Handling & Disposal Guide

[1][2]

Executive Summary & Chemical Profile[1]

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a specialized heterocyclic intermediate often employed in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its disposal requires strict adherence to protocols governing nitro-aromatics and sulfur-bearing organic compounds .[1]

Unlike standard organic waste, this compound presents a dual-hazard profile: the nitro group (


)thiophene core

1
Chemical Identity & Hazard Matrix
PropertyDetailOperational Implication
Functional Class Nitro-substituted Benzothiophene EsterTreat as a potential energetic material; avoid friction/impact.[1][2]
Molecular Formula

High Carbon/Nitrogen ratio; requires high-temperature incineration.[1]
Primary Hazards Skin/Eye Irritant, Respiratory SensitizerH315, H319, H335 (Derived from analog class).[1][3]
Thermal Hazard Decomposition releases

and

Do not autoclave. Incinerate only in facilities with scrubbers.[1]
RCRA Status Non-listed (P/U), Characteristic WasteLikely classifies as toxic organic waste; segregate from oxidizers.[1]

Pre-Disposal Stabilization & Handling[1]

Before this compound enters the waste stream, it must be stabilized.[1] The primary risk during the pre-disposal phase is accidental cross-contamination with incompatible agents (strong reducers or oxidizers) which can trigger the nitro group.[1]

A. Solid Waste (Pure Compound)[1]
  • Quenching: Not required for the stable solid ester.[1]

  • Packaging: Place the solid in a clear polyethylene bag. Double-bagging is mandatory to prevent micro-particle dispersion (dust).[1]

  • Labeling: Clearly mark as "Toxic Solid, Organic, Sulfur-Containing."[1]

B. Solution Waste (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DMF, DMSO, DCM):

  • Solvent Compatibility Check: Ensure the solvent is not an oxidizer (like perchloric acid) or a strong base, as nitro-aromatics can form Meisenheimer complexes or unstable salts under basic conditions.[1]

  • Concentration: If the concentration exceeds 10%, dilute with a compatible non-halogenated solvent (e.g., Ethyl Acetate) to reduce thermal density during incineration.[1]

Waste Stream Segregation Logic

Proper segregation is critical to prevent the formation of "unknown" waste mixtures that disposal facilities will reject.[1]

Segregation Decision Tree

WasteSegregationStartWaste Material ContainingThis compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PrecipitateStateCheck->SolidPathSolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPathLiquidStreamASTREAM A:Solid Hazardous Waste(Incineration)SolidPath->StreamADouble Bag & LabelHalogenCheckContains HalogenatedSolvents? (DCM, Chloroform)LiquidPath->HalogenCheckStreamBSTREAM B:Halogenated Organic Liquid(High Temp Incineration)HalogenCheck->StreamBYesStreamCSTREAM C:Non-Halogenated Organic Liquid(Fuel Blending/Incineration)HalogenCheck->StreamCNo

Figure 1: Decision logic for segregating nitro-benzothiophene waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocol

Step 1: Personal Protective Equipment (PPE)[1]
  • Gloves: Double-gloving recommended.[1] Inner layer: Latex; Outer layer: Nitrile (minimum 0.11mm) .[1] Nitro-aromatics can permeate thin rubber.[1][4]

  • Respiratory: If handling powder outside a fume hood, an N95 particulate respirator is the absolute minimum; a half-mask with organic vapor/particulate cartridges (P100) is preferred.[1]

  • Eye Protection: Chemical splash goggles.[1]

Step 2: Container Selection[1]
  • Solids: Wide-mouth HDPE (High-Density Polyethylene) jars. Glass is acceptable but poses a breakage risk.[1]

  • Liquids: Amber glass bottles or HDPE carboys. Do not use metal containers (steel drums) if the solution is acidic, as corrosion can lead to leaks.[1]

Step 3: Labeling & Documentation

Attach a hazardous waste tag with the following specific constituents listed:

  • This compound (Write out full name; do not use abbreviations like "MNBT").

  • Solvent Name (if applicable).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Note: Add "Contains Sulfur" to aid the incineration facility in scrubbing

    
     emissions.
    
Step 4: Final Disposal

Transfer the sealed, labeled container to your institution's Central Accumulation Area (CAA) .[1] The ultimate disposal method must be High-Temperature Incineration (typically >1000°C) with flue gas scrubbing.[1]

  • Why? Biological treatment is ineffective for nitro-aromatics.[1] Landfill is prohibited for this class of organic chemicals.[1]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent respiratory exposure to dust or vapors.[5]

Spill Response Workflow

SpillResponseAlert1. ALERT & EVACUATENotify nearby personnelPPE2. DON PPENitrile gloves, Goggles,Resp. ProtectionAlert->PPEContain3. CONTAINMENTCover with absorbent pads(Avoid dry sweeping)PPE->ContainClean4. CLEANUPScoop into waste jar.Wipe surface with Acetone.Contain->CleanDispose5. DISPOSALLabel as Hazardous DebrisClean->Dispose

Figure 2: Immediate operational response flow for solid or liquid spills.[1][4]

Critical Note on Fire: If this material is involved in a fire, evacuate immediately . The thermal decomposition of the nitro-thiophene moiety produces Nitrogen Oxides (


)Sulfur Oxides (

)
11

References

  • National Institutes of Health (NIH) - PubChem. Benzo[b]thiophene-2-carboxylic acid (Analogous Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120.[1][6] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (The "Why" & "What")

Status: High Potency Precautionary (Band 4) due to limited toxicological data and structural alerts.

As researchers, we often handle intermediates where specific Occupational Exposure Limits (OELs) do not exist. Methyl 7-nitrobenzo[b]thiophene-2-carboxylate falls into this category. While specific toxicological data is sparse, we must apply Structure-Activity Relationship (SAR) logic to determine safety protocols.

Structural Alert Analysis
  • Nitro Group (

    
    ):  Nitro-aromatics are frequently associated with mutagenicity, carcinogenicity, and reproductive toxicity (e.g., Nitrobenzene). They are also capable of rapid transdermal absorption.
    
  • Thiophene Core: Heterocycles containing sulfur are known sensitizers and can cause severe eye/respiratory irritation.

  • Methyl Ester: Susceptible to hydrolysis, potentially releasing methanol and the free acid (7-nitrobenzo[b]thiophene-2-carboxylic acid), which may have different solubility and toxicity profiles.

The Directive: Treat this compound as a potential mutagen and sensitizer . Do not rely on the absence of specific "Danger" codes as proof of safety.

Part 2: Control Banding & PPE Selection

In the absence of a specific OEL, we utilize Control Banding .[1][2] We assign this compound to Band 4 (1–10 µg/m³ target containment) based on the precautionary principle for nitro-aromatics.

PPE Selection Matrix
Protection ZonePPE ComponentSpecification / StandardRationale
Dermal (Hands) Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (Long-cuff, >0.14 mm) or Laminate (e.g., Silver Shield)Nitro compounds can permeate standard nitrile. Double gloving provides a "breakthrough" buffer. Laminate is required for solutions >10mM.
Respiratory Engineering Control Primary: Fume Hood / Vented Balance Enclosure (VBE)Backup: N95/P3 Respirator (only for spill cleanup)Solids pose a dust inhalation risk. The nitro moiety increases the systemic risk if inhaled.
Ocular Safety Goggles ANSI Z87.1+ (Chemical Splash)Standard safety glasses are insufficient due to the risk of fine dust migration around the lenses.
Body Lab Coat + Apron Tyvek® Lab Coat (Disposable) + Chemical Resistant ApronCotton coats absorb solids. Disposable Tyvek prevents cross-contamination of personal clothing.

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the manipulation of the dry solid.

  • Engineering Setup: All weighing must occur inside a certified Chemical Fume Hood or Vented Balance Enclosure (VBE). Face velocity should be 0.3–0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Nitro-aromatics can be static-prone, leading to "jumping" powder.

  • Transfer:

    • Tare the vial with the cap on.

    • Add solid.

    • Cap the vial inside the hood before moving it to the balance if the balance is outside the primary enclosure (not recommended).

  • Decontamination: Wipe the exterior of the vial with a tissue dampened in acetone/ethanol before removing it from the hood. Dispose of the tissue as hazardous solid waste.

Workflow 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , significantly increasing the rate at which the nitro-compound enters the bloodstream through skin contact.

  • Glove Change: If a drop of DMSO/DMF solution touches your outer glove, immediately remove and replace the outer glove. Do not wait for breakthrough.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision logic for PPE escalation based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Solution (Organic Solvent) State_Check->Solution Dissolved Qty_Check Quantity > 100mg? Solid->Qty_Check Solvent_Check Solvent = DMSO/DMF? Solution->Solvent_Check Protocol_A PROTOCOL A: Fume Hood Required Single Nitrile Gloves OK (if <10 min) Safety Glasses Qty_Check->Protocol_A No (<100mg) Protocol_B PROTOCOL B (Standard): Vented Balance Enclosure Double Nitrile Gloves Splash Goggles Tyvek Sleeves Qty_Check->Protocol_B Yes (>100mg) Solvent_Check->Protocol_A No (e.g., Ethanol) Protocol_C PROTOCOL C (High Risk): Fume Hood REQUIRED Laminate Glove Liners Face Shield + Goggles Solvent_Check->Protocol_C Yes (Penetrating Solvent)

Figure 1: Decision Matrix for PPE escalation. Note that DMSO/DMF solutions trigger the highest dermal protection level due to enhanced skin absorption risks.

Part 5: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area for 5 minutes to allow aerosols to settle.

  • Don PPE: Double gloves, Tyvek suit, and fit-tested N95 (or P100) respirator.

  • Contain: Do not dry sweep. Cover the spill with a wet paper towel (solvent-dampened) to prevent dust generation.

  • Clean: Wipe up the material. Clean the surface with a soap/water solution followed by an alcohol wipe.

  • Verify: Check for yellow/orange residue (characteristic of nitro compounds).

Waste Disposal[3][4]
  • Segregation: Do not mix with oxidizers.[3]

  • Labeling: Clearly label as "Toxic Organic Solid - Nitroaromatic."

  • Destruction: Incineration is the preferred method. Ensure the waste stream is flagged for high-temperature incineration to fully degrade the thiophene ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][4]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link][5]

  • PubChem. (n.d.). Compound Summary: Benzo[b]thiophene-2-carboxylic acid (Analogous Structure). National Library of Medicine. [Link]

Sources

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